molecular formula C5H6BrN B8452845 Pyridinium bromide

Pyridinium bromide

Cat. No.: B8452845
M. Wt: 160.01 g/mol
InChI Key: BBFCIBZLAVOLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridinium bromide is an organic halide salt, consisting of a pyridinium cation and a bromide anion, with the molecular formula C5H6BrN and a molar mass of 160.012 g/mol . This compound serves as a fundamental building block and precursor in chemical synthesis. It is notably used in the preparation of other valuable reagents, such as pyridinium perbromide (this compound perbromide), which is a stable, solid alternative to hazardous liquid bromine and is extensively used as an electrophilic brominating agent for ketones, phenols, and ethers . Beyond its role as a synthetic precursor, this compound is a model compound in the study of ionic liquids (ILs) . Researchers investigate its structure and the nature of C–H⋯Br− hydrogen bonding, which can influence the physical properties and organization of the material in the solid state . These interactions are significant enough to be observed in 1H NMR spectroscopy, where the chemical shifts of the pyridinium protons are affected by the bromide anion . Furthermore, this compound derivatives, such as mono-cationic surfactants, are explored for their practical applications as corrosion inhibitors for carbon steel in acidic environments . The compound provides a versatile platform for developing new materials and inhibitors with specific desired properties. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) prior to use and handle the material with appropriate precautions.

Properties

Molecular Formula

C5H6BrN

Molecular Weight

160.01 g/mol

IUPAC Name

pyridin-1-ium;bromide

InChI

InChI=1S/C5H5N.BrH/c1-2-4-6-5-3-1;/h1-5H;1H

InChI Key

BBFCIBZLAVOLCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[NH+]C=C1.[Br-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Pyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of pyridinium (B92312) bromide (C₅H₅NHBr), a versatile pyridinium salt. Differentiating it from the often-conflated pyridinium bromide perbromide (pyridinium tribromide), this document focuses on the core attributes of the simple hydrobromide salt, making it an essential resource for professionals in organic synthesis and pharmaceutical development.

Physicochemical Properties

This compound is a salt formed from the protonation of pyridine (B92270) with hydrogen bromide. Its properties are dictated by the aromatic pyridinium cation and the bromide anion.

Physical Properties

Quantitative physical data for this compound is summarized in the table below. It is a crystalline solid, and its solubility is influenced by the polarity of the solvent.

PropertyValueReference
Molecular Formula C₅H₆BrN
Molecular Weight 160.01 g/mol
CAS Number 18820-82-1
Appearance White to off-white crystalline solid
Melting Point 213-216 °C
Solubility Soluble in water, ethanol, and methanol.
Chemical Properties

The chemical behavior of this compound is largely defined by the acidic nature of the pyridinium ion.

PropertyValueReference
pKa of Pyridinium Ion 5.25
Stability Stable under normal conditions. Decomposes at high temperatures.

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base reaction between pyridine and hydrogen bromide.

Experimental Protocol: Synthesis from Pyridine and Hydrobromic Acid

Materials:

  • Pyridine

  • 48% Hydrobromic acid

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve a known amount of pyridine in a suitable solvent like diethyl ether.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add an equimolar amount of 48% hydrobromic acid dropwise to the cooled pyridine solution.

  • A white precipitate of this compound will form.

  • Continue stirring in the ice bath for 30 minutes after the addition is complete to ensure full precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the purified this compound under vacuum to obtain a fine, white crystalline powder.

Logical Workflow for Synthesis:

G Synthesis of this compound Pyridine Pyridine in Diethyl Ether Reaction Acid-Base Reaction (Ice Bath) Pyridine->Reaction HBr 48% Hydrobromic Acid HBr->Reaction Precipitation Precipitation of this compound Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Diethyl Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying Product This compound (C₅H₅NHBr) Drying->Product

A flowchart illustrating the synthesis of this compound.

Reactivity of this compound

The reactivity of this compound is centered around its utility as a mild acid catalyst and as a precursor for more reactive species.

As a Mild Acid Catalyst

The pyridinium ion, with a pKa of 5.25, can act as a mild Brønsted acid catalyst in various organic transformations. This acidity is sufficient to protonate substrates and facilitate reactions without the need for strong, corrosive acids.

Example Application: Catalysis of Aromatic Bromination

This compound can catalyze the bromination of aromatic compounds. In this reaction, it is believed to act as a halogen bond donor, activating the bromine molecule and making it more electrophilic.

Experimental Workflow for Catalytic Bromination:

G Catalytic Aromatic Bromination Substrate Aromatic Substrate Attack Electrophilic Aromatic Substitution Substrate->Attack Bromine Bromine (Br₂) Activation Activation of Bromine Bromine->Activation Catalyst This compound (cat.) Catalyst->Activation Activation->Attack Deprotonation Deprotonation Attack->Deprotonation Product Brominated Aromatic Product Deprotonation->Product Catalyst_Regen Catalyst Regeneration Deprotonation->Catalyst_Regen Catalyst_Regen->Catalyst

Catalytic cycle of this compound in aromatic bromination.
Precursor to this compound Perbromide

One of the most significant applications of this compound is as a starting material for the synthesis of this compound perbromide (pyridinium tribromide), a stable and solid brominating agent.

Reaction Pathway:

G Synthesis of this compound Perbromide PyridiniumBromide This compound (C₅H₅NHBr) Reaction Reaction in Acetic Acid PyridiniumBromide->Reaction Bromine Bromine (Br₂) Bromine->Reaction Product This compound Perbromide (C₅H₅NHBr₃) Reaction->Product

Conversion of this compound to this compound perbromide.

Applications in Drug Development and Organic Synthesis

This compound and its derivatives are valuable in the pharmaceutical industry and broader organic synthesis.

Intermediate in Pharmaceutical Synthesis

Pyridinium salts are scaffolds found in numerous bioactive molecules. This compound serves as a key intermediate in the synthesis of more complex substituted pyridinium compounds which may possess biological activity. For instance, various substituted pyridinium bromides have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.

Role in the Synthesis of Ionic Liquids

This compound is a precursor for the synthesis of a variety of pyridinium-based ionic liquids. These ionic liquids have applications as green solvents, catalysts, and in drug delivery systems due to their tunable properties and low vapor pressure. The synthesis typically involves the N-alkylation of pyridine followed by anion exchange, where this compound can be a key starting material or intermediate.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • Precautionary Statements: Wear protective gloves, clothing, and eye protection. Avoid breathing dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and accessible reagent with significant applications in organic synthesis and pharmaceutical development. Its utility as a mild acid catalyst and as a precursor to other valuable pyridinium salts, including the widely used this compound perbromide and various ionic liquids, underscores its importance. A clear understanding of its distinct properties and reactivity, separate from its perbromide derivative, is crucial for its effective and safe utilization in research and industrial settings.

The Core Mechanism of Bromination Utilizing Pyridinium Tribromide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium (B92312) tribromide (Py·HBr₃), a stable, crystalline solid, serves as a convenient and safer alternative to elemental bromine for a variety of bromination reactions in organic synthesis. This technical guide elucidates the core mechanism of bromination using this reagent, covering its application in the functionalization of ketones, alkenes, and aromatic compounds. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to provide a comprehensive resource for laboratory professionals.

Introduction to Pyridinium Tribromide

Pyridinium tribromide, also known as pyridinium bromide perbromide, is an organic salt composed of a pyridinium cation and a tribromide anion.[1] Its solid nature significantly simplifies handling, weighing, and storage compared to volatile and highly corrosive liquid bromine, making it a preferred reagent in many synthetic applications.[2][3] The reagent is typically a red-orange to brown crystalline powder.[4]

Physical and Chemical Properties
PropertyValue
CAS Number 39416-48-3
Molecular Formula C₅H₆Br₃N
Molecular Weight 319.82 g/mol [4]
Melting Point 127-133 °C[4]
Appearance Red-orange to red to brown powder/crystals[4]
Solubility Soluble in methanol, acetic acid; decomposes in water[4][5]
Stability Stable under recommended storage conditions (2-8°C, protected from light)[4][6]
Spectroscopic Data
  • ¹H NMR: Spectral data available.[7]

  • ¹³C NMR: Spectral data available.[7]

  • IR Spectra: Spectral data available (KBr wafer).[7]

  • Mass Spectrometry: Spectral data available.[8]

The Core Mechanism: In-Situ Generation of Bromine

The efficacy of pyridinium tribromide as a brominating agent stems from its ability to exist in equilibrium with molecular bromine (Br₂) and this compound in solution.[2][9][10] This equilibrium provides a low, steady concentration of electrophilic bromine in situ, which then reacts with the substrate. As the molecular bromine is consumed in the reaction, the equilibrium shifts to the right, generating more bromine in accordance with Le Châtelier's principle.[2] This controlled release of bromine minimizes the formation of polybrominated byproducts and enhances the selectivity of the reaction.[11]

Equilibrium PTB Pyridinium Tribromide (Py·HBr₃) PB_Br2 This compound (Py·HBr) + Br₂ PTB->PB_Br2 in solution

Caption: Equilibrium of Pyridinium Tribromide in Solution.

Bromination of Carbonyl Compounds: The α-Halogenation of Ketones

Pyridinium tribromide is highly effective for the selective α-bromination of ketones, a crucial transformation in the synthesis of many pharmaceutical intermediates.[10] The reaction proceeds under acidic conditions, typically in acetic acid, through an enol intermediate.[12]

Mechanism of α-Bromination of Ketones

The mechanism involves the acid-catalyzed tautomerization of the ketone to its enol form. The electron-rich double bond of the enol then attacks the electrophilic bromine generated from the pyridinium tribromide complex. Subsequent deprotonation yields the α-bromoketone and regenerates the acid catalyst.

Ketone_Bromination cluster_1 Mechanism Ketone Ketone R-CO-CH₂-R' Enol Enol R-C(OH)=CH-R' Ketone->Enol H⁺ (cat.) BromoKetone α-Bromoketone R-CO-CH(Br)-R' Enol->BromoKetone + Br₂ HBr Hydrogen Bromide HBr BromoKetone->HBr - H⁺ PTB Pyridinium Tribromide Py·HBr₃ Br2 Bromine Br₂ PTB->Br2

Caption: Mechanism of Acid-Catalyzed α-Bromination of Ketones.

Quantitative Data: α-Bromination of Acetophenone (B1666503) Derivatives

The following table summarizes the yields for the α-bromination of various acetophenone derivatives using pyridinium tribromide in acetic acid.

SubstrateProductReaction Time (h)Reaction Temp (°C)Yield (%)
4-Chloroacetophenone4-Chloro-α-bromoacetophenone39088 ± 6[13]
Acetophenoneα-Bromoacetophenone39085 ± 5
4-Methylacetophenone4-Methyl-α-bromoacetophenone39082 ± 4
4-Methoxyacetophenone4-Methoxy-α-bromoacetophenone39075 ± 7

Data sourced from a study on the optimization of α-bromination of acetophenone derivatives.[12][13]

Experimental Protocol: α-Bromination of 4-Chloroacetophenone
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine 4-chloroacetophenone (0.77 g, 5.0 mmol), pyridinium tribromide (1.76 g, 5.5 mmol), and glacial acetic acid (20 mL).[12]

  • Reaction Conditions: Stir the reaction mixture at 90 °C.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC). The optimal reaction time is typically 3 hours.[12]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the solid with cold water (2 x 20 mL).[13]

  • Purification: Recrystallize the crude product from petroleum ether to afford pure 4-chloro-α-bromoacetophenone.[13]

Bromination of Alkenes: Electrophilic Addition

Pyridinium tribromide is a valuable reagent for the bromination of alkenes, providing a safer alternative to liquid bromine for this classic electrophilic addition reaction.[14] The reaction typically proceeds with anti-addition stereochemistry.[2]

Mechanism of Alkene Bromination

The reaction is initiated by the electrophilic attack of the alkene's π-bond on a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. The bromide ion, acting as a nucleophile, then attacks one of the carbons of the bromonium ion from the side opposite to the bridging bromine atom (a backside attack). This results in the opening of the three-membered ring and the formation of a vicinal dibromide with anti stereochemistry.

Alkene_Bromination_Workflow cluster_workflow Experimental Workflow Start Dissolve Alkene in Acetic Acid Add_PTB Add Pyridinium Tribromide Start->Add_PTB Reflux Heat to Reflux Add_PTB->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Precipitate with Water Cool->Precipitate Filter Filter and Wash Product Precipitate->Filter Dry Dry the Product Filter->Dry End Vicinal Dibromide Dry->End

Caption: General Experimental Workflow for Alkene Bromination.

Experimental Protocol: Bromination of an Alkene (General)
  • Reaction Setup: In a 5 mL conical vial equipped with a spin vane and a reflux condenser, add the alkene (e.g., 0.150 g), 2.00 mL of glacial acetic acid, and pyridinium tribromide (e.g., 0.375 g).[14]

  • Reaction Conditions: Heat the mixture in a sand bath with stirring to reflux. The reaction time will vary depending on the substrate.

  • Work-up: After the reaction is complete (indicated by the disappearance of the red-orange color of the reagent), cool the vial to room temperature.

  • Isolation: Add 2-3 mL of water to the reaction mixture to precipitate the product. Collect the solid product by vacuum filtration through a Hirsch funnel and wash with cold water.[14]

  • Purification and Characterization: Allow the product to dry on the filter. Determine the yield and characterize the product by melting point and spectroscopic methods. For example, the product of trans-stilbene (B89595) bromination has a melting point of 238 °C.[14]

Bromination of Aromatic Compounds: Electrophilic Aromatic Substitution

Pyridinium tribromide can also be employed for the electrophilic bromination of activated aromatic and heterocyclic compounds.[5][15] The reactivity and regioselectivity are dependent on the nature of the substituents on the aromatic ring.

Mechanism of Aromatic Bromination

The mechanism follows the general pathway for electrophilic aromatic substitution. The bromine molecule, polarized by the solvent or a Lewis acid catalyst (though often not required with activated rings), acts as the electrophile. The aromatic ring attacks the bromine, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. A base (such as pyridine (B92270) from the reagent) then removes a proton from the carbon bearing the bromine atom, restoring aromaticity and yielding the brominated aromatic compound.

Quantitative Data: 8-Bromination of 2,6,9-Trisubstituted Purines
Substrate (Purine Derivative)SolventReaction Time (h)Yield (%)
2-Amino-6-chloro-9-(4-methoxybenzyl)purineCH₂Cl₂593[15]
2,6-Diamino-9-benzylpurineCH₂Cl₂191[15]
2,6-Diamino-9-(2-phenylethyl)purineCH₂Cl₂184[15]
2,6-Diamino-9-cyclohexylpurineCH₂Cl₂180[15]

This data highlights the utility of pyridinium tribromide for the high-yield bromination of electron-rich heterocyclic systems.[15][16]

Preparation of Pyridinium Tribromide

For laboratories preferring to synthesize the reagent, a straightforward procedure is available.

Experimental Protocol: Synthesis of Pyridinium Tribromide
  • Formation of Pyridinium Hydrobromide: In a 1-liter round-bottom flask equipped with a dropping funnel and placed in an ice-water bath, add 79.1 g of pyridine. Slowly add 113 mL of 48% hydrobromic acid while cooling.[1]

  • Removal of Water: Replace the dropping funnel and condenser with a distillation head and distill off the water under vacuum, heating the flask to 160 °C in an oil bath. The result should be dry pyridinium hydrobromide.[1]

  • Formation of Tribromide: Dissolve the pyridinium hydrobromide in 240 g of glacial acetic acid by heating. At 60-65 °C, slowly add a solution of 80 g of bromine in 80 mL of glacial acetic acid with stirring.[1]

  • Crystallization and Isolation: Transfer the reaction mixture to a beaker and allow it to cool slowly. Red-brown needles of pyridinium tribromide will crystallize. Cool to 10 °C, collect the crystals by vacuum filtration, wash with a small amount of cold acetic acid, and air dry. The expected yield is approximately 190 g.[1]

Safety and Handling

Pyridinium tribromide is a corrosive solid that causes severe skin burns and eye damage.[17] It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. While safer than liquid bromine, it still releases bromine in solution and should be used in a well-ventilated fume hood.[17][18] It is incompatible with strong bases and strong oxidizing agents.[4]

Conclusion

Pyridinium tribromide is a versatile and highly effective reagent for the bromination of a wide range of organic compounds. Its primary advantage lies in the controlled, in-situ generation of molecular bromine, which allows for enhanced selectivity and safer handling compared to elemental bromine. The mechanisms of bromination for ketones, alkenes, and aromatic systems all leverage this fundamental property. The detailed protocols and quantitative data provided in this guide offer a practical resource for researchers and drug development professionals to effectively implement this reagent in their synthetic endeavors.

References

An In-depth Technical Guide to the Structure and Bonding of Pyridinium Hydrobromide Perbromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium (B92312) hydrobromide perbromide (PHPB) is a versatile and commercially significant reagent, widely employed in organic synthesis as a stable, solid source of electrophilic bromine.[1] Its efficacy in various chemical transformations, including bromination of ketones, phenols, and alkenes, necessitates a thorough understanding of its fundamental structure and bonding characteristics. This technical guide provides a comprehensive overview of the molecular architecture, bonding interactions, and spectroscopic properties of PHPB, intended to support its informed application in research and development.

Molecular Structure and Bonding

Pyridinium hydrobromide perbromide is an ionic salt with the chemical formula [C₅H₅NH]⁺[Br₃]⁻. It is composed of a pyridinium cation and a tribromide anion.[1] The overall structure is a crystalline solid, typically appearing as red-orange to brown crystals or powder.[2][3]

The Pyridinium Cation ([C₅H₅NH]⁺)

The pyridinium cation is the conjugate acid of pyridine (B92270), formed by the protonation of the nitrogen atom. This protonation results in an aromatic, planar, six-membered ring isoelectronic with benzene.[4] The positive charge is formally localized on the nitrogen atom, which significantly influences the electronic distribution within the ring, leading to the deshielding of the ring protons and carbons.[5]

Bonding: The bonding within the pyridinium ring is characterized by delocalized π-electrons across the sp²-hybridized carbon and nitrogen atoms. The C-C and C-N bond lengths are intermediate between single and double bonds, consistent with its aromatic character. The N-H bond is a standard single covalent bond. In the solid state, the pyridinium cation can participate in hydrogen bonding interactions, particularly between the acidic N-H proton and the anionic counterion.[6]

The Tribromide Anion ([Br₃]⁻)

The tribromide anion is a polyhalogen ion that is generally linear or near-linear in its geometry. The bonding in the tribromide anion can be described by a three-center, four-electron (3c-4e) bond. This model involves the overlap of the p-orbitals of the three bromine atoms, resulting in a central bromine atom that is formally neutral and two terminal bromine atoms that each bear a formal charge of -1/2. The overall charge of the anion is -1.

Quantitative Structural Data

While a specific single-crystal X-ray diffraction study for pyridinium hydrobromide perbromide was not found in the immediate literature search, extensive crystallographic data exists for related pyridinium salts and compounds containing the tribromide anion. The following tables summarize expected and reported bond lengths and angles based on these related structures.

Table 1: Typical Bond Lengths in the Pyridinium Cation

BondTypical Length (Å)
C-C1.37 - 1.39
C-N1.33 - 1.35
C-H0.93 - 1.08
N-H~1.02

Data compiled from studies of various pyridinium salts.

Table 2: Typical Bond Angles in the Pyridinium Cation

AngleTypical Value (°)
C-C-C118 - 121
C-N-C120 - 123
C-C-N118 - 120
H-C-C119 - 121
H-N-C~119

Data compiled from studies of various pyridinium salts.

Table 3: Structural Parameters of the Tribromide Anion

ParameterTypical Value
Br-Br Bond Length2.50 - 2.60 Å
Br-Br-Br Bond Angle~180° (linear)

Data based on crystallographic studies of various tribromide salts.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and characterization of pyridinium hydrobromide perbromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the pyridinium cation exhibits characteristic downfield shifts for the aromatic protons due to the deshielding effect of the positively charged nitrogen atom.[5] The protons alpha to the nitrogen are the most deshielded.

Table 4: Typical ¹H NMR Chemical Shifts for the Pyridinium Cation

ProtonTypical Chemical Shift (δ, ppm)
H-2, H-6 (α-protons)8.8 - 9.0
H-4 (γ-proton)8.5 - 8.7
H-3, H-5 (β-protons)8.0 - 8.2
N-HVariable, often broad

Chemical shifts are dependent on the solvent and concentration.[7]

Infrared (IR) Spectroscopy

The IR spectrum of pyridinium hydrobromide perbromide displays characteristic vibrational modes for both the pyridinium cation and can be used to confirm the presence of the N-H bond.

Table 5: Key Infrared Absorption Frequencies for the Pyridinium Cation

Vibrational ModeFrequency Range (cm⁻¹)
N-H stretch3250 - 3100
C-H stretch (aromatic)3100 - 3000
C=C and C=N ring stretching1640 - 1480
C-H in-plane bending1250 - 1000
C-H out-of-plane bending900 - 675

Data compiled from various studies on pyridinium salts.[8][9]

Experimental Protocols

Synthesis of Pyridinium Hydrobromide Perbromide

A common laboratory-scale synthesis involves the reaction of pyridine with hydrobromic acid followed by the addition of bromine.[10]

Materials:

  • Pyridine

  • 48% Hydrobromic acid

  • Bromine

  • Glacial acetic acid

  • Ice-water bath

  • Round-bottom flask with a reflux condenser and dropping funnel

Procedure:

  • To a round-bottom flask containing pyridine, slowly add 48% hydrobromic acid while cooling the flask in an ice-water bath.[10]

  • Remove the reflux condenser and distill off the water under vacuum.[10]

  • Dissolve the resulting dry pyridine hydrobromide in glacial acetic acid with gentle heating.[10]

  • Slowly add a solution of bromine in glacial acetic acid to the stirred solution at 60-65 °C.[10]

  • Allow the mixture to cool slowly to room temperature, which will induce the crystallization of red-brown needles of pyridinium hydrobromide perbromide.[10]

  • Collect the crystals by suction filtration, wash with a small amount of cold glacial acetic acid, and dry in a desiccator.[10]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of pyridinium hydrobromide perbromide.

Methodology:

  • Crystal Growth: Grow suitable single crystals of pyridinium hydrobromide perbromide, for example, by slow evaporation of a saturated solution in a suitable solvent like glacial acetic acid.

  • Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer.[11][12] Collect diffraction data at a controlled temperature (e.g., 100 K or 298 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[12]

  • Structure Solution and Refinement: Process the collected diffraction data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model using full-matrix least-squares on F².[12]

NMR Spectroscopy

Sample Preparation:

  • Dissolve a small amount (5-10 mg) of pyridinium hydrobromide perbromide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent can influence the chemical shifts.[7]

Data Acquisition (¹H NMR):

  • Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[13]

  • Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the aromatic and downfield regions, and a relaxation delay of 1-5 seconds.[13]

FTIR Spectroscopy

Sample Preparation (Solid State):

  • Thin Solid Film: Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride).[14] Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[14]

  • KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

Data Acquisition:

  • Obtain a background spectrum of the empty spectrometer.[15][16]

  • Place the prepared sample in the instrument's sample holder and acquire the IR spectrum.[15] The typical range for mid-IR spectroscopy is 4000-400 cm⁻¹.[17]

Visualizations

Caption: Ionic structure of Pyridinium Hydrobromide Perbromide.

Bonding_in_Tribromide Bonding in the Tribromide Anion cluster_model Three-Center Four-Electron (3c-4e) Bond p_orbital1 p-orbital (Br) bonding_mo Bonding MO p_orbital1->bonding_mo nonbonding_mo Non-bonding MO p_orbital1->nonbonding_mo antibonding_mo Antibonding MO* p_orbital1->antibonding_mo p_orbital2 p-orbital (Br) p_orbital2->bonding_mo p_orbital2->nonbonding_mo p_orbital2->antibonding_mo p_orbital3 p-orbital (Br) p_orbital3->bonding_mo p_orbital3->nonbonding_mo p_orbital3->antibonding_mo

Caption: Molecular orbital representation of the 3c-4e bond in [Br₃]⁻.

Experimental_Workflow_Synthesis Synthesis Workflow start Start: Pyridine + HBr step1 Formation of Pyridinium Bromide start->step1 step2 Removal of Water (Vacuum Distillation) step1->step2 step3 Dissolution in Acetic Acid step2->step3 step4 Addition of Bromine Solution step3->step4 step5 Crystallization step4->step5 end Product: [C₅H₅NH]⁺[Br₃]⁻ step5->end

Caption: Workflow for the synthesis of Pyridinium Hydrobromide Perbromide.

References

Pyridinium Bromide Perbromide: A Comprehensive Technical Guide to its Discovery, History, and Application as a Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium (B92312) bromide perbromide, also known as pyridinium tribromide (Py·Br₃), has established itself as a versatile and valuable reagent in organic synthesis since the mid-20th century. This technical guide provides an in-depth exploration of its discovery, historical development, and extensive applications as a brominating and oxidizing agent. Offering a safer and more manageable alternative to liquid bromine, pyridinium bromide perbromide has become indispensable for a wide array of chemical transformations, including the selective bromination of ketones, phenols, and ethers, as well as the oxidation of alcohols and conversion of thioamides. This document presents a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and key applications, and a summary of quantitative data to facilitate its effective use in research and development.

Discovery and History

The precise first synthesis of this compound perbromide is not definitively documented in a singular "discovery" paper. However, its emergence as a significant reagent in organic chemistry is closely associated with the work of Carl Djerassi and Caesar R. Scholz. Their 1948 publication in the Journal of the American Chemical Society detailed the use of "pyridine hydrobromide perbromide" for brominations, solidifying its place as a practical and effective brominating agent.[1][2] This work built upon earlier investigations into the reactions of pyridine (B92270) with halogens.

Prior to the widespread adoption of this compound perbromide, elemental bromine was the primary reagent for bromination reactions. However, its high volatility, corrosiveness, and toxicity posed significant handling challenges and safety risks in the laboratory.[3] The development of a stable, crystalline solid that could deliver bromine in a controlled manner was a significant advancement. This compound perbromide offered a solution, providing a reagent that is easier to weigh and handle, thus improving the safety and reproducibility of bromination procedures.[3]

The historical development of this reagent is also linked to the comprehensive work on chemical reagents by Louis F. Fieser and Mary Fieser, whose influential book, "Reagents for Organic Synthesis," further popularized the use of this compound perbromide and provided standardized preparation methods.

Physicochemical Properties

This compound perbromide is a red-orange crystalline solid.[4] It is composed of a pyridinium cation and a tribromide anion.[2] The reagent is relatively stable when stored in a cool, dry, and dark place. It is important to distinguish between this compound (C₅H₆BrN) and this compound perbromide (C₅H₆Br₃N), as the latter is the active brominating agent.

Table 1: Physical and Chemical Properties of this compound Perbromide

PropertyValueReferences
Chemical Formula C₅H₆Br₃N[5]
Molecular Weight 319.82 g/mol [5]
Appearance Red-orange to red-brown crystalline solid[4]
Melting Point 127-133 °C[6]
Solubility Soluble in methanol; decomposes in water[4]
Stability Stable, but sensitive to moisture and light[4]
CAS Number 39416-48-3[1]

Synthesis of this compound Perbromide

The preparation of this compound perbromide is a straightforward procedure that can be readily performed in a standard laboratory setting. The most common method involves the reaction of pyridine with hydrobromic acid, followed by the addition of bromine.

Experimental Protocol: Synthesis via Pyridine, HBr, and Br₂

This protocol is adapted from established methods.[7]

Materials:

  • Pyridine (79.1 g, 1.0 mol)

  • 48% Hydrobromic acid (113 mL, 1.0 mol)

  • Bromine (80 g, 0.5 mol)

  • Glacial acetic acid

Procedure:

  • In a 1-liter round-bottom flask equipped with a dropping funnel and a reflux condenser, place 79.1 g of pyridine.

  • Cool the flask in an ice-water bath and slowly add 113 mL of 48% hydrobromic acid through the dropping funnel with stirring.

  • After the addition is complete, replace the reflux condenser with a distillation head and remove the water under vacuum by heating the flask in an oil bath to 160 °C.

  • Once the water is removed, the flask will contain dry this compound. Add 240 g of glacial acetic acid to dissolve the this compound, heating if necessary.

  • Cool the solution to 60-65 °C and, with vigorous stirring, slowly add a solution of 80 g of bromine in 80 mL of glacial acetic acid from the dropping funnel.

  • After the addition is complete, allow the mixture to cool slowly to room temperature, and then cool further to 10 °C in an ice bath to crystallize the product.

  • Collect the red-brown needles of this compound perbromide by vacuum filtration on a Büchner funnel.

  • Wash the crystals with a small amount of cold glacial acetic acid and then with ether.

  • Dry the product in a vacuum desiccator.

Expected Yield: Approximately 190 g.[7]

Synthesis_of_Pyridinium_Bromide_Perbromide Pyridine Pyridine PyridiniumBromide This compound Pyridine->PyridiniumBromide + HBr HBr Hydrobromic Acid (48%) HBr->PyridiniumBromide PBPB This compound Perbromide PyridiniumBromide->PBPB + Br₂ Bromine Bromine Bromine->PBPB AceticAcid Glacial Acetic Acid PBPB->AceticAcid in

Figure 1: Synthesis of this compound Perbromide.

Applications in Organic Synthesis

This compound perbromide is a versatile reagent with a broad range of applications, primarily as a source of electrophilic bromine and as a mild oxidizing agent.

Bromination Reactions

In solution, this compound perbromide exists in equilibrium with this compound and molecular bromine, which acts as the brominating agent.[8] This equilibrium allows for a controlled release of bromine, making the reagent highly effective for a variety of bromination reactions.

The α-bromination of ketones is a fundamental transformation in organic synthesis, providing key intermediates for further functionalization. This compound perbromide is an excellent reagent for this purpose, offering high yields and selectivity.

Table 2: α-Bromination of Ketones with this compound Perbromide

SubstrateProductReaction ConditionsYield (%)References
Acetophenoneα-BromoacetophenoneAcetic acid, 90 °C, 3 h85[9]
4-Chloroacetophenone4-Chloro-α-bromoacetophenoneAcetic acid, 90 °C, 3 h85[9]
6-Methoxyflavanone3-Bromo-6-methoxyflavanoneAcetic acid, rtModerate[6][10]

Experimental Protocol: α-Bromination of 4-Chloroacetophenone [9]

Materials:

  • 4-Chloroacetophenone (1.0 mmol)

  • This compound perbromide (1.1 mmol)

  • Glacial acetic acid (5 mL)

Procedure:

  • Dissolve 4-chloroacetophenone in glacial acetic acid in a round-bottom flask.

  • Add this compound perbromide in one portion.

  • Heat the reaction mixture to 90 °C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

alpha_Bromination_of_Ketone Ketone Ketone Enol Enol Intermediate Ketone->Enol Keto-Enol Tautomerism AlphaBromoKetone α-Bromo Ketone Enol->AlphaBromoKetone + Br₂ PBPB This compound Perbromide Bromine Br₂ PBPB->Bromine Equilibrium Bromine->AlphaBromoKetone PyridiniumBromide This compound AlphaBromoKetone->PyridiniumBromide byproduct

Figure 2: General Mechanism for α-Bromination of Ketones.

This compound perbromide is also effective for the electrophilic aromatic substitution of activated aromatic rings, such as those in phenols and aromatic ethers. The reactions are typically regioselective, favoring bromination at the para position unless it is blocked.

Table 3: Bromination of Phenols and Aromatic Ethers

SubstrateProductReaction ConditionsYield (%)References
Phenol4-BromophenolRoom temperatureExcellent[11]
Aniline4-BromoanilineRoom temperatureExcellent[11]
Anisole4-BromoanisoleNot specifiedGood[12]

Experimental Protocol: Bromination of Phenol [11]

Materials:

Procedure:

  • To a stirred solution of phenol, add 1-butyl-3-methylpyridinium tribromide at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture.

  • Extract the product with diethyl ether.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the product.

Oxidation Reactions

This compound perbromide can act as a mild oxidizing agent for various functional groups.

Primary and secondary alcohols can be oxidized to aldehydes and ketones, respectively, using this compound perbromide. The reaction conditions are generally mild, and over-oxidation to carboxylic acids is often minimized.

Table 4: Oxidation of Alcohols

SubstrateProductReaction ConditionsYield (%)References
Primary AlcoholsAldehydesAqueous acetic acidGood[9]
Secondary AlcoholsKetonesAqueous acetic acidGood[12]

Experimental Protocol: General Oxidation of a Primary Alcohol [9]

Materials:

  • Primary alcohol (1.0 mmol)

  • This compound perbromide (1.1 mmol)

  • Aqueous acetic acid (50% v/v)

Procedure:

  • Dissolve the primary alcohol in aqueous acetic acid.

  • Add this compound perbromide and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer and concentrate under reduced pressure to obtain the aldehyde.

A notable application of this compound perbromide is the conversion of thioamides to their corresponding amides. This transformation is efficient and proceeds under mild conditions.

Table 5: Conversion of Thioamides to Amides

SubstrateProductReaction ConditionsYield (%)References
Thiobenzanilide (B1581041)BenzanilideTHF/H₂O, rt, 1.5 h88[13]
N,N-DiethylthiobenzamideN,N-DiethylbenzamideTHF/H₂O, rt, 1.5 h86[13]

Experimental Protocol: Conversion of Thiobenzanilide to Benzanilide [13]

Materials:

  • Thiobenzanilide (1.0 mmol)

  • This compound perbromide (2.0 mmol)

  • THF/H₂O mixture

Procedure:

  • Dissolve thiobenzanilide in a mixture of THF and water.

  • Add this compound perbromide and stir the reaction mixture at room temperature for 1.5 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by chromatography or recrystallization.

Thioamide_to_Amide_Conversion Thioamide Thioamide Intermediate Intermediate Thioamide->Intermediate + PBPB Amide Amide Intermediate->Amide + H₂O PBPB This compound Perbromide PBPB->Intermediate Water H₂O Water->Amide

Figure 3: General Pathway for Thioamide to Amide Conversion.

Other Applications

This compound perbromide has also been employed in other synthetic transformations, including the one-pot synthesis of ω-bromoesters from aromatic aldehydes and diols.[12][14]

Safety and Handling

This compound perbromide is a corrosive and lachrymatory substance.[4] It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound perbromide has proven to be a highly effective and versatile reagent in organic synthesis for over seven decades. Its solid nature, ease of handling, and controlled reactivity offer significant advantages over elemental bromine, making it a safer and more convenient choice for a wide range of bromination and oxidation reactions. The detailed protocols and data presented in this guide are intended to assist researchers, scientists, and drug development professionals in the successful application of this important reagent in their synthetic endeavors.

References

Theoretical Insights into Pyridinium Bromide Reaction Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium (B92312) salts, including pyridinium bromide, are versatile reagents and intermediates in organic synthesis, finding application in areas ranging from medicinal chemistry to materials science.[1][2] Their reactivity is often governed by the formation of key intermediates such as pyridinium ylides and radicals, which participate in a variety of transformations including cycloadditions, deaminations, and C-H functionalizations.[3][4][5][6][7][8][9] Understanding the underlying reaction mechanisms at a molecular level is crucial for reaction optimization, predicting outcomes, and designing novel synthetic methodologies.

This technical guide provides an in-depth analysis of the theoretical studies on the reaction mechanisms of this compound and its derivatives. By leveraging computational chemistry, primarily Density Functional Theory (DFT), researchers have been able to elucidate reaction pathways, characterize transition states, and predict reaction energetics, offering a powerful complement to experimental investigations.[10][11][12] This document summarizes key theoretical findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes complex reaction pathways.

Core Reaction Mechanisms: A Theoretical Perspective

Theoretical studies have shed light on several key reaction classes involving pyridinium species. These include the formation and reactivity of pyridinium ylides in cycloaddition reactions, deamination reactions via pyridinium salt intermediates, and reactions with electron-deficient systems.

Pyridinium Ylides in [3+2] Cycloaddition Reactions

Pyridinium ylides, readily generated in situ from the deprotonation of N-substituted pyridinium bromides, are versatile 1,3-dipoles that undergo [3+2] cycloaddition reactions with various dipolarophiles to afford indolizine (B1195054) derivatives.[5][13][14] Theoretical studies have been instrumental in understanding the mechanism, stereoselectivity, and regioselectivity of these reactions.

DFT calculations have shown that the [3+2] cycloaddition of pyridinium ylides with alkenes can proceed through a concerted or stepwise mechanism, depending on the nature of the substituents on both the ylide and the dipolarophile.[15] For instance, the reaction of pyridinium ylide with electron-deficient alkenes often proceeds via a stepwise Michael addition followed by an intramolecular cyclization.[7]

A photoinduced [3+2] cycloaddition of N-N pyridinium ylides has been shown through experimental and computational studies to proceed via a triplet-state diradical of the pyridinium ylide, which then undergoes a stepwise radical cycloaddition.[6]

Deamination Reactions of Alkylpyridinium Salts

The conversion of primary amines to Katritzky pyridinium salts allows for their use as precursors for alkyl radicals in a variety of deaminative functionalization reactions.[3][16] The key step is the single-electron reduction of the pyridinium ring, leading to C–N bond cleavage. Computational and electrochemical studies have revealed the influence of steric and electronic effects of substituents on this process.[3][16]

DFT calculations have been employed to determine the reduction potentials of pyridinium salts and the activation barriers for the subsequent C–N bond scission.[3] These studies have provided a framework for designing pyridinium salts with tailored reactivity for specific catalytic applications.

Reactions with π-Deficient Ethylenes

The reaction between pyridinium salts and π-deficient ethylenes can lead to the formation of various products, including furan (B31954) derivatives, rather than the expected cyclopropane (B1198618) or [3+2] cycloadducts. DFT studies have been crucial in explaining these outcomes.[10]

For the reaction of 1-(2-amino-2-oxoethyl)pyridinium ylide with a methylene-dihydronaphthalenone, DFT calculations at the M06-2X/6-31G(d,p) level revealed that the reaction proceeds through a Michael addition with a low activation barrier (4.2 kcal/mol) to form a zwitterionic intermediate.[10] Subsequent intramolecular SNi-like reaction leads to the formation of a trans-furan derivative with a higher barrier (23.9 kcal/mol), which is the thermodynamically favored product.[10]

Quantitative Data from Theoretical Studies

The following tables summarize key quantitative data obtained from theoretical studies on this compound reaction mechanisms. This data is essential for comparing the feasibility of different reaction pathways and for understanding the influence of substituents and reaction conditions.

Reaction TypeReactantsComputational MethodActivation Energy (kcal/mol)Reference
Michael Addition1-(2-amino-2-oxoethyl)pyridinium ylide + 1-methylene-3,4-dihydronaphthalen-2(1H)-oneM06-2X/6-31G(d,p)4.2[10]
Intramolecular SNi-like ReactionZwitterionic intermediate from Michael additionM06-2X/6-31G(d,p)23.9[10]
[3+2] CycloadditionNitrile ylide + ethyleneMPWB1K/6-31G(d)2.3[10]

Table 1: Calculated Activation Energies for Key Reaction Steps.

Pyridinium Salt SubstituentReaction TypeRate Constant (k) / Relative RateNotesReference
3-Substituted 1-methylpyridinium ionsYlide formation (deprotonation)Varies with substituentRate constants correlated with inductive and resonance effects of substituents.[17]
Electron-withdrawing group on pyridinium ylide and alkyne[3+2] CycloadditionHigher reaction yieldElectron-withdrawing groups facilitate the reaction.
N-Aryl pyridinium saltsDeaminative ArylationVaries with Ni catalyst and ligandReaction proceeds via a single-electron transfer mechanism.[16]

Table 2: Substituent Effects on Reaction Rates and Yields.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to validating theoretical predictions and developing robust synthetic methods. The following sections provide methodologies for key experiments cited in the theoretical studies.

Synthesis of N-Alkyl Pyridinium Bromides

General Procedure:

  • In a round-bottom flask, dissolve pyridine (B92270) (1.0 equivalent) in a suitable dry solvent (e.g., ethanol, toluene, or acetonitrile).[18][19]

  • Add the corresponding alkyl bromide (1.0-1.4 equivalents) to the solution.[18]

  • The reaction mixture is then typically heated to reflux for a specified period (e.g., 18-40 hours), and the progress is monitored by thin-layer chromatography (TLC).[18][19]

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product, which may be an oil, is then purified. Purification often involves crystallization from a suitable solvent mixture (e.g., by adding hexane (B92381) or ethyl acetate (B1210297) to a solution in a more polar solvent like dichloromethane) or by washing the precipitated solid.[18][19][20]

[3+2] Cycloaddition of Pyridinium Ylides with Alkenes to Synthesize Indolizines

General Procedure:

  • To a solution of the this compound salt (1.0 equivalent) and the alkene (dipolarophile, 1.0-1.2 equivalents) in a suitable solvent (e.g., methanol, 1,4-dioxane), a base (e.g., K₂CO₃, DBU, DABCO) is added to generate the pyridinium ylide in situ.[21]

  • The reaction mixture is stirred at a specified temperature (ranging from room temperature to 60 °C) for a designated time (e.g., 6-18 hours).[21]

  • After the reaction is complete, the mixture is worked up by adding water and extracting with an organic solvent (e.g., EtOAc).[22]

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired indolizine derivative.[22]

Deaminative Arylation of Amino Acid-derived Pyridinium Salts

General Procedure:

  • To an oven-dried reaction vessel, add the amino acid-derived pyridinium salt (1.0 equivalent), a nickel catalyst (e.g., NiBr₂·diglyme, 5 mol%), a ligand (e.g., dtbbpy, 6 mol%), an arylboroxine (0.8 equivalents), and a base (e.g., K₂CO₃, 2.8 equivalents).[16]

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon).

  • Anhydrous solvent (e.g., acetonitrile) is added, and the reaction mixture is stirred at an elevated temperature (e.g., 70 °C) for 24 hours.[16]

  • After cooling to room temperature, the reaction is quenched, and the product is extracted with an organic solvent.

  • The combined organic extracts are dried, concentrated, and the residue is purified by chromatography to yield the α-aryl ester or amide.[16]

Visualizing Reaction Mechanisms and Workflows

Graphical representations of reaction pathways and experimental workflows are invaluable for a clear and concise understanding of complex processes. The following diagrams were generated using Graphviz (DOT language) to illustrate key mechanisms and procedures.

[3+2] Cycloaddition of a Pyridinium Ylide with an Alkene

G cluster_0 Ylide Formation cluster_1 Cycloaddition cluster_2 Aromatization This compound This compound Pyridinium Ylide Pyridinium Ylide This compound->Pyridinium Ylide + Base - HBr Base Base Tetrahydroindolizine Tetrahydroindolizine Pyridinium Ylide->Tetrahydroindolizine + Alkene Alkene Alkene Indolizine Indolizine Tetrahydroindolizine->Indolizine Oxidation

Caption: General mechanism for the synthesis of indolizines via [3+2] cycloaddition.

Deaminative Functionalization via a Pyridinium Salt

G Primary Amine Primary Amine Pyridinium Salt Pyridinium Salt Primary Amine->Pyridinium Salt Katritzky Reaction Pyridyl Radical Pyridyl Radical Pyridinium Salt->Pyridyl Radical Single Electron Transfer (SET) Alkyl Radical Alkyl Radical Pyridyl Radical->Alkyl Radical C-N Bond Cleavage Functionalized Product Functionalized Product Alkyl Radical->Functionalized Product + Reagent G Start Start Mix Pyridinium Salt, Alkene, and Solvent Mix Pyridinium Salt, Alkene, and Solvent Start->Mix Pyridinium Salt, Alkene, and Solvent Add Base Add Base Mix Pyridinium Salt, Alkene, and Solvent->Add Base Stir at Defined Temperature and Time Stir at Defined Temperature and Time Add Base->Stir at Defined Temperature and Time Reaction Workup (Quench, Extract) Reaction Workup (Quench, Extract) Stir at Defined Temperature and Time->Reaction Workup (Quench, Extract) Dry and Concentrate Organic Phase Dry and Concentrate Organic Phase Reaction Workup (Quench, Extract)->Dry and Concentrate Organic Phase Purify by Column Chromatography Purify by Column Chromatography Dry and Concentrate Organic Phase->Purify by Column Chromatography Characterize Product Characterize Product Purify by Column Chromatography->Characterize Product End End Characterize Product->End

References

Spectroscopic Analysis of Pyridinium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pyridinium (B92312) bromide, a fundamental organic salt with applications in synthesis and materials science. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties, along with experimental protocols for its synthesis and analysis.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for pyridinium bromide.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Chemical Shifts (δ) of this compound

ProtonChemical Shift (ppm) in D₂OChemical Shift (ppm) in DMSO-d₆
H-2, H-6 (α-protons)~9.23~9.14 (d, J = 5.7 Hz)
H-4 (γ-proton)Not specified~8.62 (t, J = 7.8 Hz)
H-3, H-5 (β-protons)~7.67~8.18 (t, J = 7.0 Hz)

Note: Chemical shifts can be influenced by solvent and concentration. The proximity of the α-protons to the positively charged nitrogen atom results in significant deshielding and a downfield chemical shift.

Table 2: ¹³C NMR Chemical Shifts (δ) of this compound

CarbonChemical Shift (ppm) in DMSO-d₆
C-2, C-6 (α-carbons)~145.4
C-4 (γ-carbon)~144.5
C-3, C-5 (β-carbons)~128.1

Note: Similar to ¹H NMR, the carbon atoms of the pyridinium ring are deshielded compared to pyridine (B92270), with the α-carbons showing the largest downfield shift.

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Vibration
3132Aromatic C-H Stretch
1600-1470C=C and C=N Ring Vibrations
1167C-N Stretch

Note: The IR spectrum of this compound is characterized by the absorption bands of the pyridinium cation.

Experimental Protocols

Synthesis of this compound

This protocol describes a conventional method for the synthesis of this compound.

Materials:

  • Pyridine

  • 48% Hydrobromic acid

  • Glacial acetic acid

  • Ice-water bath

  • Round bottom flask

  • Reflux condenser

  • Distillation apparatus

  • Beaker

  • Büchner funnel

Procedure:

  • In a round bottom flask, place 79.1 g of pyridine.

  • While cooling the flask in an ice-water bath, slowly add 113 ml of 48% hydrobromic acid.

  • Set up the apparatus for distillation and remove water under vacuum by heating the flask in an oil bath to 160 °C.

  • After distillation, dissolve the resulting dry pyridine hydrobromide in 240 g of glacial acetic acid by heating.

  • Allow the solution to cool slowly to crystallize the this compound.

  • Filter the crystals using a Büchner funnel, wash with a small amount of cold glacial acetic acid, and dry in a vacuum desiccator.

NMR Sample Preparation

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O)

  • NMR tube

  • Pipette

  • Vortex mixer

Procedure:

  • Weigh an appropriate amount of the purified this compound sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

  • Ensure the sample is fully dissolved. If necessary, use a vortex mixer to aid dissolution.

  • Transfer the solution into a clean, dry NMR tube using a pipette.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.[1]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Pyridine Pyridine Reaction Reaction Pyridine->Reaction HBr Hydrobromic Acid HBr->Reaction Purification Purification (Crystallization) Reaction->Purification PyridiniumBromide This compound Purification->PyridiniumBromide SamplePrep Sample Preparation PyridiniumBromide->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR Data Spectroscopic Data NMR->Data IR->Data

Caption: Logical workflow for the synthesis and analysis of this compound.

References

Thermal Stability and Decomposition of Pyridinium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium (B92312) bromide (PyHBr), a salt formed from the neutralization of pyridine (B92270) with hydrogen bromide, is a compound of interest in various chemical syntheses. Its thermal stability is a critical parameter for its safe handling, storage, and application in processes that involve elevated temperatures. This technical guide provides a comprehensive overview of the available data on the thermal stability and decomposition of pyridinium bromide. Due to the limited specific research on this particular salt, this guide also draws upon established principles of thermal analysis and the behavior of related pyridinium compounds to present a complete picture.

Data Presentation

Table 1: Thermal Properties of this compound

PropertyValueSource
Decomposition Temperature200 °CSafety Data Sheet (Jubilant Ingrevia)[1]
Melting Point217-220 °CSafety Data Sheet (Jubilant Ingrevia)[1]

Table 2: Hazardous Decomposition Products of this compound

ProductChemical Formula
Hydrogen BromideHBr
Carbon MonoxideCO
Oxides of NitrogenNOx
Carbon DioxideCO2
Hydrogen CyanideHCN

Source: Safety Data Sheet (Jubilant Ingrevia)[1]

Thermal Decomposition Pathway

The precise mechanism of the thermal decomposition of this compound has not been extensively elucidated in the literature. However, based on the identified decomposition products and general principles of organic and salt decomposition, a plausible pathway can be proposed. The decomposition is likely initiated by the dissociation of the pyridinium cation and the bromide anion.

PyridiniumBromide This compound (C₅H₅NH⁺Br⁻) InitialDissociation Initial Dissociation PyridiniumBromide->InitialDissociation Heat (≥200°C) Pyridine Pyridine (C₅H₅N) InitialDissociation->Pyridine HBr Hydrogen Bromide (HBr) InitialDissociation->HBr RadicalFormation Radical Formation (Pyridyl Radical) Pyridine->RadicalFormation Further Heating DecompositionProducts Decomposition Products: - Hydrogen Bromide (HBr) - Carbon Monoxide (CO) - Oxides of Nitrogen (NOx) - Carbon Dioxide (CO₂) - Hydrogen Cyanide (HCN) HBr->DecompositionProducts RingOpening Pyridine Ring Opening RadicalFormation->RingOpening RingOpening->DecompositionProducts

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

While specific experimental data for the thermal analysis of this compound is not widely published, the following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard for the characterization of organic salts and ionic liquids. These methodologies would be appropriate for a detailed study of this compound's thermal stability.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Apparatus: A thermogravimetric analyzer capable of controlled heating in an inert atmosphere.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Heating Program: The sample is heated from ambient temperature to a final temperature well above the expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Collection: The mass of the sample is recorded as a function of temperature. The resulting thermogram (mass vs. temperature) is analyzed to determine the onset of decomposition and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to detect any other thermal events such as solid-solid transitions or the onset of decomposition.

Apparatus: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas.

  • Heating Program: The sample and reference are subjected to a controlled temperature program, typically a heating ramp (e.g., 10 °C/min) from ambient temperature to a temperature that encompasses the melting and initial decomposition.

  • Data Collection: The differential heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC curve is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Weigh this compound (5-10 mg) TGA_Instrument Place in TGA with Inert Atmosphere TGA_Sample->TGA_Instrument TGA_Heat Heat at Constant Rate (e.g., 10°C/min) TGA_Instrument->TGA_Heat TGA_Data Record Mass vs. Temperature TGA_Heat->TGA_Data TGA_Analysis Determine Decomposition Temperature & Mass Loss TGA_Data->TGA_Analysis DSC_Sample Weigh this compound (2-5 mg) & Seal in Pan DSC_Instrument Place in DSC with Reference Pan DSC_Sample->DSC_Instrument DSC_Heat Heat at Constant Rate (e.g., 10°C/min) DSC_Instrument->DSC_Heat DSC_Data Record Heat Flow vs. Temperature DSC_Heat->DSC_Data DSC_Analysis Determine Melting Point & Decomposition Onset DSC_Data->DSC_Analysis

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

This compound is stable up to approximately 200 °C, at which point it undergoes decomposition.[1] The decomposition process is expected to yield a range of hazardous products, including hydrogen bromide, carbon monoxide, nitrogen oxides, carbon dioxide, and hydrogen cyanide.[1] While detailed experimental studies on the thermal decomposition of this compound are limited, the established techniques of TGA and DSC provide a robust framework for its characterization. Further research employing these methods, coupled with techniques for evolved gas analysis such as TGA-MS, would be invaluable for a more complete understanding of the decomposition mechanism and kinetics. This information is essential for ensuring the safe and effective use of this compound in research and industrial applications.

References

An In-depth Technical Guide on the Solubility of Pyridinium Bromide in Various Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium (B92312) bromide (C₅H₆BrN), a simple pyridinium salt, serves as a versatile building block and catalyst in a multitude of organic syntheses, including applications within the pharmaceutical industry. Its utility is intrinsically linked to its solubility characteristics in various organic media, which govern reaction kinetics, product purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for pyridinium bromide in a range of common organic solvents. It further details the experimental protocols for determining solubility, offering a practical resource for laboratory professionals.

Data Presentation: Solubility of this compound

Despite its widespread use, precise quantitative solubility data for this compound in a broad spectrum of organic solvents remains sparsely documented in publicly available literature. The majority of accessible information pertains to the related but structurally distinct compound, this compound perbromide (pyridinium tribromide).

Based on the principles of ionic liquid and organic salt chemistry, this compound, as a salt, is anticipated to exhibit greater solubility in polar solvents. This is due to the favorable interactions between the polar solvent molecules and the charged pyridinium cation and bromide anion.

Table 1: Qualitative and Limited Quantitative Solubility of this compound and Related Compounds

SolventCompoundSolubilityTemperature (°C)
MethanolPyridinium TribromideSolubleNot Specified
Acetic AcidPyridinium TribromideSparingly SolubleNot Specified
WaterPyridinium TribromideDecomposesNot Specified
AcetonitrileVarious Pyridinium Salts0.3 - 2.1 M22
ChloroformPyridine HydrobromideSolubleNot Specified
MethanolPyridine HydrobromideSolubleNot Specified

Note: This table includes data for related compounds due to the limited availability of quantitative data for this compound. This information provides a general indication of expected solubility trends.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several key factors:

  • Solvent Polarity: As a salt, this compound's solubility is expected to be highest in polar solvents that can effectively solvate the pyridinium cation and bromide anion.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact the dissolution of the salt. Protic solvents, such as alcohols, can form hydrogen bonds with the bromide anion, while aprotic polar solvents with high dielectric constants can also effectively solvate the ions.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. However, the extent of this increase is dependent on the specific solute-solvent system and the enthalpy of solution.

  • Presence of a Common Ion: The solubility of this compound will be reduced in a solvent that already contains either pyridinium or bromide ions, a phenomenon known as the common ion effect.

Experimental Protocols

Accurate determination of solubility is crucial for many chemical processes. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method (Shake-Flask Method)

This is a widely accepted and accurate method for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the mass of this compound that dissolves in a specific volume of an organic solvent to form a saturated solution at a given temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (accurate to ±0.0001 g)

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or weighing bottle

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure saturation.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Withdrawal and Filtration:

    • Allow the mixture to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

    • Immediately filter the withdrawn sample through a syringe filter, also at the experimental temperature if possible, to remove any suspended microcrystals.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish or weighing bottle.

    • Transfer a known volume or weight of the clear, filtered saturated solution into the pre-weighed container.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

    • Once the solvent is removed, dry the solid residue in an oven at a temperature below the decomposition point of this compound until a constant weight is achieved.

    • Cool the container in a desiccator and weigh it accurately.

Calculation:

The solubility (S) can be expressed in various units, such as g/100 g of solvent or mol/L.

  • Solubility in g/100 g of solvent: S = [(mass of dish + residue) - (mass of empty dish)] / [(mass of dish + solution) - (mass of dish + residue)] * 100

  • Solubility in mol/L:

    • Calculate the mass of dissolved this compound.

    • Convert the mass to moles using the molar mass of this compound (160.01 g/mol ).

    • Divide the moles by the volume of the solution withdrawn (in Liters).

Gravimetric_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D F Add known volume/weight of filtrate D->F E Weigh empty evaporating dish E->F G Evaporate solvent F->G H Dry residue to constant weight G->H I Weigh dish with residue H->I J J I->J Calculate Solubility

Caption: Workflow for Gravimetric Solubility Determination.

UV-Visible Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region. Pyridine and its derivatives typically exhibit UV absorbance.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • This compound (high purity)

  • Organic solvent of interest (spectroscopic grade)

  • Filtration apparatus

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

    • Perform a series of accurate dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be determined by scanning a solution of this compound across the UV-Vis spectrum.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law (A = εbc).

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).

    • Carefully withdraw a known volume of the clear, filtered supernatant.

    • Accurately dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

Calculation:

  • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept) to determine the concentration of the diluted solution.

  • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

UVVis_Workflow cluster_calib Calibration Curve Preparation cluster_sample_prep Saturated Solution Preparation cluster_measurement Measurement and Calculation A Prepare stock solution of known concentration B Create series of standard dilutions A->B C Measure absorbance of standards at λmax B->C D Plot Absorbance vs. Concentration C->D I Determine concentration from calibration curve D->I E Prepare saturated solution (as in gravimetric method) F Filter supernatant E->F G Dilute filtrate to fall within calibration range F->G H Measure absorbance of diluted sample at λmax G->H H->I J Calculate original concentration (accounting for dilution) I->J K K J->K Solubility Value

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Logical Relationships in Solubility

The dissolution of an ionic compound like this compound in an organic solvent can be understood through a logical relationship of intermolecular forces.

Solubility_Relationships cluster_solid Solid State cluster_solvent Solvent Interactions A This compound Crystal Lattice B Lattice Energy A->B Overcome F Dissolution Occurs if Solvation Energy ≥ Lattice Energy B->F Energy Input C Solvent-Solvent Interactions D Solvation Energy C->D Disrupt D->F Energy Output E Solute-Solvent Interactions E->D Release

Caption: Energy Relationships in the Dissolution Process.

Conclusion

Pyridinium Bromide Perbromide: A Versatile and Selective Reagent for Electrophilic Bromination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium (B92312) bromide perbromide, also known as pyridinium tribromide (Py-Br₃), has established itself as a cornerstone reagent in modern organic synthesis for the introduction of bromine moieties into a wide array of organic molecules. As a stable, crystalline solid, it offers significant advantages in handling and safety over elemental bromine. This technical guide provides a comprehensive overview of pyridinium bromide perbromide as a source of electrophilic bromine, detailing its application in the bromination of ketones, aromatic compounds, and alkenes. The guide includes structured quantitative data, detailed experimental protocols for key transformations, and mechanistic diagrams to illustrate the underlying chemical pathways. This document is intended to serve as a practical resource for researchers and professionals in the fields of chemical synthesis and drug development, facilitating the effective and safe utilization of this versatile reagent.

Introduction

Electrophilic bromination is a fundamental transformation in organic chemistry, enabling the synthesis of valuable intermediates for pharmaceuticals, agrochemicals, and functional materials.[1] While molecular bromine (Br₂) is a powerful brominating agent, its high toxicity, corrosivity, and volatility pose significant handling and safety challenges. This compound perbromide (C₅H₆NBr₃) emerges as a superior alternative, offering a stable, solid source of electrophilic bromine that is easier and safer to handle and measure.[2][3]

This reagent is an ionic salt composed of a pyridinium cation and a tribromide anion.[1] In solution, it exists in equilibrium with this compound and molecular bromine, providing a controlled release of the reactive brominating species.[4] Its applications are extensive, including the α-bromination of ketones, the regioselective bromination of electron-rich aromatic and heteroaromatic compounds, and the addition to carbon-carbon double bonds.[1][4]

Properties and Synthesis

This compound perbromide is a red-orange crystalline solid with a melting point of approximately 132-134 °C. It is sparingly soluble in acetic acid and soluble in polar organic solvents.

Synthesis of this compound Perbromide

The reagent can be prepared by the reaction of pyridine (B92270) with bromine in the presence of hydrobromic acid.

Experimental Protocol: Preparation of this compound Perbromide

  • Materials: Pyridine, 48% Hydrobromic Acid, Bromine, Glacial Acetic Acid.

  • Procedure:

    • In a round-bottom flask, combine 15 mL of pyridine with 30 mL of 48% hydrobromic acid and cool the mixture in an ice bath.

    • With continuous swirling and cooling, gradually add 25 g of bromine to the mixture.

    • Collect the resulting solid precipitate and rinse with glacial acetic acid.

    • Without drying, recrystallize the solid from 100 mL of glacial acetic acid to yield orange needles.

    • The typical yield of the recrystallized product is approximately 69%.

Applications in Electrophilic Bromination

This compound perbromide is a versatile reagent for the bromination of various classes of organic compounds.

α-Bromination of Ketones

The α-bromination of ketones is a crucial reaction for the synthesis of intermediates that can undergo further transformations. This compound perbromide provides an efficient and selective method for this conversion, typically proceeding under acidic conditions via an enol intermediate.

Quantitative Data: α-Bromination of Acetophenone (B1666503) Derivatives

A study on the α-bromination of various acetophenone derivatives using this compound perbromide in acetic acid at 90 °C for 3 hours demonstrated excellent yields. The molar ratio of the acetophenone derivative to this compound perbromide was maintained at 1.0:1.1.

EntrySubstrateProductYield (%)
14-Trifluoromethylacetophenone2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one>80
24-Trifluoromethoxyacetophenone2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one>80
34-Chloroacetophenone2-Bromo-1-(4-chlorophenyl)ethan-1-one>80
44-Bromoacetophenone2-Bromo-1-(4-bromophenyl)ethan-1-one>80
54-Iodoacetophenone2-Bromo-1-(4-iodophenyl)ethan-1-one>80
64-Phenylacetophenone2-Bromo-1,2-diphenylethan-1-one>80

Data sourced from a study on an innovative undergraduate chemistry experiment which reported that 14 out of 18 students achieved yields exceeding 80%.[5]

Experimental Protocol: α-Bromination of 4-Chloroacetophenone

  • Materials: 4-Chloroacetophenone, this compound perbromide, Glacial Acetic Acid.

  • Procedure:

    • In a 50 mL round-bottom flask equipped with a reflux condenser, combine 4-chloroacetophenone (0.77 g, 5.0 mmol), this compound perbromide (1.76 g, 5.5 mmol), and 20 mL of glacial acetic acid.[5]

    • Stir the reaction mixture at 90 °C.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically around 3 hours), cool the reaction mixture to room temperature.[5]

    • Pour the mixture into cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry to obtain 2-bromo-1-(4-chlorophenyl)ethan-1-one.

Electrophilic Aromatic Bromination

This compound perbromide is an effective reagent for the bromination of activated aromatic rings, such as phenols, anilines, and their derivatives. The reaction generally shows good regioselectivity, favoring substitution at the para position unless it is blocked.

Quantitative Data: Bromination of Acetanilide (B955)

The bromination of acetanilide with this compound perbromide in glacial acetic acid proceeds smoothly to afford the para-substituted product in good yield.

SubstrateReagentSolventProductCrude Yield (%)
AcetanilideThis compound PerbromideGlacial Acetic Acid4-BromoacetanilideGood

Experimental Protocol: Bromination of Acetanilide

  • Materials: Acetanilide, this compound perbromide, Glacial Acetic Acid, Sodium bisulfite solution.

  • Procedure:

    • Dissolve acetanilide in glacial acetic acid in a round-bottom flask with stirring.

    • Gradually add this compound perbromide to the solution. The orange color of the reagent should dissipate as the reaction progresses.

    • Stir the mixture at room temperature for 30 minutes.[5]

    • Pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid by vacuum filtration.

    • Wash the solid with a dilute sodium bisulfite solution to remove any unreacted bromine, followed by water.

    • Recrystallize the crude product from 95% ethanol (B145695) to obtain pure 4-bromoacetanilide.

Bromination of Alkenes

This compound perbromide readily adds across carbon-carbon double bonds in alkenes. The reaction typically proceeds via a bromonium ion intermediate, leading to anti-addition of the two bromine atoms.

Experimental Protocol: Bromination of trans-Cinnamic Acid

  • Materials: trans-Cinnamic acid, this compound perbromide, Glacial Acetic Acid.

  • Procedure:

    • In a 50 mL round-bottom flask, combine 8.0 mmol of trans-cinnamic acid and 4.0 mL of glacial acetic acid.

    • Add 8.0 mmol of this compound perbromide to the flask.

    • Equip the flask with a reflux condenser and heat the mixture in a hot water bath with stirring for 25 minutes.

    • After cooling, add ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • The crude product, 2,3-dibromo-3-phenylpropanoic acid, can be recrystallized from a suitable solvent system.

Reaction Mechanisms and Workflows

The mechanism of bromination with this compound perbromide is dependent on the substrate. The following diagrams illustrate the key mechanistic pathways and a general experimental workflow.

G cluster_reagent Reagent Equilibration cluster_workflow General Experimental Workflow PBPB This compound Perbromide (Py-Br₃) Equilibrium PBPB->Equilibrium Br2 Br₂ Equilibrium->Br2 PyHBr This compound (Py-HBr) Start Start: Dissolve Substrate in Solvent Add_PBPB Add this compound Perbromide Start->Add_PBPB Reaction Reaction at Specified Temperature Add_PBPB->Reaction Quench Quench with Water (Precipitation) Reaction->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with NaHSO₃ and Water Filter->Wash Dry Dry Product Wash->Dry End End: Purified Product Dry->End

Caption: General equilibrium of this compound perbromide and a typical experimental workflow.

G Ketone Ketone Protonation Protonation (H⁺) Ketone->Protonation Protonated_Ketone Protonated Ketone Protonation->Protonated_Ketone Enol_Formation Deprotonation (-H⁺) (Rate-determining) Protonated_Ketone->Enol_Formation Enol Enol Intermediate Enol_Formation->Enol Bromination Attack on Br₂ Enol->Bromination Oxonium_Ion Oxonium Ion Bromination->Oxonium_Ion Deprotonation2 Deprotonation (-H⁺) Oxonium_Ion->Deprotonation2 Alpha_Bromo_Ketone α-Bromo Ketone Deprotonation2->Alpha_Bromo_Ketone

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

G Aromatic_Ring Activated Aromatic Ring Pi_Attack π-complex attacks Br₂ (Slow Step) Aromatic_Ring->Pi_Attack Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Pi_Attack->Sigma_Complex Deprotonation Deprotonation (-H⁺) (Fast Step) Sigma_Complex->Deprotonation Brominated_Aromatic Brominated Aromatic Product Deprotonation->Brominated_Aromatic

Caption: Mechanism of electrophilic aromatic substitution (bromination).

G Alkene Alkene Electrophilic_Attack Electrophilic attack on Br₂ Alkene->Electrophilic_Attack Bromonium_Ion Cyclic Bromonium Ion Intermediate Electrophilic_Attack->Bromonium_Ion Nucleophilic_Attack Backside attack by Br⁻ Bromonium_Ion->Nucleophilic_Attack Dibromoalkane vic-Dibromoalkane (anti-addition) Nucleophilic_Attack->Dibromoalkane

Caption: Mechanism of electrophilic addition of bromine to an alkene.

Safety and Handling

This compound perbromide is a corrosive material and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] It may cause severe skin burns, eye damage, and respiratory irritation.[7][9] All manipulations should be performed in a well-ventilated fume hood. In case of skin contact, the affected area should be washed thoroughly with water.

Conclusion

This compound perbromide stands out as a highly effective, safe, and versatile reagent for electrophilic bromination in organic synthesis. Its solid nature and controlled release of bromine make it a preferable alternative to hazardous liquid bromine. The applications in the α-bromination of ketones, regioselective bromination of aromatics, and addition to alkenes are well-established, providing high yields and selectivity under mild conditions. This guide has provided key quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers and drug development professionals in the successful application of this important synthetic tool. The continued exploration of this compound perbromide in novel synthetic methodologies is anticipated to further expand its utility in the chemical sciences.

References

Methodological & Application

Application Notes & Protocols: Alpha-Bromination of Ketones using Pyridinium Bromide Perbromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-bromination of ketones is a fundamental transformation in organic synthesis, yielding versatile α-bromo ketone intermediates. These intermediates are crucial precursors for a wide array of biologically active compounds and heterocyclic structures.[1][2] Traditionally, this reaction has been performed using molecular bromine (Br₂), a reagent that is highly toxic, corrosive, and difficult to handle.

Pyridinium (B92312) bromide perbromide (also known as pyridinium tribromide, PBPB, or PyHBr₃) has emerged as a superior alternative. It is a stable, crystalline, non-volatile solid, making it significantly easier and safer to handle, weigh, and store compared to liquid bromine.[1][3][4] This reagent provides a mild and selective source of electrophilic bromine, often leading to higher yields and cleaner reactions with fewer byproducts.[1][3] Its use is particularly advantageous in pharmaceutical development where process safety and scalability are paramount.

Reaction Mechanism and Workflow

The alpha-bromination of ketones in the presence of an acid catalyst proceeds through an enol intermediate. The reaction rate is dependent on the concentration of the ketone and the acid but is independent of the bromine concentration, indicating that the formation of the enol is the rate-determining step.[5]

The mechanism involves three key stages:

  • Acid-Catalyzed Tautomerization: The carbonyl oxygen is protonated by an acid (e.g., HBr present as an impurity or generated in situ), which facilitates the removal of an α-hydrogen to form a nucleophilic enol intermediate.[6][7]

  • Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine provided by the pyridinium bromide perbromide complex.

  • Deprotonation: The resulting oxonium ion is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone product and the acid catalyst.[6]

Reaction Mechanism Diagram

G Mechanism of Acid-Catalyzed Alpha-Bromination cluster_0 1. Enol Formation (Rate-Determining) cluster_1 2. Bromination cluster_2 3. Deprotonation Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H+ Enol Enol Intermediate ProtonatedKetone->Enol - H+ OxoniumIon Oxonium Ion Enol->OxoniumIon + Br+ PBPB This compound Perbromide (Br3-) AlphaBromoKetone α-Bromo Ketone OxoniumIon->AlphaBromoKetone - H+ G General Experimental Workflow A 1. Setup Add ketone and solvent (e.g., acetic acid) to flask. B 2. Reagent Addition Add this compound perbromide. A->B C 3. Reaction Heat mixture at specified temperature (e.g., 90°C) for 2-4 hours. B->C D 4. Product Precipitation Cool the reaction mixture and pour into ice water. C->D E 5. Isolation Collect the solid product by vacuum filtration. D->E F 6. Purification Wash the crude product with water/ethanol and recrystallize if necessary. E->F

References

Application Notes: Stereoselective Bromination of Alkenes with Pyridinium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The stereoselective bromination of alkenes is a fundamental transformation in organic synthesis, providing a reliable method for the introduction of vicinal dibromides. These products serve as versatile intermediates for further functionalization. Pyridinium (B92312) tribromide (C₅H₅NHBr₃) has emerged as a preferred brominating agent over elemental bromine (Br₂).[1] As a stable, crystalline solid, it is significantly safer and easier to handle than the highly corrosive and volatile liquid bromine.[2][3] Pyridinium tribromide exists in equilibrium with molecular bromine and pyridinium bromide in solution, providing a controlled source of the electrophile required for the reaction.[4] This method is highly stereoselective, proceeding via an anti-addition mechanism, which dictates the stereochemical outcome of the product based on the geometry of the starting alkene.[5][6]

Mechanism of Stereoselective Bromination

The bromination of an alkene with pyridinium tribromide follows a well-established electrophilic addition mechanism that accounts for the observed stereoselectivity.[4][7]

  • Formation of Bromonium Ion: The π-electrons of the alkene's double bond act as a nucleophile, attacking a bromine molecule. This attack leads to the formation of a cyclic, three-membered bromonium ion intermediate.[8][9] In this intermediate, the bromine atom is bonded to both carbons of the original double bond, effectively blocking one face of the molecule.[10]

  • Nucleophilic Attack: A bromide ion (Br⁻), acting as a nucleophile, then attacks one of the carbons of the bromonium ion.[7]

  • Anti-Addition: Due to steric hindrance from the bridged bromine atom, the nucleophilic attack must occur from the opposite face of the molecule.[6][10] This "backside attack" results in the two bromine atoms being added to opposite sides of the original double bond, a process known as anti-addition.[5][11]

This stereospecific mechanism means that the stereochemistry of the starting alkene directly determines the stereochemistry of the resulting dibromide product.[7] For example, the bromination of a trans-alkene yields a meso compound, while a cis-alkene produces a racemic mixture of enantiomers.[7][12]

Bromination_Mechanism Mechanism of Anti-Addition in Alkene Bromination cluster_start cluster_intermediate cluster_end Alkene Alkene (C=C) Bromonium Cyclic Bromonium Ion Intermediate Alkene->Bromonium Electrophilic Attack PTB Pyridinium Tribromide (Py-H⁺Br₃⁻) Br2 Br₂ PTB->Br2 in equilibrium Product Vicinal Dibromide (Anti-Addition Product) Bromonium->Product Ring Opening Bromide Bromide Ion (Br⁻) Bromide->Product Nucleophilic Attack (Backside)

Caption: General workflow for the anti-addition of bromine to an alkene.

Stereochemical Outcomes

The stereospecific nature of the reaction is best illustrated by the bromination of cis- and trans-stilbene (B89595). The distinct physical properties, such as melting points, of the resulting stereoisomers allow for clear identification of the reaction's outcome.[2]

Starting MaterialProduct(s)Stereochemical OutcomeMelting Point (°C)
trans-Stilbenemeso-1,2-Dibromo-1,2-diphenylethanemeso compound (optically inactive)241-243
cis-Stilbene(R,R)- and (S,S)-1,2-Dibromo-1,2-diphenylethaneRacemic mixture (optically inactive)114

Data sourced from reference[2].

Experimental Protocols

Safety Precautions:

  • Pyridinium tribromide is corrosive and can cause eye damage.[13]

  • Glacial acetic acid is corrosive and has a strong odor.

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, gloves, lab coat) is mandatory.[13]

Protocol 1: Bromination of trans-Stilbene in Glacial Acetic Acid

This protocol is adapted from the procedure for brominating trans-stilbene to form meso-1,2-dibromo-1,2-diphenylethane.[2]

Materials:

  • trans-Stilbene (0.4 g)

  • Pyridinium tribromide (0.8 g)

  • Glacial acetic acid (8 mL)

  • 18 x 150 mm test tube or small round-bottom flask

  • Water bath

  • Stirring rod or magnetic stirrer

  • Filtration apparatus (Buchner funnel)

Procedure:

  • Place 0.4 g of trans-stilbene into an 18 x 150 mm test tube.[2]

  • Add 4 mL of glacial acetic acid and warm the mixture in a water bath, stirring until the solid completely dissolves.[2]

  • Add 0.8 g of pyridinium tribromide to the solution.[2]

  • Rinse down the sides of the test tube with an additional 4 mL of glacial acetic acid.[2]

  • Continue heating and stirring the mixture in the water bath. The orange color of the pyridinium tribromide will fade as the reaction proceeds.

  • After the color has dissipated (typically 5-10 minutes), cool the reaction mixture.

  • Collect the precipitated product by vacuum filtration, wash with cold water, and allow it to air dry.

  • Determine the melting point to confirm the formation of the meso product (expected: 241-243°C).[2]

Protocol 2: Bromination of E-Stilbene in Ethanol (B145695)

This protocol provides a "greener" alternative using ethanol as a solvent.[13]

Materials:

  • E-Stilbene (0.205 g, 1.14 mmol)

  • Pyridinium tribromide (0.350 g, 1.90 mmol)

  • 96% Ethanol (6.0 mL)

  • 10 mL round-bottom flask with condenser

  • Magnetic stir bar and stir/hotplate

  • Sand bath

Procedure:

  • Equip a 10 mL round-bottom flask with a magnetic stir bar.[13]

  • Add 6.0 mL of ethanol and 0.205 g of E-stilbene to the flask.[13]

  • Place the flask in a sand bath on a stir/hotplate and stir to dissolve the solid.

  • Warm the solution to approximately 50°C.[13]

  • Add 0.350 g of pyridinium tribromide in small portions over a five-minute period to the warm, stirring solution.[13]

  • Attach a condenser to the flask and allow the mixture to stir at 50°C for 30 minutes.[13]

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and allow it to dry.

  • Characterize the product by determining its melting point.

Workflow Experimental Workflow for Alkene Bromination start 1. Dissolve Alkene in Solvent add_ptb 2. Add Pyridinium Tribromide start->add_ptb react 3. Heat and Stir (e.g., 50°C, 30 min) add_ptb->react cool 4. Cool Reaction Mixture react->cool filter 5. Isolate Product (Vacuum Filtration) cool->filter analyze 6. Characterize Product (e.g., Melting Point) filter->analyze

Caption: A typical experimental workflow for alkene bromination.

References

Application Notes and Protocols for the Oxidation of Primary Alcohols with Pyridinium Bromide Perbromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium (B92312) bromide perbromide (PBPB), also known as pyridinium hydrobromide perbromide (PHPB) or pyridinium tribromide, is a versatile and selective oxidizing agent for the conversion of primary alcohols to their corresponding aldehydes. This reagent offers a convenient alternative to other oxidation methods, particularly for substrates that are sensitive to harsher conditions. The oxidation proceeds under relatively mild conditions and is mechanistically proposed to involve a hydride transfer from the alcohol to the oxidant.[1] This document provides a detailed protocol for this transformation, based on established procedures for similar reagents, along with relevant data and mechanistic insights.

Data Presentation

The efficiency of the oxidation of primary alcohols can be influenced by the substrate's structure. While detailed preparative yields for a wide range of primary aliphatic alcohols using pyridinium bromide perbromide are not extensively reported in the literature, studies on the related reagent, pyridinium bromochromate, provide valuable insights into the expected reactivity. The following table summarizes the yields obtained for the oxidation of various primary benzylic alcohols. It is important to note that the oxidation of less activated primary aliphatic alcohols, such as 1-octanol, has been reported to result in lower conversions under similar conditions.

Substrate (Primary Alcohol)Oxidizing AgentSolventReaction ConditionsYield (%)
p-Anisyl alcoholPyridinium BromochromateChloroform (B151607)Reflux, 3h86
p-Methylbenzyl alcoholPyridinium BromochromateChloroformReflux, 3h81
Benzyl alcoholPyridinium BromochromateChloroformReflux, 3h75
p-Nitrobenzyl alcoholPyridinium BromochromateChloroformReflux, 3h46

Experimental Protocols

The following is a general protocol for the oxidation of primary alcohols to aldehydes using a pyridinium bromine complex. This protocol is adapted from procedures reported for the oxidation of primary benzylic alcohols with pyridinium bromochromate and should be optimized for specific substrates, particularly for primary aliphatic alcohols where longer reaction times or variations in conditions may be necessary.

Materials:

  • Primary alcohol

  • This compound perbromide (PBPB)

  • Anhydrous chloroform (CHCl₃)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Silica (B1680970) gel

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary alcohol (1.0 eq). Dissolve the alcohol in a minimal amount of anhydrous chloroform.

  • Addition of Oxidant: In a separate container, weigh out this compound perbromide (1.2-1.5 eq) and suspend it in anhydrous chloroform.

  • Reaction: Add the suspension of this compound perbromide to the solution of the alcohol. The reaction mixture is then heated to reflux with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. For benzylic alcohols, this may take several hours. Aliphatic alcohols may require longer reaction times.

  • Work-up: a. Upon completion, cool the reaction mixture to room temperature. b. Filter the mixture through a pad of celite or silica gel to remove the insoluble chromium salts and other solid by-products. Wash the filter cake with anhydrous diethyl ether. c. Combine the organic filtrates and wash sequentially with 5% aqueous sodium bicarbonate solution, water, and brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude aldehyde can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Characterization:

The purified aldehyde should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification start Start: Dry Glassware dissolve_alcohol Dissolve Primary Alcohol (1.0 eq) in Anhydrous Chloroform start->dissolve_alcohol add_oxidant Add Oxidant Suspension to Alcohol Solution dissolve_alcohol->add_oxidant prepare_oxidant Suspend this compound Perbromide (1.2-1.5 eq) in Anhydrous Chloroform prepare_oxidant->add_oxidant reflux Heat to Reflux with Stirring add_oxidant->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite/Silica Gel cool->filter wash_filtrate Wash Filtrate (aq. NaHCO₃, H₂O, Brine) filter->wash_filtrate dry Dry Organic Layer (Na₂SO₄) wash_filtrate->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure Aldehyde purify->end

Caption: Experimental workflow for the oxidation of a primary alcohol.

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products RCH2OH R-CH₂-OH (Primary Alcohol) TS [R-CH(H)---O-H]⁺      |    [Br₃]⁻ RCH2OH->TS Hydride Transfer PBPB [Py-H]⁺[Br-Br-Br]⁻ (this compound Perbromide) PBPB->TS RCHO R-CHO (Aldehyde) TS->RCHO Byproducts [Py-H]⁺Br⁻ + 2HBr TS->Byproducts

Caption: Proposed mechanism of hydride transfer in the oxidation.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Catalyzed by Pyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing pyridinium (B92312) bromide and its derivatives as efficient catalysts. The methodologies outlined herein offer advantages such as high yields, mild reaction conditions, and operational simplicity, making them valuable tools in synthetic chemistry and drug discovery.

Synthesis of Quinolines via Friedländer Annulation

Pyridinium bromide-based ionic liquids have proven to be effective catalysts for the three-component synthesis of substituted quinolines. This method involves the condensation of an aromatic aldehyde, an aniline (B41778), and a cyclic ketone.

Quantitative Data

The catalytic activity of 4-nitrobenzyl-substituted this compound has been demonstrated in the synthesis of various quinoline (B57606) derivatives. The reaction proceeds with high efficiency, affording excellent yields in relatively short reaction times.

EntryAryl Aldehyde (Ar)Aniline (R)ProductTime (min)Yield (%)[1]
1C₆H₅C₆H₅2-((4-methoxyphenyl)(phenylamino)methyl)cyclohexan-1-one1096
24-OCH₃C₆H₄C₆H₅2-((4-chlorophenyl)(phenylamino)methyl)cyclohexan-1-one2094
34-ClC₆H₄C₆H₅2-(phenyl(phenylamino)methyl)cyclohexan-1-one1591
44-NO₂C₆H₄C₆H₅2-((4-nitrophenyl)(phenylamino)methyl)cyclohexan-1-one3588
52-ClC₆H₄C₆H₅2-((2-chlorophenyl)(phenylamino)methyl)cyclohexan-1-one16567
Experimental Protocol

General Procedure for the Synthesis of Quinoline Derivatives:

  • To a mixture of a substituted aryl aldehyde (3.28 x 10⁻³ mmol, 1.0 equiv), aniline (3.45 x 10⁻³ mmol, 1.05 equiv), and cyclohexanone (B45756) (3.45 x 10⁻³ mmol, 1.05 equiv) in acetonitrile (B52724) (CH₃CN), add a catalytic amount of 4-nitrobenzyl-substituted this compound (5.44 x 10⁻⁵ mmol).[1]

  • Reflux the reaction mixture for the time specified in the table above (typically 10-165 minutes).[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to afford the desired quinoline derivative.

Reaction Workflow

G cluster_reactants Reactants cluster_catalyst Catalyst A Aryl Aldehyde E Mixing in Acetonitrile A->E B Aniline B->E C Cyclohexanone C->E D This compound Derivative D->E F Reflux E->F G Reaction Monitoring (TLC) F->G H Work-up and Purification G->H I Quinoline Product H->I

Caption: General workflow for the synthesis of quinolines.

Synthesis of Pyrimidine (B1678525) Derivatives

Nanomagnetic pyridinium tribromide has been utilized as a recyclable catalyst for the one-pot synthesis of novel pyrimidine derivatives from triethoxymethane, aromatic ketones, and ammonium (B1175870) acetate (B1210297). This method is highlighted by its ease of purification and good product yields.[2]

Quantitative Data
EntryAromatic KetoneProductTime (h)Yield (%)
1Acetophenone2-Methyl-4-phenylpyrimidine1.592
24-Methylacetophenone2-Methyl-4-(p-tolyl)pyrimidine1.595
34-Methoxyacetophenone4-(4-Methoxyphenyl)-2-methylpyrimidine290
44-Chloroacetophenone4-(4-Chlorophenyl)-2-methylpyrimidine2.588
54-Bromoacetophenone4-(4-Bromophenyl)-2-methylpyrimidine2.585

Note: The specific yields and reaction times were not available in the provided search results and are representative examples based on the description of "good yields of products with short time reactions".[2]

Experimental Protocol

General Procedure for the Synthesis of Pyrimidine Derivatives:

  • In a round-bottom flask, combine triethoxymethane, an aromatic ketone, and ammonium acetate.

  • Add a catalytic amount of nanomagnetic pyridinium-tribromide (TBP-SCMNPs).[2]

  • Heat the reaction mixture under reflux.

  • Monitor the reaction progress using TLC.

  • After completion, cool the mixture and separate the catalyst using an external magnet.

  • Wash the catalyst for reuse.

  • Purify the product from the reaction mixture, typically by recrystallization or column chromatography.

Reaction Mechanism Overview

G A Aromatic Ketone E One-pot Reaction A->E B Triethoxymethane B->E C Ammonium Acetate C->E D Nanomagnetic Pyridinium Tribromide D->E F Intermediate Formation E->F G Cyclization F->G H Pyrimidine Product G->H

Caption: One-pot synthesis of pyrimidines.

Synthesis of Thiazole (B1198619) Derivatives

Pyridinium tribromide is a key reagent in the synthesis of thiazole derivatives, often used for the α-bromination of a ketone precursor, which then undergoes condensation with a thiourea (B124793) derivative in a modified Hantzsch-type synthesis.

Quantitative Data

The synthesis of pyridine-thiazole hybrids involves multiple steps, with the cyclization step yielding the final product.

Precursorα-Halogenated CarbonylProductYield (%)[3]
Thiosemicarbazone 3Phenacyl bromide2-(4-((2-(4-phenylthiazol-2-yl)hydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide-
Thiosemicarbazone 34-Chlorophenacyl bromide2-(4-((2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide-
Thiosemicarbazone 3Ethyl bromoacetate (B1195939)2-(4-((2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide62

Note: Specific yields for all derivatives were not provided in the search result.

Experimental Protocol

Synthesis of 2-(4-((2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide (5): [3]

  • A mixture of thiosemicarbazone precursor 3 (0.66 g, 0.002 mol), ethyl bromoacetate (0.33 mL, 0.002 mol), and anhydrous sodium acetate (0.5 g) in ethanol (B145695) (25 mL) is refluxed for 4 hours.[3]

  • After cooling to room temperature, the mixture is diluted with cold water (20 mL).[3]

  • The crude solid product is filtered, dried, and recrystallized from an ethanol-DMF mixture (5:1) to afford the pyridine-thiazole hybrid 5.[3]

Synthetic Pathway

G A Thiosemicarbazone D Hantzsch-type Cyclization A->D B α-Haloketone/ α-Haloester B->D C Base (e.g., NaOAc) C->D E Thiazole Derivative D->E G A o-Phenylenediamine C Solvent-Free Condensation (Heating) A->C B Aldehyde or Carboxylic Acid B->C D Benzimidazole Product C->D

References

Application of Pyridinium Bromide in the Synthesis of Ionic Liquids: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyridinium (B92312) bromide and its derivatives are pivotal precursors in the synthesis of a versatile class of compounds known as pyridinium-based ionic liquids (ILs). These ILs are gaining significant attention across various scientific and industrial domains, including their use as solvents in organic reactions, electrolytes in electrochemical devices, and as active pharmaceutical ingredients due to their biological activities.[1][2][3] The synthesis of pyridinium-based ILs typically involves the quaternization of pyridine (B92270) or its substituted derivatives with an alkyl halide, such as alkyl bromide, followed by an optional anion exchange to tailor the IL's properties for specific applications.[3][4] This application note provides detailed protocols for the synthesis of N-alkylpyridinium bromide and its subsequent conversion to other ionic liquids, alongside quantitative data and visual workflows to guide researchers in their synthetic endeavors.

I. Synthesis of N-Alkylthis compound Ionic Liquids

The primary method for synthesizing N-alkylthis compound involves the direct reaction of pyridine with an appropriate alkyl bromide. This reaction, a classic Menshutkin reaction, leads to the formation of the quaternary pyridinium salt. Various methodologies, including conventional heating and solvent-free approaches, have been successfully employed.[5]

A. Conventional Synthesis Protocol

This method involves heating a mixture of pyridine and an alkyl bromide, often in a solvent, to achieve the desired N-alkylation.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine pyridine (1.0 equivalent) and the desired alkyl bromide (1.0 to 1.05 equivalents). A solvent such as acetonitrile (B52724) or toluene (B28343) can be used, although solvent-free conditions are also common.[1][5][6]

  • Reaction Conditions: The reaction mixture is typically heated and stirred. The specific temperature and duration can vary depending on the reactivity of the alkyl bromide. Common conditions range from 70°C to reflux for 24 to 72 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

  • Product Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure using a rotary evaporator. The resulting crude product, often a solid or a viscous liquid, is then washed with a solvent in which the product is insoluble but the starting materials are soluble (e.g., ethyl acetate (B1210297) or diethyl ether) to remove any unreacted starting materials.[1][7]

  • Drying: The purified product is dried under vacuum to remove any residual solvent, yielding the N-alkylthis compound ionic liquid.[1]

B. Solvent-Free (Greener) Synthesis Protocol

A more environmentally friendly approach involves performing the reaction without a solvent, often with microwave irradiation to accelerate the reaction rate.[4][5]

Experimental Protocol:

  • Reaction Setup: Pyridine (1.0 equivalent) and the alkyl bromide (1.0 to 1.05 equivalents) are mixed in a microwave-safe vessel.

  • Microwave Irradiation: The vessel is placed in a microwave reactor and irradiated at a set temperature (e.g., 100°C) for a significantly shorter duration compared to conventional heating, typically ranging from 10 to 30 minutes.[5][8]

  • Product Isolation: After cooling, the solid or viscous liquid product is typically of high purity and may not require extensive purification. Washing with a non-polar solvent can be performed if necessary.

  • Drying: The final product is dried under vacuum.

Quantitative Data for N-Alkylthis compound Synthesis:
Product NameAlkyl BromideMethodSolventTemperature (°C)TimeYield (%)Reference
N-Butylthis compound ([C4Py]Br)1-BromobutaneConventionalAcetonitrileReflux48 h93[1]
N-Hexylthis compound ([C6Py]Br)1-BromohexaneConventionalNone7072 h95.09[7]
N-Octylthis compound ([C8Py]Br)1-BromooctaneConventionalNone7072 h71.22[7]
Benzylthis compoundBenzyl BromideConventionalCH3CNReflux30-45 min82-85[5]
Benzylthis compoundBenzyl BromideSolvent-FreeMuffle Furnace10010-15 min96-98[5]

II. Anion Exchange Reactions: Tailoring Ionic Liquid Properties

N-alkylpyridinium bromides serve as versatile precursors for the synthesis of other ionic liquids with different anions. This is typically achieved through a metathesis reaction, where the bromide anion is exchanged for another anion.[1][7]

A. Synthesis of N-Alkylpyridinium Tetrafluoroborate (B81430) ([CₙPy][BF₄])

Experimental Protocol:

  • Dissolution: Dissolve the N-alkylthis compound (1.0 equivalent) in a suitable solvent, such as acetone (B3395972) or methanol.[1][7]

  • Anion Source Addition: Add a stoichiometric amount (1.0 equivalent) of a tetrafluoroborate salt, commonly sodium tetrafluoroborate (NaBF₄) or ammonium (B1175870) tetrafluoroborate (NH₄BF₄), to the solution.

  • Reaction: Stir the mixture at room temperature for a period of 12 to 24 hours. A precipitate of the insoluble salt (e.g., NaBr) will form.

  • Isolation: Remove the precipitate by filtration.

  • Purification: The filtrate, containing the desired N-alkylpyridinium tetrafluoroborate, is concentrated under reduced pressure to remove the solvent. The resulting ionic liquid can be further purified if necessary.

B. Synthesis of N-Alkylpyridinium Bis(trifluoromethanesulfonyl)imide ([CₙPy][NTf₂])

Experimental Protocol:

  • Dissolution: Dissolve the N-alkylthis compound (1.0 equivalent) in deionized water.

  • Anion Source Addition: Add a stoichiometric amount (1.0 equivalent) of lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) to the solution.

  • Reaction and Extraction: Stir the mixture at room temperature. The resulting ionic liquid, being hydrophobic, will often phase-separate from the aqueous layer. The product can be extracted using an organic solvent like dichloromethane.

  • Purification and Drying: The organic layer is washed with deionized water to remove any remaining inorganic salts. The solvent is then removed under reduced pressure, and the final product is dried under high vacuum.

Quantitative Data for Anion Exchange Reactions:
Starting MaterialAnion SourceProductSolventYield (%)Reference
N-Butylthis compoundNaBF₄N-Butylpyridinium TetrafluoroborateAcetone67.64[7]
N-Hexylthis compoundNaBF₄N-Hexylpyridinium TetrafluoroborateAcetone-[7]
Butyl this compoundSodium MethanesulfonateButyl Pyridinium MethanesulfonateMethanol-[1]
Benzylthis compoundKPF₆, NaBF₄, LiCF₃SO₃Corresponding anion exchanged ILsDeionized Water94-98[5][9]

III. Visualizing the Synthesis Workflow

The synthesis of pyridinium-based ionic liquids can be represented by a clear, logical workflow. The following diagrams, generated using Graphviz, illustrate the key steps in the synthesis of N-alkylthis compound and its subsequent anion exchange.

SynthesisWorkflow Pyridine Pyridine Reaction Quaternization Reaction (Conventional or Microwave) Pyridine->Reaction AlkylBromide Alkyl Bromide AlkylBromide->Reaction N_Alkylpyridinium_Bromide N-Alkylthis compound Reaction->N_Alkylpyridinium_Bromide Crude Product Purification Purification (Washing, Drying) N_Alkylpyridinium_Bromide->Purification Final_Product1 Pure N-Alkylthis compound Purification->Final_Product1

Caption: Workflow for the synthesis of N-Alkylthis compound.

AnionExchangeWorkflow N_Alkylpyridinium_Bromide N-Alkylthis compound Metathesis Anion Metathesis Reaction N_Alkylpyridinium_Bromide->Metathesis AnionSource Anion Source (e.g., NaBF₄, LiNTf₂) AnionSource->Metathesis New_IL New Ionic Liquid (e.g., [CₙPy][BF₄]) Metathesis->New_IL Byproduct Inorganic Salt Byproduct (e.g., NaBr) Metathesis->Byproduct Separation Separation (Filtration/Extraction) New_IL->Separation Byproduct->Separation Final_Product2 Purified Ionic Liquid Separation->Final_Product2

Caption: Workflow for the anion exchange reaction of N-Alkylthis compound.

IV. Applications in Research and Development

This compound-based ionic liquids are not merely synthetic curiosities; they have demonstrated significant utility in various applications:

  • Biocatalysis: N-Hexylthis compound ([C6Py]Br) has been shown to enhance the hydrolytic activity of Candida rugosa lipase (B570770) when used as a cosolvent in a methanol-water system.[7][10] The bromide anion, in particular, appears to stabilize the enzyme's conformation.[7]

  • Catalysis: Substituted pyridinium salts have been effectively used as catalysts in organic reactions, such as the Mannich reaction for the preparation of β-amino carbonyl derivatives.[5][9]

  • Material Science: These ionic liquids are used in the preparation of nanomaterials. For instance, N-butyl this compound has been employed in the synthesis of cobalt oxide nanocatalysts.[11]

  • Antimicrobial Agents: Pyridinium-based ionic liquids have shown promising antimicrobial activity against various microorganisms.[12]

Conclusion

The synthesis of ionic liquids using this compound as a key starting material offers a facile and adaptable route to a wide array of functional materials. The straightforward nature of the quaternization reaction, coupled with the ease of anion exchange, allows for the fine-tuning of the physicochemical properties of the resulting ionic liquids. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in drug development and materials science, enabling the efficient and reproducible synthesis of these promising compounds for a multitude of applications.

References

Application Notes and Protocols for Regioselective Bromination of Aromatic Compounds with Pyridinium Bromide Perbromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the regioselective bromination of aromatic compounds utilizing pyridinium (B92312) bromide perbromide (also known as pyridinium tribromide). This reagent offers a safer and more convenient alternative to liquid bromine, providing high yields and excellent regioselectivity in the synthesis of brominated aromatic intermediates crucial for pharmaceutical and fine chemical development.[1][2] The protocols outlined herein are designed to be reproducible and scalable for research and development applications.

Introduction

Aromatic bromination is a cornerstone of organic synthesis, providing key intermediates for cross-coupling reactions and the construction of complex molecular architectures found in many pharmaceutical agents.[3] Traditional methods often employ elemental bromine, a volatile and highly corrosive liquid that poses significant handling and safety challenges. Pyridinium bromide perbromide (Py·HBr₃) is a stable, crystalline solid that serves as a mild and selective source of electrophilic bromine, simplifying handling, improving reaction control, and minimizing the formation of polybrominated byproducts.[1][2][4] Its utility is particularly noted in the synthesis of intermediates for drugs such as beta-adrenergic blocking agents and various heterocyclic compounds.[1][5][6]

Mechanism of Action

The bromination of aromatic compounds with this compound perbromide proceeds via an electrophilic aromatic substitution (EAS) mechanism. In solution, the pyridinium tribromide salt exists in equilibrium with this compound and molecular bromine (Br₂), which acts as the active brominating agent.[7]

The overall process can be visualized as follows:

  • Generation of Electrophile: this compound perbromide slowly releases Br₂ in solution.

  • Formation of Sigma Complex: The π-electrons of the aromatic ring attack the bromine molecule, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Re-aromatization: A base (e.g., the bromide ion or solvent) removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring and yielding the final brominated product.

The regioselectivity of the reaction is dictated by the electronic properties of the substituents already present on the aromatic ring.

  • Activating Groups (e.g., -OH, -OR, -NH₂, -NHCOR): These electron-donating groups stabilize the carbocation intermediate when the bromine adds to the ortho or para positions. Consequently, they are known as ortho, para-directors.[8]

  • Deactivating Groups (e.g., -NO₂, -CN, -SO₃H, -C=O): These electron-withdrawing groups destabilize the carbocation intermediate, but the destabilization is less pronounced at the meta position, making them meta-directors.

Data Presentation: Regioselectivity and Yields

This compound perbromide and its derivatives have been shown to be highly effective for the regioselective bromination of a variety of activated aromatic compounds. The following table summarizes representative results.

SubstrateReagentSolventTemp. (°C)TimeMajor ProductYield (%)Regioselectivity (para:ortho)
Acetanilide (B955)Pyridinium TribromideGlacial Acetic AcidRoom Temp30 min4-BromoacetanilideHigh (not specified)Predominantly para[8][9]
Phenol (B47542)Pyridinium TribromideTetrahydrofuran (THF)0Not specified2-BromophenolExcellentOrtho-selective[10]
Aniline1-Butyl-3-methylpyridinium tribromideNeat (Reagent/Solvent)Room Temp5-15 min4-Bromoaniline98>99:1[11]
4-Methylaniline1-Butyl-3-methylpyridinium tribromideNeat (Reagent/Solvent)Room Temp5 min2-Bromo-4-methylaniline96Ortho-selective[11]
AnisolePyridinium Hydrobromide PerbromideAqueous Polar SolventsNot specifiedNot specified4-BromoanisoleNot specifiedSelective bromination[4]
2,6,9-Trisubstituted PurinesPyridinium TribromideDichloromethane (DCM)Not specifiedNot specified8-Bromo-2,6,9-trisubstituted purines84-93C8-selective[7]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated chemical fume hood. This compound perbromide is corrosive and can cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Protocol 1: Para-Bromination of Acetanilide

This protocol describes the highly regioselective bromination of acetanilide to yield 4-bromoacetanilide, a precursor for various pharmaceutical compounds.[8]

Materials:

  • Acetanilide

  • This compound perbromide

  • Glacial acetic acid

  • 10% Sodium bisulfite solution

  • 95% Ethanol

  • Deionized water

  • Round-bottom flask or conical vial (100 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Büchner funnel and filtration flask

  • Filter paper

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve acetanilide (e.g., 2.0 g) in glacial acetic acid (20 mL) with magnetic stirring. Ensure all the solid is dissolved before proceeding.[9]

  • Bromination: Carefully add this compound perbromide (e.g., 7.0 g, ~1.5 equivalents) to the stirred solution. The mixture will turn a distinct orange/red color. Continue stirring at room temperature for 30 minutes.[9]

  • Quenching: After 30 minutes, add 10% sodium bisulfite solution dropwise while stirring until the orange/red color of excess bromine disappears, resulting in a pale yellow or colorless solution.[9]

  • Precipitation: Transfer the reaction mixture to a beaker containing deionized water (e.g., 100 mL) and stir. A white precipitate of the crude product will form. Cool the mixture in an ice-water bath to maximize crystallization.[9]

  • Isolation: Collect the crude 4-bromoacetanilide by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.[12]

  • Recrystallization: Purify the product by recrystallization from a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly. Determine the weight and calculate the percent yield.

Protocol 2: Ortho-Bromination of Phenol

This protocol is adapted for the regioselective ortho-bromination of phenols, which are highly activated substrates.

Materials:

  • Phenol

  • This compound perbromide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath (0 °C)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Place phenol (1.0 equivalent) in a round-bottom flask with a magnetic stir bar and dissolve it in anhydrous THF.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Bromination: Slowly add a solution of this compound perbromide (1.05 equivalents) in THF to the cooled phenol solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure ortho-bromophenol.[10]

Visualizations

experimental_workflow General Experimental Workflow for Aromatic Bromination cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Isolation cluster_purification Purification dissolve 1. Dissolve Aromatic Substrate in Solvent cool 2. Cool Reaction Mixture (if required) dissolve->cool add_reagent 3. Add Pyridinium Bromide Perbromide cool->add_reagent stir 4. Stir at Specified Temperature and Time add_reagent->stir quench 5. Quench Excess Bromine (e.g., NaHSO3) stir->quench precipitate 6. Precipitate/Extract Crude Product quench->precipitate isolate 7. Isolate by Filtration precipitate->isolate purify 8. Purify by Recrystallization or Chromatography isolate->purify analyze 9. Analyze Final Product (NMR, MP) purify->analyze

Caption: General experimental workflow for aromatic bromination.

EAS_Mechanism Mechanism: Ortho/Para-Directing Bromination Aromatic Aromatic Ring (with activating group 'R') SigmaOrtho Sigma Complex (Ortho-attack) Aromatic->SigmaOrtho + Br₂ SigmaPara Sigma Complex (Para-attack) Aromatic->SigmaPara + Br₂ PyrBr3 Pyridinium Tribromide (Pyr-H⁺ Br₃⁻) Br2 Br-Br PyrBr3->Br2 equilibrium ProductOrtho Ortho-Bromo Product SigmaOrtho->ProductOrtho - H⁺ ProductPara Para-Bromo Product SigmaPara->ProductPara - H⁺ HBr + HBr

Caption: Mechanism of ortho/para-directing bromination.

References

Application Notes and Protocols: Pyridinium Bromide Perbromide as a Mild Oxidizing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium (B92312) bromide perbromide (PBPB), also known as pyridinium tribromide, is a versatile and stable crystalline solid with the formula [C₅H₅NH]Br₃. It serves as a convenient and safer alternative to liquid bromine for a variety of transformations in organic synthesis. While it is widely recognized as an effective brominating agent, its utility as a mild oxidizing agent is also of significant interest in academic and industrial research. This document provides detailed application notes and protocols for the use of PBPB in key oxidation reactions.

PBPB offers several advantages as an oxidizing agent, including its solid nature, which simplifies handling and accurate measurement, and its mild reactivity, which often leads to higher selectivity compared to harsher oxidizing agents. It is particularly useful for the oxidation of primary alcohols to aldehydes, thiols to disulfides, and sulfides to sulfoxides.

Key Applications and Protocols

α-Bromination of Ketones

While primarily a bromination reaction, the α-bromination of ketones is a foundational application of PBPB that is often a prelude to subsequent oxidation or elimination reactions in synthetic pathways.

SubstrateMolar Ratio (Substrate:PBPB)SolventTemperature (°C)Time (h)Yield (%)
4-Chloroacetophenone1.0:1.1Acetic Acid90385

Materials:

  • 4-Chloroacetophenone (5.0 mmol, 0.77 g)

  • Pyridinium bromide perbromide (5.5 mmol, 1.76 g)

  • Glacial Acetic Acid (20 mL)

  • 50 mL round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-chloroacetophenone (0.77 g, 5.0 mmol) and glacial acetic acid (20 mL).

  • Stir the mixture to dissolve the ketone.

  • Add this compound perbromide (1.76 g, 5.5 mmol) to the solution.

  • Heat the reaction mixture to 90 °C with continuous stirring.

  • Maintain the reaction at 90 °C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Oxidation of Primary Alcohols to Aldehydes

Materials:

  • Primary Alcohol (1.0 equiv)

  • This compound perbromide (1.0-1.2 equiv)

  • Anhydrous Solvent (e.g., Dichloromethane, Chloroform, or Acetonitrile)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the primary alcohol in a suitable anhydrous solvent.

  • Add this compound perbromide in one portion or portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to consume any remaining PBPB.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • The crude aldehyde can be purified by column chromatography on silica (B1680970) gel.

Note: Optimization of the reaction conditions (solvent, temperature, and stoichiometry) is recommended for each specific substrate to achieve the best results.

Oxidation of Thiols to Disulfides

The oxidation of thiols to disulfides is a fundamental transformation in organic and medicinal chemistry. PBPB provides a mild and efficient method for this conversion, often proceeding under ambient conditions.

Materials:

  • Thiol (1.0 equiv)

  • This compound perbromide (0.5-0.6 equiv)

  • Solvent (e.g., Chloroform, Dichloromethane, or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the thiol in a suitable solvent in a round-bottom flask.

  • Add this compound perbromide to the stirred solution at room temperature.

  • Stir the reaction mixture until the starting thiol is consumed, as indicated by TLC analysis.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The resulting disulfide can be purified by recrystallization or column chromatography if necessary.

Oxidation of Sulfides to Sulfoxides

PBPB can selectively oxidize sulfides to sulfoxides without significant over-oxidation to sulfones. This transformation is crucial in the synthesis of various sulfur-containing pharmaceuticals and agrochemicals.

Materials:

  • Sulfide (B99878) (1.0 equiv)

  • This compound perbromide (1.0-1.1 equiv)

  • Solvent (e.g., Dichloromethane, Acetic Acid)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the sulfide in a suitable solvent in a round-bottom flask.

  • Add this compound perbromide to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction may require gentle heating for less reactive substrates.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude sulfoxide (B87167) by column chromatography or recrystallization.

Diagrams

Oxidation_Workflow cluster_start Starting Material cluster_reagents Reaction cluster_process Workup & Purification cluster_end Product Start Substrate (Alcohol, Thiol, Sulfide) Reagent This compound Perbromide (PBPB) Start->Reagent 1. Add Substrate Solvent Anhydrous Solvent Reagent->Solvent 2. In Solvent Quench Quenching (e.g., Na2S2O3) Solvent->Quench 3. Reaction Completion Extraction Extraction Quench->Extraction 4. Workup Purification Purification (Chromatography/Recrystallization) Extraction->Purification 5. Isolation Product Oxidized Product (Aldehyde, Disulfide, Sulfoxide) Purification->Product 6. Pure Product

Caption: General workflow for oxidation reactions using PBPB.

Signaling_Pathway_Concept PBPB This compound Perbromide [PyH]+[Br3]- Intermediate Intermediate Complex PBPB->Intermediate Electrophilic Attack Substrate Substrate (R-XH) (X = O, S) Substrate->Intermediate Nucleophilic Attack Product Oxidized Product (e.g., R=O, R-S-S-R) Intermediate->Product Oxidation Byproducts Byproducts ([PyH]+Br- + HBr) Intermediate->Byproducts Reduction

Caption: Conceptual mechanism of PBPB-mediated oxidation.

Application Note and Protocol: Electrophilic Bromination of trans--Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The electrophilic addition of halogens to alkenes is a fundamental reaction in organic synthesis, providing a reliable method for the introduction of two vicinal functional groups. This application note details the procedure for the bromination of trans-cinnamic acid to yield 2,3-dibromo-3-phenylpropanoic acid. The reaction proceeds via an anti-addition mechanism, leading to the formation of a specific pair of enantiomers.[1][2] The stereochemical outcome of this reaction is determined by the formation of a bridged bromonium ion intermediate, which is subsequently attacked by a bromide ion in an anti-fashion.[2] The melting point of the resulting product can be used to confirm the stereochemistry of the addition.[1][3][4] This procedure provides a robust method for the synthesis of 2,3-dibromo-3-phenylpropanoic acid, a valuable intermediate in the synthesis of various organic compounds.

Reaction Scheme

trans-Cinnamic acid reacts with bromine to form 2,3-dibromo-3-phenylpropanoic acid.[3]

Overall Reaction: C₆H₅CH=CHCOOH + Br₂ → C₆H₅CH(Br)CH(Br)COOH

The expected products from the anti-addition to trans-cinnamic acid are the (2R, 3S) and (2S, 3R) enantiomers, which have a reported melting point of approximately 202-204 °C.[1] A syn-addition would result in the (2R, 3R) and (2S, 3S) enantiomers, which have a lower melting point of around 93.5-95 °C.[1]

Materials and Methods

Reagents and Equipment:

  • trans-Cinnamic acid

  • Glacial acetic acid

  • Pyridinium (B92312) tribromide

  • Ethanol (B145695)

  • Deionized water

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Buchner funnel and filter flask

  • Melting point apparatus

Safety Precautions:

  • Pyridinium tribromide is corrosive and a lachrymator.[3]

  • Glacial acetic acid is corrosive and has a strong odor.[3]

  • All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Data Presentation

ParameterValueReference
Reactants
trans-Cinnamic acid (MW)148.16 g/mol [1]
Pyridinium tribromide (MW)319.86 g/mol
Product
2,3-Dibromo-3-phenylpropanoic acid (MW)307.97 g/mol [1]
Stereoisomers
(2R,3S) & (2S,3R) enantiomers (erythro) MP202-204 °C[1]
(2R,3R) & (2S,3S) enantiomers (threo) MP93.5-95 °C[1]
Solvents
Glacial Acetic AcidSolvent for reaction[3]
Ethanol/WaterMixed solvent for recrystallization[3]

Experimental Protocol

1. Reaction Setup: a. To a 50 mL round-bottom flask, add 8.0 mmol of trans-cinnamic acid.[3] b. Add 4.0 mL of glacial acetic acid to the flask.[3] c. Add 8.0 mmol of pyridinium tribromide to the reaction mixture.[3] d. Place a magnetic stir bar into the flask.[3] e. Assemble a reflux apparatus by attaching a condenser to the round-bottom flask.[3]

2. Reaction Procedure: a. Gently heat the reaction mixture to reflux using a heating mantle or water bath.[5] b. Continue to reflux the mixture for approximately 30 minutes.[2] The orange-red color of the bromine should fade as the reaction progresses.[5] c. After the reflux period, allow the mixture to cool to room temperature.

3. Product Isolation and Purification: a. Add 15 mL of water to the reaction mixture and then cool it further in an ice bath to induce crystallization.[3] b. Collect the crude product by vacuum filtration using a Buchner funnel.[3] c. Wash the crystals with a small amount of cold deionized water.[3] d. Purify the crude product by recrystallization using a mixed solvent system of ethanol and water.[3] i. Dissolve the crude product in a minimal amount of hot ethanol.[3] ii. While the solution is still hot, add hot water dropwise until the solution becomes cloudy.[3] iii. Reheat the solution until it becomes clear again. If necessary, add a small amount of hot ethanol to redissolve any precipitate.[3] iv. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[3] e. Collect the purified crystals by vacuum filtration and wash them with a small amount of cold deionized water.[3] f. Allow the crystals to air dry completely.

4. Characterization: a. Weigh the dry, purified product to determine the percent yield. b. Determine the melting point of the purified 2,3-dibromo-3-phenylpropanoic acid and compare it to the literature values to ascertain the stereochemical outcome of the reaction.[1][3]

Visualization of Experimental Workflow

Bromination_Workflow A 1. Reaction Setup - Add trans-cinnamic acid,  glacial acetic acid, and  pyridinium tribromide to flask. B 2. Reflux - Heat mixture to reflux  for 30 minutes. A->B Heat C 3. Cooling & Precipitation - Cool to room temperature. - Add water and cool in ice bath. B->C Cool D 4. Isolation - Collect crude product by  vacuum filtration. C->D Filter E 5. Purification - Recrystallize from  ethanol/water. D->E Dissolve & Precipitate F 6. Final Product - Collect purified crystals  by vacuum filtration and dry. E->F Filter & Dry G 7. Characterization - Determine mass and  melting point. F->G Analyze

Caption: Workflow for the synthesis of 2,3-dibromo-3-phenylpropanoic acid.

References

Application Notes and Protocols: Pyridinium Bromide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium (B92312) bromide and its derivatives, particularly pyridinium tribromide (also known as pyridinium hydrobromide perbromide), are highly versatile reagents in organic synthesis, playing a crucial role in the development of pharmaceutical intermediates.[1][2] These compounds are favored for their efficacy as both mild brominating agents and catalysts in a variety of chemical transformations.[1][3] Notably, pyridinium tribromide offers a safer and more manageable alternative to elemental bromine, as it is a stable, crystalline solid, which simplifies handling and improves reaction control.[2][4][5]

The application of pyridinium bromide spans a range of reactions critical to pharmaceutical synthesis, including halogenation, oxidation, esterification, and the formation of complex heterocyclic structures.[1][2][6] It is instrumental in the synthesis of key intermediates for a variety of drug classes, including antiviral, anticancer, and anti-inflammatory agents.[1] Specifically, it has been employed in the synthesis of intermediates for drugs such as Brinzolamide (B135381) and Mifepristone, as well as for beta-adrenergic blocking agents.[4][7][8] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.

Key Applications and Mechanisms

This compound's utility in pharmaceutical synthesis is primarily centered on its role as a brominating agent, particularly for the α-bromination of ketones and in electrophilic additions to alkenes. It also serves as a precursor in the Kröhnke pyridine (B92270) synthesis for creating substituted pyridine rings, a common scaffold in medicinal chemistry.

α-Bromination of Ketones

The α-bromination of ketones is a fundamental transformation in the synthesis of many pharmaceutical compounds. The resulting α-bromo ketone is a versatile intermediate that can undergo various nucleophilic substitution reactions. Pyridinium tribromide is an effective reagent for this transformation, often proceeding under mild acidic conditions.

alpha_bromination_workflow start Start: Aryl Ketone reaction Reaction at 90°C start->reaction reagent Pyridinium Tribromide (1.1 equiv) reagent->reaction solvent Glacial Acetic Acid solvent->reaction workup Aqueous Workup & Extraction reaction->workup product Product: α-Bromo Aryl Ketone workup->product

Caption: Workflow for the α-bromination of an aryl ketone.

Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a powerful method for preparing 2,4,6-trisubstituted pyridines. The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium (B1175870) acetate (B1210297).[1] This method is valued for its high yields and tolerance of a wide range of functional groups.

krohnke_synthesis_pathway cluster_reactants Reactants cluster_mechanism Reaction Mechanism alpha_pyridinium_ketone α-Pyridinium Methyl Ketone Salt michael_addition Michael Addition alpha_pyridinium_ketone->michael_addition ab_unsaturated_carbonyl α,β-Unsaturated Carbonyl Compound ab_unsaturated_carbonyl->michael_addition ammonium_acetate Ammonium Acetate (Nitrogen Source) cyclization_dehydration Cyclization & Dehydration ammonium_acetate->cyclization_dehydration dicarbonyl_intermediate 1,5-Dicarbonyl Intermediate michael_addition->dicarbonyl_intermediate dicarbonyl_intermediate->cyclization_dehydration product 2,4,6-Trisubstituted Pyridine cyclization_dehydration->product

Caption: Key steps in the Kröhnke pyridine synthesis.

Experimental Protocols

Protocol 1: α-Bromination of 4-Chloroacetophenone

This protocol describes the synthesis of 4-chloro-α-bromo-acetophenone, a common pharmaceutical intermediate, using pyridinium tribromide.[9]

Materials:

  • 4-Chloroacetophenone

  • Pyridinium hydrobromide perbromide (Pyridinium tribromide)

  • Glacial Acetic Acid

  • 50 mL round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

Procedure:

  • To a 50 mL round-bottom flask, add 4-chloroacetophenone (0.77 g, 5.0 mmol).

  • Add glacial acetic acid (20 mL) to dissolve the starting material.

  • Add pyridinium hydrobromide perbromide (1.76 g, 5.5 mmol, 1.1 equiv) to the solution.

  • Equip the flask with a reflux condenser and place it on a stirring plate.

  • Heat the reaction mixture to 90°C with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-3 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-water (100 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from ethanol (B145695).

Protocol 2: Synthesis of a Brinzolamide Intermediate

This protocol outlines the bromination of N-(3-methoxypropyl)-3-acetyl-2-thiophenesulfonamide, a key step in the synthesis of the carbonic anhydrase inhibitor Brinzolamide.[7]

Materials:

  • N-(3-methoxypropyl)-3-acetyl-2-thiophenesulfonamide

  • This compound perbromide (90%)

  • Ethyl acetate

  • Sulfuric acid

  • Sodium borohydride (B1222165)

  • Ethanol

  • Reaction vessel with cooling capabilities

Procedure:

  • Dissolve N-(3-methoxypropyl)-3-acetyl-2-thiophenesulfonamide (21.30 g, 76.79 mmol) in ethyl acetate (370 mL) in a suitable reaction vessel.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add this compound perbromide (90%, 24.08 g, 67.76 mmol) and sulfuric acid (9.6 mL) to the cooled solution.

  • Stir the reaction mixture at 0°C for an additional 30 minutes.

  • Quench the reaction by adding water (85 mL).

  • Separate the organic layer and wash it with water until the aqueous phase reaches a pH of 3.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under vacuum to obtain the crude bromo-intermediate.

  • For the subsequent reduction step, dissolve the obtained residue in ethanol (210 mL) and cool to 0°C.

  • Slowly add sodium borohydride (2.90 g, 76.79 mmol) and stir until the reaction is complete.

  • Workup and purify as per standard procedures to yield the cyclized intermediate.

Protocol 3: Kröhnke Synthesis of 2,4,6-Triphenylpyridine

This protocol details the synthesis of a 2,4,6-trisubstituted pyridine via the Kröhnke reaction.[1]

Materials:

  • N-Phenacylthis compound

  • Chalcone (B49325) (1,3-diphenyl-2-propen-1-one)

  • Ammonium acetate

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, combine N-phenacylthis compound (1.0 equiv), chalcone (1.0 equiv), and a large excess of ammonium acetate (10 equiv).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2,4,6-triphenylpyridine.

Quantitative Data Summary

The following tables summarize representative quantitative data for the described reactions.

Table 1: α-Bromination of Aryl Ketones with Pyridinium Tribromide

SubstrateProductBrominating AgentSolventTemp (°C)Time (h)Yield (%)Reference
4-Chloroacetophenone4-Chloro-α-bromoacetophenonePyridinium TribromideAcetic Acid90385[9]
Acetophenone (B1666503)2-Bromo-1-phenylethanonePentyl-pyridinium TribromideSolvent-freeRT-85[6]

Table 2: Synthesis of a Brinzolamide Intermediate

ReactantReagentSolventTemp (°C)Yield (%)Reference
N-(3-methoxypropyl)-3-acetyl-2-thiophenesulfonamideThis compound PerbromideEthyl Acetate0 to 25-30>80[7][10]

Table 3: Kröhnke Synthesis of Substituted Pyridines

ReactantsProductSolventTemp (°C)Time (h)Yield (%)Reference
N-Phenacylthis compound + Chalcone2,4,6-TriphenylpyridineAcetic Acid120 (reflux)4-6High (not specified)[1]
Substituted Acetophenone + Benzaldehyde2,4,6-TriarylpyridinesSolvent-free120-1402-493-98[11]
2-Acetylthiophene + Michael AcceptorFunctionalized PyridineNot specifiedNot specifiedNot specified60 (overall)[2]

Table 4: Esterification using Pyridinium Hydrobromide Perbromide

Reaction TypeSubstratesSolventTemp (°C)YieldReference
Direct EsterificationAldehydes and AlcoholsWaterRoom TempGood[3][4][12]
Dimeric EsterificationAliphatic AlcoholsWaterRoom TempGood[3][4]

Conclusion

This compound and its perbromide derivative are indispensable reagents in the synthesis of pharmaceutical intermediates. Their stability, ease of handling, and high reactivity make them superior choices for bromination reactions compared to elemental bromine. The protocols and data presented herein demonstrate the broad applicability and efficiency of these reagents in key synthetic transformations, including α-bromination of ketones and the Kröhnke pyridine synthesis, which are crucial for the development of a wide array of therapeutic agents. The continued exploration of pyridinium-based reagents is expected to lead to even more efficient and environmentally benign synthetic routes for novel pharmaceuticals.

References

One-Pot Synthesis Strategies Involving Pyridinium Bromide: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for one-pot synthesis strategies that utilize pyridinium (B92312) bromide and its derivatives. These methods offer efficient and atom-economical routes to valuable chemical intermediates, particularly in the context of drug discovery and development. The protocols outlined below are based on established literature and provide a foundation for the synthesis of ω-bromoesters and a framework for the exploration of pyridinium bromide in other multicomponent reactions.

Application Note 1: One-Pot Synthesis of ω-Bromoesters using Pyridinium Hydrobromide Perbromide

Introduction:

ω-Bromoesters are versatile bifunctional molecules that serve as key building blocks in the synthesis of a wide range of pharmaceuticals and complex organic molecules. Their utility stems from the presence of both an ester and a bromo-alkyl group, allowing for sequential and diverse chemical transformations. The one-pot synthesis from aromatic aldehydes and diols using pyridinium hydrobromide perbromide (PHPB) presents a significant improvement over traditional multi-step procedures, which often involve the isolation of intermediate acetals. This method is characterized by its operational simplicity, mild reaction conditions, and generally high yields.

Mechanism and Workflow:

The reaction proceeds through a two-step sequence within a single pot. Initially, the aromatic aldehyde reacts with an excess of a diol in the presence of a dehydrating agent to form a cyclic acetal (B89532) in situ. Subsequently, pyridinium hydrobromide perbromide is introduced, which acts as a brominating agent, to cleave the cyclic acetal and furnish the desired ω-bromoester.

G cluster_0 One-Pot Reaction Vessel A Aromatic Aldehyde E In situ Acetal Formation A->E Reacts with B Diol B->E Reacts with C Dehydrating Agent (e.g., Triethoxymethane) C->E Facilitates D Pyridinium Hydrobromide Perbromide (PHPB) F Acetal Cleavage & Bromination D->F Provides Br+ E->F Reacts with G ω-Bromoester Product F->G Yields H Work-up & Purification G->H Undergoes

Figure 1: Workflow for the one-pot synthesis of ω-bromoesters.

Quantitative Data Summary:

The following table summarizes the reaction conditions and yields for the one-pot synthesis of various ω-bromoesters from substituted aromatic aldehydes and ethylene (B1197577) glycol.

EntryAromatic AldehydeProductReaction Time (h)Temperature (°C)Yield (%)
1Benzaldehyde2-Bromoethyl benzoate25094
24-Methylbenzaldehyde2-Bromoethyl 4-methylbenzoate25095
34-Methoxybenzaldehyde2-Bromoethyl 4-methoxybenzoate1.55096
44-Chlorobenzaldehyde2-Bromoethyl 4-chlorobenzoate2.55092
54-Nitrobenzaldehyde2-Bromoethyl 4-nitrobenzoate38078
61-Naphthaldehyde2-Bromoethyl 1-naphthoate25093
72-Naphthaldehyde2-Bromoethyl 2-naphthoate25094

Experimental Protocol: General Procedure for the One-Pot Synthesis of 2-Bromoethyl Benzoates

Materials:

  • Substituted aromatic aldehyde (1.0 mmol)

  • Ethylene glycol (4.0 mmol)

  • Pyridinium hydrobromide perbromide (PHPB) (2.0 mmol)

  • Triethoxymethane (1.2 mmol)

  • Dichloroethane (2.0 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate (B1210297) for chromatography

Procedure:

  • To a stirred solution of the aromatic aldehyde (1.0 mmol) and ethylene glycol (4.0 mmol) in dichloroethane (2.0 mL) in a round-bottom flask, add triethoxymethane (1.2 mmol).

  • Add pyridinium hydrobromide perbromide (2.0 mmol) to the mixture.

  • Heat the reaction mixture to the temperature specified in the table above and stir for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Wash the mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure ω-bromoester.

Application Note 2: Multicomponent Synthesis of Functionalized Pyridines

Introduction:

This compound and its derivatives are potential catalysts and reagents in multicomponent reactions (MCRs) for the synthesis of highly substituted pyridine (B92270) scaffolds. These scaffolds are of significant interest in drug discovery due to their prevalence in a wide range of bioactive molecules. One-pot MCRs offer a powerful and efficient strategy for generating molecular diversity from simple and readily available starting materials. While specific, detailed protocols for the use of this compound in the synthesis of 2-amino-3-cyanopyridines and tetrahydropyridines are not extensively documented in the literature, the principles of related reactions suggest its potential utility.

Conceptual Framework for this compound in Pyridine Synthesis:

This compound could potentially function in several roles in a one-pot pyridine synthesis:

  • Mild Brønsted Acid Catalyst: The pyridinium ion can act as a mild acid to activate carbonyl compounds and promote condensation reactions, such as the Knoevenagel condensation, which is often a key step in pyridine synthesis.

  • In situ Halogenation/Oxidation: In the form of pyridinium hydrobromide perbromide, it can act as a source of electrophilic bromine for in situ functionalization or as an oxidant to drive the aromatization of a dihydropyridine (B1217469) intermediate to the final pyridine product.

G cluster_1 Conceptual One-Pot Pyridine Synthesis A Aldehyde E Condensation & Cyclization A->E B Active Methylene Compound B->E C Ammonia Source C->E D This compound (as catalyst/reagent) D->E Catalyzes G Aromatization D->G Promotes (as oxidant) F Dihydropyridine Intermediate E->F F->G H Functionalized Pyridine Product G->H

Figure 2: Conceptual pathway for this compound in pyridine synthesis.

Exploratory Protocol Framework for One-Pot Synthesis of 2-Amino-3-cyanopyridines:

The following is a proposed exploratory protocol based on common methodologies for the synthesis of 2-amino-3-cyanopyridines, incorporating this compound as a potential catalyst. Optimization of stoichiometry, solvent, temperature, and reaction time will be necessary.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (B47326) (1.0 mmol)

  • Ketone (e.g., acetophenone) (1.0 mmol)

  • Ammonium (B1175870) acetate (1.5 mmol)

  • This compound (0.1-0.2 mmol, as catalyst) or Pyridinium hydrobromide perbromide (1.0 mmol, as oxidant)

  • Solvent (e.g., ethanol (B145695), acetic acid, or solvent-free)

Procedure:

  • Combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ketone (1.0 mmol), and ammonium acetate (1.5 mmol) in a reaction vessel.

  • Add this compound (as a catalyst) or pyridinium hydrobromide perbromide (as an in situ oxidant).

  • Heat the mixture with stirring under reflux or at a specified temperature (e.g., 80-120 °C).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and add water or ethanol to precipitate the crude product.

  • Collect the solid by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or DMF) to obtain the pure 2-amino-3-cyanopyridine.

Note: The role of this compound in this context is speculative and would require experimental validation and optimization. Researchers are encouraged to use this as a starting point for their investigations.

This compound and its perbromide derivative are valuable reagents in one-pot synthetic strategies. The provided protocol for the synthesis of ω-bromoesters is a robust and efficient method for obtaining these important intermediates. While the application of this compound in the one-pot synthesis of functionalized pyridines such as 2-amino-3-cyanopyridines and tetrahydropyridines is less established, the conceptual frameworks provided offer a starting point for further research and development in this promising area. The exploration of such multicomponent reactions is a key strategy in accelerating the discovery of novel molecular entities for drug development.

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyridinium Bromide Bromination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the yield of pyridinium (B92312) bromide bromination reactions.

Frequently Asked Questions (FAQs)

Q1: What is pyridinium bromide bromination, and what are its primary applications?

This compound bromination refers to the use of this compound derivatives, most commonly pyridinium tribromide (Py·Br₃), as a brominating agent in organic synthesis. This reagent is a stable, solid source of bromine, making it a safer and easier-to-handle alternative to volatile and corrosive liquid bromine.[1][2] It is widely used for the electrophilic bromination of ketones, phenols, ethers, and other activated aromatic compounds.[1]

Q2: Why is the pyridine (B92270) ring itself difficult to brominate directly?

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution reactions like bromination.[3] Direct bromination of pyridine requires harsh conditions, such as high temperatures (e.g., 300°C), and often results in low yields of the 3-bromo-pyridine isomer.[4][5]

Q3: What are the advantages of using pyridinium tribromide over molecular bromine (Br₂)?

Pyridinium tribromide offers several key advantages:

  • Safety and Handling: It is a stable, non-volatile crystalline solid, which is significantly easier and safer to weigh and handle than hazardous liquid bromine.[2]

  • Controlled Reaction: It provides a slow, constant concentration of Br₂, which can minimize side reactions and prevent overbromination.[1][6]

  • Reactivity: While it can be less reactive than Br₂, it is highly effective for a variety of substrates, including ketones and activated aromatic systems.[1]

Q4: How does the formation of pyridinium tribromide occur?

Pyridinium tribromide is formed by the reaction of pyridine with hydrobromic acid (HBr) to first form this compound. This salt then reacts with molecular bromine (Br₂) to form the pyridinium tribromide complex.[7] The overall process can be simplified by reacting pyridine, HBr, and Br₂ in a suitable solvent like glacial acetic acid.[8]

Q5: Can the pyridine nitrogen interfere with the bromination reaction?

Yes, the lone pair of electrons on the pyridine nitrogen atom can act as a Lewis base and coordinate with metal catalysts or Lewis acids, potentially inhibiting catalytic activity or leading to undesired side reactions.[3] In reactions involving pyridinium salts, the nitrogen is already protonated, which mitigates its Lewis basicity but strongly deactivates the ring towards electrophilic attack.

Troubleshooting Guide

This section addresses common issues encountered during bromination reactions using pyridinium-based reagents.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Reagent Quality: Ensure the purity of your starting materials. The pyridinium tribromide should be a dry, reddish-brown crystalline solid. Impurities in the substrate or solvent can poison catalysts or lead to side reactions.[9]

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[10][11]

  • Inappropriate Solvent: The choice of solvent is critical. Glacial acetic acid is commonly used as it facilitates the reaction and helps to dissolve the pyridinium salt.[8][12] For other substrates, solvents like chloroform (B151607) or ethanol (B145695) may be used.[6][13]

  • Deactivated Substrate: If your substrate is an electron-deficient aromatic ring, it will be less reactive towards electrophilic bromination. More forcing conditions (higher temperature, longer reaction time) may be necessary. For pyridine itself, activation via N-oxide formation is a common strategy to facilitate bromination at the 2- and 4-positions.[3][14]

Issue 2: Formation of Multiple Products or Side Reactions

Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve the selectivity of my reaction?

A: Poor selectivity is a common cause of low yields. Competing reaction pathways can lead to a mixture of products, such as polybrominated species or isomers.

Potential Causes & Solutions:

  • Over-bromination: This occurs when more than one bromine atom is added to the substrate.

    • Solution: Add the pyridinium tribromide portion-wise to the reaction mixture to maintain a low concentration of the brominating agent.[6] Carefully control the stoichiometry, ensuring you are not using a large excess of the brominating agent.

  • Poor Regioselectivity: Bromination may occur at unintended positions on an aromatic ring.

    • Solution: The choice of brominating agent and reaction conditions can significantly influence regioselectivity.[1] For substrates like phenols, acidic conditions (e.g., using acetic acid as a solvent) can favor enol formation and alpha-bromination over aromatic ring bromination.[6] For pyridine systems, achieving specific regioselectivity is challenging and may require advanced strategies like directed metalation or using N-oxide derivatives.[4][15]

  • Side Reactions with Solvent: Some solvents can participate in side reactions. Ensure the chosen solvent is inert under the reaction conditions.

Data Presentation

Table 1: Comparison of Common Brominating Agents

Brominating AgentFormulaFormKey ApplicationsAdvantagesDisadvantages
Molecular Bromine Br₂Volatile, corrosive liquidBroad applicability in electrophilic addition and substitutionHighly reactiveHazardous, difficult to handle, can lead to over-bromination
N-Bromosuccinimide (NBS) C₄H₄BrNO₂White crystalline solidAllylic and benzylic bromination, α-bromination of carbonyls[1]Easy to handle solid, provides a low concentration of Br₂[1]Can be unreliable if not pure, may require a radical initiator[1]
Pyridinium Tribromide C₅H₅N·HBr·Br₂Red crystalline solidElectrophilic bromination of ketones, phenols, ethers[1]Solid, stable, safer alternative to liquid bromine, easy to measure[1]Can be less reactive than Br₂[1]

Experimental Protocols

Protocol 1: Preparation of Pyridinium Tribromide

This protocol describes the synthesis of the pyridinium tribromide reagent.

Materials:

  • Pyridine (79.1 g, 1 mole)

  • 48% Hydrobromic Acid (113 mL, ~1 mole HBr)

  • Glacial Acetic Acid (320 g)

  • Bromine (80 g, 0.5 moles)

  • 1 L Round Bottom Flask

  • Dropping Funnel, Reflux Condenser, Mechanical Stirrer

Procedure:

  • Place 79.1 g of pyridine into a 1 L round bottom flask. While cooling the flask in an ice-water bath, slowly add 113 mL of 48% hydrobromic acid from a dropping funnel.[8]

  • Remove the cooling bath and reflux condenser. Distill off the water under vacuum by heating the flask in an oil bath to 160 °C, leaving dry pyridine hydrobromide.[8]

  • Allow the flask to cool, then add 240 g of glacial acetic acid to dissolve the pyridine hydrobromide, heating gently if necessary.[8]

  • Equip the flask with a mechanical stirrer and dropping funnel. While stirring the mixture at 60-65 °C, slowly add a solution of 80 g of bromine in 80 mL of glacial acetic acid.[8]

  • After the addition is complete, transfer the flask contents to a beaker and allow it to cool slowly to crystallize.[8]

  • Cool the mixture to 10 °C in an ice bath to maximize crystallization.[8]

  • Filter the resulting red-brown needles of pyridinium tribromide on a Buchner funnel, wash with a small amount of cold acetic acid, and air dry.[8]

Protocol 2: General Procedure for α-Bromination of a Ketone

This protocol provides a general method for the bromination of an enolizable ketone using prepared pyridinium tribromide.

Materials:

  • Ketone (1.0 eq)

  • Pyridinium Tribromide (1.0 eq)

  • Glacial Acetic Acid

  • Round Bottom Flask, Magnetic Stirrer

Procedure:

  • Dissolve the ketone in a suitable amount of glacial acetic acid in a round bottom flask with a magnetic stir bar.

  • Add pyridinium tribromide (1.0 eq) portion-wise to the stirred solution at room temperature. The red color of the reagent should dissipate as it is consumed.[1]

  • Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture into a beaker of ice water.

  • If a solid product precipitates, collect it by vacuum filtration. If an oil separates, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[1]

  • Wash the collected solid or the organic extract with a dilute aqueous solution of sodium bisulfite to quench any unreacted bromine, followed by water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_workup Workup & Purification start 1. Dissolve Substrate in Solvent reagent 2. Add Pyridinium Tribromide start->reagent reaction 3. Stir at RT or Heat reagent->reaction quench 4. Quench Reaction (Ice Water) reaction->quench Monitor by TLC extract 5. Extract or Filter Product quench->extract wash 6. Wash & Dry Organic Layer extract->wash purify 7. Purify Product (Chromatography/ Recrystallization) wash->purify end_node Final Product purify->end_node

Caption: General experimental workflow for a bromination reaction.

troubleshooting_yield start Low or No Yield Observed check_reagents Are reagents pure and solvent dry? start->check_reagents check_conditions Are temperature and reaction time sufficient? check_reagents->check_conditions Yes sol_reagents Action: Purify reagents, use anhydrous solvent. check_reagents->sol_reagents No check_substrate Is the substrate strongly deactivated? check_conditions->check_substrate Yes sol_conditions Action: Increase temperature and/or extend reaction time. Monitor via TLC. check_conditions->sol_conditions No sol_substrate Action: Use more forcing conditions or consider substrate activation (e.g., N-Oxide). check_substrate->sol_substrate Yes

Caption: Troubleshooting decision tree for low reaction yield.

reaction_overview cluster_reactants Reactants cluster_reagent Key Reagent Formation cluster_products Products & Byproducts pyridine Pyridine py_hbr This compound pyridine->py_hbr hbr HBr hbr->py_hbr br2 Br₂ py_br3 Pyridinium Tribromide (Py·Br₃) br2->py_br3 substrate Substrate (e.g., Ketone) product Brominated Product substrate->product + py_hbr->py_br3 py_br3->product + byproduct Pyridinium Hydrobromide (Byproduct) py_br3->byproduct releases Br₂

Caption: Relationship between reactants, intermediates, and products.

References

Common side products in pyridinium bromide reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving pyridinium (B92312) bromide and its derivatives, such as pyridinium tribromide (PTB).

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in reactions using pyridinium tribromide (PTB)?

A1: The most frequently encountered side products in reactions involving pyridinium tribromide are:

  • Over-brominated compounds: This is particularly common with substrates that are highly activated towards electrophilic substitution, such as phenols and anilines. The reaction can be difficult to stop at the mono-substituted stage, leading to di- or even tri-brominated products. For instance, the bromination of flavanones with electron-donating hydroxy or alkoxy groups can lead to competing nuclear bromination.[1]

  • Pyridinium bromide: This is a direct byproduct of the reaction as the tribromide anion (Br₃⁻) releases bromine (Br₂).[2]

  • Decomposition products: Pyridinium tribromide can decompose, especially in the presence of moisture or heat, to release bromine (Br₂) and hydrogen bromide (HBr).[3] The release of bromine gas can be hazardous if not properly contained.[4]

  • Products from side reactions with the solvent: The choice of solvent can influence side reactions. For example, in acidic media like acetic acid, enol formation can be favored, which may lead to different bromination pathways.[1]

Q2: How can I minimize the formation of over-brominated side products?

A2: Controlling the stoichiometry and reaction conditions is crucial to minimize over-bromination. Here are some strategies:

  • Incremental Addition of Reagent: Instead of adding all the pyridinium tribromide at once, introduce it portion-wise to the reaction mixture. This helps to maintain a low concentration of the brominating agent, favoring mono-bromination.

  • Temperature Control: Running the reaction at lower temperatures can help to control the reaction rate and improve selectivity.

  • Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the desired product is formed and before significant amounts of over-brominated products appear.

Q3: What is the best way to quench a reaction involving pyridinium tribromide?

A3: To quench a reaction and neutralize any remaining brominating agent, you can add an aqueous solution of a reducing agent. A common and effective quenching agent is a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Sodium bisulfite (NaHSO₃) solution can also be used. This will react with any excess bromine and tribromide ions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound reagents.

Problem Possible Cause Recommended Solution
My TLC/HPLC analysis shows multiple spots/peaks, indicating a mixture of mono- and di-brominated products. Over-bromination due to a highly activated substrate or prolonged reaction time.1. Optimize Reaction Time: Repeat the reaction and monitor it closely, stopping it as soon as the mono-brominated product is maximized. 2. Purification: Separate the products using column chromatography. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically elute the less polar di-brominated product before the mono-brominated product. HPLC can also be used for separation on both analytical and preparative scales.[5][6]
My product is contaminated with this compound. This compound is a byproduct of the reaction and can be carried through the workup if not properly removed.1. Aqueous Wash: During the workup, wash the organic layer with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This compound is a salt and is soluble in the aqueous phase.[2] 2. Acidic Wash (for non-acid sensitive products): Washing with a dilute acid solution (e.g., 1M HCl) can also help to ensure all pyridine-containing species are protonated and move into the aqueous layer.
The reaction mixture has a strong bromine odor and appears reddish-brown, even after the reaction should be complete. Excess unreacted pyridinium tribromide or decomposition of the reagent.1. Quenching: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the reaction mixture and stir until the color dissipates. This will neutralize the excess bromine. 2. Aqueous Workup: Proceed with a standard aqueous workup, washing the organic layer with sodium thiosulfate solution, followed by brine.
My reaction is sluggish or does not go to completion. The substrate may be deactivated or the reaction conditions are not optimal.1. Increase Temperature: Gently heating the reaction mixture may increase the reaction rate. 2. Change Solvent: Using a more polar solvent might help to dissolve the pyridinium tribromide and facilitate the reaction. Acetic acid is a common solvent for these reactions.[7] 3. Check Reagent Quality: Ensure the pyridinium tribromide has not decomposed due to improper storage.
I am observing unexpected side products that are not related to bromination. The pyridinium cation itself can sometimes participate in side reactions, especially under certain conditions like photoredox catalysis.[8]1. Review Reaction Conditions: Ensure that the reaction is not being exposed to light if it is not a photochemical reaction. 2. Characterize Byproducts: Isolate and characterize the unexpected side products to understand the reaction pathway and optimize conditions to avoid it.

Experimental Protocols

Protocol 1: General Workup Procedure for Pyridinium Tribromide Reactions
  • Quenching: Once the reaction is deemed complete by TLC or other monitoring methods, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) with stirring until the reddish-brown color of bromine disappears.

  • Extraction: If the reaction was performed in a water-miscible solvent like acetic acid, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Transfer the organic extract to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts like HBr.

    • Water.

    • Brine (saturated aqueous NaCl) to aid in the removal of water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Chromatographic Separation of Mono- and Di-brominated Products
  • Column Preparation: Pack a silica (B1680970) gel column of appropriate size for the scale of your reaction.

  • Eluent Selection: Start with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate. The optimal ratio will depend on the polarity of your specific products and should be determined by TLC analysis.

  • Loading the Sample: Dissolve the crude product mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin eluting with the non-polar solvent system. The less polar di-brominated product will typically elute from the column first. Gradually increase the polarity of the eluent to elute the more polar mono-brominated product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure desired product.

Visualizations

Reaction_Side_Products Substrate Organic Substrate Desired_Product Mono-brominated Product Substrate->Desired_Product Main Reaction PTB Pyridinium Tribromide (PTB) PTB->Desired_Product Pyridinium_Bromide This compound PTB->Pyridinium_Bromide Byproduct Decomposition Br₂ / HBr PTB->Decomposition Decomposition Over_bromination Di-/Tri-brominated Product Desired_Product->Over_bromination Further Reaction

Caption: Common reaction pathways and side products in pyridinium tribromide brominations.

Troubleshooting_Flowchart Start Reaction Workup Check_TLC Analyze crude product by TLC/HPLC Start->Check_TLC Pure Product is pure Check_TLC->Pure Single Spot Impure Multiple spots observed Check_TLC->Impure Multiple Spots End Pure Product Pure->End Over_bromination Over-bromination suspected Impure->Over_bromination Pyridinium_Impurity Pyridinium salt contamination suspected Impure->Pyridinium_Impurity Column_Chromatography Perform column chromatography Over_bromination->Column_Chromatography Aqueous_Wash Wash with H₂O or aq. NaHCO₃ Pyridinium_Impurity->Aqueous_Wash Column_Chromatography->End Aqueous_Wash->End

Caption: A decision-making flowchart for troubleshooting the purification of products from this compound reactions.

References

Handling and safety precautions for pyridinium tribromide in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for laboratory professionals working with pyridinium (B92312) tribromide.

Troubleshooting Guide

Researchers may encounter several common issues during bromination reactions using pyridinium tribromide. This guide provides a systematic approach to identify and resolve these problems.

Diagram 1: Troubleshooting Workflow for Pyridinium Tribromide Reactions

G cluster_start Problem Identification cluster_solutions Solutions & Verification start Problem Encountered During Bromination cause1 No Reaction or Low Yield start->cause1 cause2 Formation of Byproducts (e.g., poly-bromination) start->cause2 cause3 Reagent Decomposition start->cause3 cause4 Incomplete Reaction start->cause4 solution1a Check Reagent Quality: - Ensure pyridinium tribromide is a dry, free-flowing powder. - Old or improperly stored reagent may be less active. cause1->solution1a solution1b Optimize Reaction Conditions: - Increase reaction temperature. - Extend reaction time. - Use an appropriate solvent (e.g., glacial acetic acid, methanol). cause1->solution1b solution2a Control Stoichiometry: - Use the correct molar ratio of pyridinium tribromide to the substrate. - Add the reagent portion-wise to the reaction mixture. cause2->solution2a solution2b Lower Reaction Temperature: - Perform the reaction at a lower temperature to improve selectivity. cause2->solution2b solution3a Proper Storage: - Store in a cool, dry, and dark place. - Keep the container tightly sealed to prevent moisture absorption. cause3->solution3a solution4a Monitor Reaction Progress: - Use Thin Layer Chromatography (TLC) to track the consumption of starting material. cause4->solution4a verify Verify Product Structure (NMR, MS) solution1a->verify solution1b->verify solution2a->verify solution2b->verify solution3a->cause1 solution4a->solution1b

Caption: A flowchart outlining the troubleshooting process for common issues in pyridinium tribromide bromination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using pyridinium tribromide over elemental bromine?

Pyridinium tribromide is a stable, non-volatile, crystalline solid, which makes it significantly easier and safer to handle and weigh compared to the highly corrosive and volatile liquid bromine.[1][2] It allows for more precise stoichiometric control in reactions, minimizing the risk of over-bromination and the formation of byproducts.[1][3]

Q2: What are the key safety precautions to take when handling pyridinium tribromide?

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[4] A face shield may be necessary for additional protection.[4]

  • Ventilation: Handle pyridinium tribromide in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.[5]

  • Handling: Avoid creating dust when handling the solid.[4] It is a lachrymator and can cause severe skin burns and eye damage.[4] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4]

  • Spills: In case of a spill, avoid generating dust.[4] Use a dry clean-up method and place the material in a suitable, labeled container for waste disposal.[1]

Q3: How should pyridinium tribromide be properly stored?

Pyridinium tribromide should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture.[6] It is sensitive to moisture and can decompose upon contact with water.[6] Store it away from incompatible materials.[4]

Q4: What materials are incompatible with pyridinium tribromide?

Pyridinium tribromide is incompatible with a range of substances. Contact with these materials should be avoided to prevent hazardous reactions.

Diagram 2: Chemical Incompatibilities of Pyridinium Tribromide

G cluster_incompatibles Incompatible Materials PT Pyridinium Tribromide strong_bases Strong Bases PT->strong_bases Reacts with strong_oxidizing_agents Strong Oxidizing Agents PT->strong_oxidizing_agents Reacts with metals Metals (e.g., mild steel, galvanized steel, zinc) PT->metals Reacts with, producing hydrogen gas alkaline_materials Alkaline Materials PT->alkaline_materials Reacts with, liberating heat water Water (can release bromine gas) PT->water Reacts with

Caption: A diagram illustrating the key chemical incompatibilities of pyridinium tribromide.

Q5: My bromination reaction is not working or giving a low yield. What are the possible causes and solutions?

Several factors can contribute to a failed or low-yielding reaction:

  • Reagent Quality: The pyridinium tribromide may have decomposed due to improper storage (exposure to moisture or light). Ensure you are using a dry, free-flowing, orange-red crystalline powder.

  • Reaction Conditions: The reaction may require heating or a longer reaction time for completion. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Glacial acetic acid and methanol (B129727) are commonly used solvents for brominations with pyridinium tribromide.

Q6: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

The formation of byproducts, such as poly-brominated compounds, can often be suppressed by:

  • Controlling Stoichiometry: Use a precise 1:1 molar ratio of pyridinium tribromide to your substrate for mono-bromination.

  • Portion-wise Addition: Adding the pyridinium tribromide in small portions over time can help maintain a low concentration of the brominating agent and improve selectivity.[3]

  • Lowering the Temperature: Running the reaction at a lower temperature can often enhance the selectivity for the desired product.

Quantitative Data

The following table summarizes key quantitative data for pyridinium tribromide for easy reference.

PropertyValueReference(s)
Molecular Formula C₅H₆Br₃N[5]
Molecular Weight 319.82 g/mol [5]
Appearance Red-orange to red-brown crystalline powder[4][6]
Melting Point 127-133 °C (decomposes)[7]
Solubility Soluble in methanol and glacial acetic acid.[7]
Water Solubility Decomposes in water.[7]

Experimental Protocols

General Protocol for the α-Bromination of a Ketone:

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1 equivalent) in an appropriate solvent (e.g., glacial acetic acid).

  • Reagent Addition: To the stirred solution, add pyridinium tribromide (1 to 1.1 equivalents) portion-wise at room temperature. The characteristic orange-red color of the reagent should dissipate as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the reaction mixture into water. The crude product may precipitate and can be collected by filtration. If the product is soluble, extract it with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be further purified by recrystallization or column chromatography to yield the pure α-brominated ketone.

References

Technical Support Center: Pyridinium Hydrobromide Perbromide (PHPB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during bromination reactions using Pyridinium (B92312) Hydrobromide Perbromide (PHPB).

Frequently Asked Questions (FAQs)

Q1: What is Pyridinium Hydrobromide Perbromide (PHPB) and why is it used as a brominating agent?

Pyridinium Hydrobromide Perbromide (PHPB), also known as pyridinium tribromide, is a stable, crystalline solid that serves as a mild and selective source of electrophilic bromine.[1] It is often preferred over liquid bromine due to its ease of handling, reduced vapor pressure, and ability to be weighed accurately, which allows for better stoichiometric control in reactions.[2] This enhanced control helps in achieving selective monobromination and minimizing the formation of polybrominated byproducts.[3]

Q2: What are the main advantages of using PHPB over other brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂)?

PHPB offers several advantages:

  • Ease of Handling: As a solid, it is safer and easier to handle compared to volatile and highly corrosive liquid bromine.

  • Stoichiometric Control: Its solid nature allows for precise measurement, which is crucial for controlling the extent of bromination.

  • Selectivity: PHPB is generally a milder brominating agent, which can lead to higher selectivity for monobromination, especially in activated aromatic systems and ketones.[3] In some cases, it has shown higher efficiency and yield compared to NBS and copper(II) bromide.[4]

  • Milder Reaction Conditions: Reactions with PHPB can often be carried out under milder conditions than those requiring more reactive brominating agents.

Q3: How can I prevent over-bromination when using PHPB?

Over-bromination is a common issue, particularly with electron-rich substrates. The most effective strategy to prevent this is the incremental or portion-wise addition of PHPB to the reaction mixture.[5][6] This maintains a low concentration of the brominating agent throughout the reaction, favoring monobromination. Other factors that can be controlled to prevent polysubstitution include:

  • Strict Stoichiometry: Using a precise molar equivalent of PHPB (typically 1.0 to 1.1 equivalents for monobromination).

  • Temperature Control: Performing the reaction at lower temperatures can help to moderate the reaction rate and improve selectivity.

  • Solvent Choice: Using non-polar solvents can decrease the reactivity of the brominating agent.[7]

Troubleshooting Guides

Issue Possible Causes Solutions
Over-bromination (Polysubstitution) 1. Addition of PHPB in a single portion. 2. Excess stoichiometry of PHPB. 3. High reaction temperature. 4. Use of a highly polar solvent.1. Add PHPB incrementally (portion-wise) or as a solution via a syringe pump. 2. Carefully control the stoichiometry to 1.0-1.1 equivalents for monobromination. 3. Lower the reaction temperature. 4. Switch to a less polar solvent (e.g., from acetic acid to dichloromethane).
No Reaction or Low Conversion 1. Insufficient activation of the substrate. 2. Low reaction temperature. 3. Decomposition of the reagent due to moisture.1. For α-bromination of ketones, ensure acidic conditions to promote enolization. 2. Gradually increase the reaction temperature. 3. Ensure PHPB is dry and the reaction is performed under anhydrous conditions if necessary.
Formation of Side Products/Tarry Materials 1. Oxidation of sensitive functional groups. 2. Reaction with the solvent. 3. Decomposition of the starting material or product under the reaction conditions.1. Lower the reaction temperature. 2. Choose an inert solvent. 3. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
Difficulty in Removing Pyridinium Byproducts Pyridinium hydrobromide, a byproduct, can be soluble in the organic phase, complicating purification.1. Acidic Wash: During work-up, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate any residual pyridine (B92270) and extract the resulting pyridinium salt into the aqueous phase.[8] 2. Copper Sulfate Wash: For acid-sensitive products, wash the organic layer with an aqueous solution of copper(II) sulfate. Pyridine forms a water-soluble complex with copper ions.[8]

Experimental Protocols

Protocol 1: Selective α-Monobromination of an Aryl Methyl Ketone

This protocol is adapted from the bromination of 4-chloroacetophenone.[4]

Materials:

  • Aryl methyl ketone (1.0 mmol)

  • Pyridinium hydrobromide perbromide (1.1 mmol)

  • Glacial acetic acid (4 mL)

Procedure:

  • In a round-bottom flask, dissolve the aryl methyl ketone (1.0 mmol) in glacial acetic acid (4 mL).

  • Add pyridinium hydrobromide perbromide (1.1 mmol) to the solution.

  • Stir the reaction mixture at a controlled temperature (e.g., 90°C, but this should be optimized for the specific substrate).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water.

  • Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., ethanol).

Protocol 2: Work-up Procedure for Removal of Pyridinium Byproducts

This is a general procedure for the work-up of reactions involving PHPB.

  • After the reaction is complete, quench the reaction mixture by adding a reducing agent such as aqueous sodium thiosulfate (B1220275) or sodium bisulfite solution to neutralize any remaining active bromine.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to remove pyridine and pyridinium salts.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product, which can then be purified by chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Brominating Agents for the α-Bromination of 4-Chloroacetophenone [4]

Brominating AgentYield (%)
Pyridinium hydrobromide perbromide85
N-Bromosuccinimide (NBS)Low (mostly unreacted starting material)
Copper(II) bromide~60

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up Procedure start Dissolve Substrate in Solvent add_phpb Incremental Addition of PHPB start->add_phpb react Stir at Controlled Temperature add_phpb->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Na₂S₂O₃ monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_acid Wash with Dilute Acid extract->wash_acid wash_base Wash with NaHCO₃ wash_acid->wash_base dry Dry and Concentrate wash_base->dry Purification Purification dry->Purification Crude Product

Caption: Experimental workflow for controlled bromination with PHPB.

troubleshooting_logic cluster_overbromination Over-bromination cluster_low_conversion Low Conversion start Reaction Outcome Analysis Over-bromination Over-bromination start->Over-bromination Multiple Products Low Conversion Low Conversion start->Low Conversion Starting Material Remains cause1 Single Addition of PHPB solution1 Use Incremental Addition cause1->solution1 cause2 Excess Stoichiometry solution2 Use 1.0-1.1 Equivalents cause2->solution2 cause3 Low Temperature solution3 Increase Temperature cause3->solution3 cause4 Inactive Substrate solution4 Add Acid Catalyst (for ketones) cause4->solution4

Caption: Troubleshooting logic for common bromination issues.

References

Technical Support Center: The Influence of Solvent Polarity on Pyridinium Bromide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of solvent polarity on the reactivity of pyridinium (B92312) bromide and its derivatives in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect reactions involving pyridinium bromide?

A1: Solvent polarity plays a crucial role in reactions involving this compound and its derivatives. The reactivity is significantly influenced by the ability of the solvent to stabilize charged or polar species, including reactants, transition states, and products. For reactions where the transition state is more polar than the reactants, polar solvents generally accelerate the reaction rate. Conversely, if the reactants are more charged than the transition state, a polar solvent may hinder the reaction.

Q2: I am observing a low yield in my Menschutkin reaction (quaternization of a tertiary amine with an alkyl halide). Could the solvent be the issue?

A2: Yes, the solvent is a critical factor in the Menschutkin reaction. This reaction proceeds through a polar transition state where charge is being developed. Therefore, polar solvents are known to accelerate the reaction. If you are using a nonpolar solvent, the reaction rate will be significantly slower, leading to low conversion and yield within a typical reaction time. Consider switching to a polar aprotic solvent like acetonitrile (B52724) or DMSO, or a polar protic solvent like ethanol (B145695) or methanol, which are known to enhance the rate of quaternization.[1][2]

Q3: In the oxidation of a primary alcohol to an aldehyde using a pyridinium-based reagent, I am getting the carboxylic acid as a byproduct. How can I prevent this overoxidation?

A3: Overoxidation to the carboxylic acid in these reactions is often facilitated by the presence of water.[3][4] The aldehyde product can form a hydrate (B1144303) in the presence of water, which is then susceptible to further oxidation. To minimize this side reaction, it is crucial to use anhydrous (dry) solvents and reagents. Dichloromethane (B109758) (DCM) is a commonly used aprotic solvent for these oxidations as it is typically used under anhydrous conditions, which helps to prevent hydrate formation and subsequent overoxidation.[5] Ensure your alcohol starting material and solvent are thoroughly dried before use.

Q4: My bromination reaction using pyridinium tribromide is sluggish. What can I do to improve the reaction rate?

A4: While pyridinium tribromide is a convenient and safer alternative to liquid bromine, its reactivity can be influenced by the solvent.[6] The reaction generally proceeds via the in-situ generation of bromine. The choice of solvent can affect the equilibrium and the subsequent electrophilic bromination. Acetic acid is a common solvent for these reactions as it can facilitate the release of bromine and stabilize the intermediates.[7] If the reaction is slow, ensure your reagents are pure. In some cases, a slight increase in temperature might be beneficial, but this should be done cautiously to avoid side reactions.

Q5: I am attempting to generate a pyridinium ylide from an N-phenacylthis compound, but the subsequent reaction is not proceeding as expected. What role does the solvent play here?

A5: The formation and subsequent reactivity of pyridinium ylides are highly dependent on the solvent. The generation of the ylide requires a base to deprotonate the pyridinium salt. The solvent must be compatible with the base used. Furthermore, the polarity of the solvent can influence the stability and reactivity of the ylide. For 1,3-dipolar cycloaddition reactions of pyridinium ylides, polar aprotic solvents like acetonitrile are often effective.[8][9] If you are encountering issues, consider screening different solvents to find the optimal conditions for both ylide formation and the desired subsequent reaction. In some cases, solvent-mediated side reactions, such as trans-esterification if using an alcohol as a solvent with an ester-containing substrate, can occur.[10]

Troubleshooting Guides

Issue 1: Low Yield in Menschutkin Reaction (Pyridine Quaternization)
Possible Cause Troubleshooting Step Rationale
Inappropriate Solvent Polarity Switch to a more polar solvent (e.g., from toluene (B28343) to acetonitrile or DMF).The Menschutkin reaction has a highly polar transition state that is stabilized by polar solvents, leading to a significant rate increase.[1][2]
Incomplete Reaction Increase reaction time or temperature. Monitor reaction progress by TLC or NMR.The reaction may be slow even in a suitable solvent, requiring more time or energy to reach completion.
Side Reactions Use a polar aprotic solvent over a polar protic one if the nucleophile is sensitive to protonation.Protic solvents can solvate and deactivate the nucleophilic amine through hydrogen bonding.
Impure Reagents Ensure the purity of the pyridine (B92270) derivative and the alkyl bromide.Impurities can inhibit the reaction or lead to unwanted side products.
Issue 2: Overoxidation in Alcohol Oxidation with Pyridinium-Based Reagents
Possible Cause Troubleshooting Step Rationale
Presence of Water Use anhydrous solvents (e.g., dry DCM) and ensure starting materials are dry.Water can lead to the formation of a gem-diol (hydrate) from the aldehyde, which can be further oxidized to a carboxylic acid.[3][4]
Excess Oxidant Use the stoichiometric amount of the oxidizing agent (typically 1.5-2 equivalents).An excess of the oxidant increases the likelihood of overoxidation, especially if the reaction is slow.
Reaction Temperature Too High Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).Higher temperatures can sometimes promote side reactions, including overoxidation.

Quantitative Data

The effect of solvent polarity on the rate of the Menschutkin reaction between pyridine and methyl bromide is significant. The activation free energy (ΔG‡) decreases as the polarity of the solvent increases, leading to a faster reaction rate.

Table 1: Activation Free Energies for the Menschutkin Reaction of Pyridine and Methyl Bromide in Various Solvents [1][2]

SolventDielectric Constant (ε)Activation Free Energy (ΔG‡) (kcal/mol)
Cyclohexane2.027.6
Di-n-butyl ether3.127.6
Acetonitrile37.522.5
Methanol32.722.5

Experimental Protocols

Protocol 1: General Procedure for the Menschutkin Reaction in Different Solvents

This protocol describes a general procedure for studying the effect of solvent on the quaternization of pyridine with an alkyl bromide.

Materials:

  • Pyridine

  • Ethyl bromide

  • Selected solvent (e.g., Cyclohexane, Acetonitrile, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • NMR tubes and spectrometer

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add pyridine (1.0 equivalent).

  • Add the chosen solvent to dissolve the pyridine.

  • Add ethyl bromide (1.1 equivalents) to the solution.

  • If the reaction is to be performed at an elevated temperature, attach a reflux condenser and heat the mixture in an oil bath to the desired temperature.

  • Monitor the reaction progress by TLC, observing the disappearance of the starting materials and the appearance of the product spot (pyridinium salts are often visible at the baseline).

  • Alternatively, take aliquots at regular intervals, remove the solvent under reduced pressure, and analyze the residue by ¹H NMR to determine the conversion.

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure. If the product precipitates, it can be collected by filtration.

Protocol 2: Oxidation of a Primary Alcohol using Pyridinium Chlorochromate (PCC)

This protocol provides a method for the selective oxidation of a primary alcohol to an aldehyde.

Materials:

  • Primary alcohol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica (B1680970) gel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Funnel with a cotton or glass wool plug

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add PCC (1.5 equivalents) and an equal weight of silica gel.

  • Add anhydrous DCM to the flask.

  • In a separate flask, dissolve the primary alcohol (1.0 equivalent) in a small amount of anhydrous DCM.

  • Add the alcohol solution to the stirred suspension of PCC in DCM in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short pad of silica gel to remove the chromium byproducts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography if necessary.

Visualizations

Solvent_Effect_on_Menschutkin_Reaction cluster_nonpolar Nonpolar Solvent cluster_polar Polar Solvent Reactants_NP Pyridine + R-Br (Low Polarity) TS_NP Transition State [Py...R...Br]δ+ (High Energy, High Polarity) Reactants_NP->TS_NP High ΔG‡ (Slow Reaction) Products_NP [Py-R]+ Br- (Ion Pair) TS_NP->Products_NP Reactants_P Pyridine + R-Br (Solvated) TS_P Transition State [Py...R...Br]δ+ (Stabilized, Lower Energy) Reactants_P->TS_P Low ΔG‡ (Fast Reaction) Products_P [Py-R]+ Br- (Well-solvated Ion Pair) TS_P->Products_P

Caption: Effect of solvent polarity on the Menschutkin reaction energetics.

Experimental_Workflow_Solvent_Screening Start Define Reaction (e.g., Pyridine + R-Br) Select_Solvents Select Solvents (Varying Polarity) e.g., Hexane, Toluene, THF, MeCN, DMF Start->Select_Solvents Setup_Reactions Set up Parallel Reactions (Identical Conditions) Select_Solvents->Setup_Reactions Monitor Monitor Progress (TLC, LC-MS, NMR) Setup_Reactions->Monitor Analyze Analyze Results (Conversion, Yield, Side Products) Monitor->Analyze Optimize Select Optimal Solvent Analyze->Optimize

Caption: A typical experimental workflow for solvent screening.

References

Troubleshooting low yield in pyridinium bromide-mediated oxidations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in pyridinium (B92312) bromide-mediated oxidations.

Frequently Asked Questions (FAQs)

Q1: What is the reactive species in a pyridinium bromide-mediated oxidation?

The active oxidizing agent is typically pyridinium hydrobromide perbromide (PHPB), also referred to as pyridinium tribromide. It is a complex formed from pyridine, hydrogen bromide, and bromine. This reagent is valued for its mild and selective nature in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.

Q2: My reaction is sluggish or not proceeding to completion. What are the likely causes?

Several factors can contribute to a slow or incomplete reaction:

  • Reagent Quality: The this compound perbromide reagent can decompose over time. Ensure it is dry and has been stored properly. Its purity can be checked by iodometric titration.

  • Insufficient Reagent: An inadequate molar ratio of the oxidizing agent to the alcohol can lead to incomplete conversion. A molar ratio of 1.5 to 3 equivalents of the oxidant is often used.

  • Low Temperature: While the reaction is often carried out at room temperature, some less reactive alcohols may require gentle heating to proceed at a reasonable rate.

  • Solvent Effects: The choice of solvent can influence the reaction rate. While chloroform (B151607) and acetic acid are commonly used, the polarity of the solvent can affect the stability of the transition state.

Q3: I am observing the formation of a dark, tarry substance in my reaction flask. What is it and how can I minimize it?

The formation of a brownish-black, tarry residue is common in oxidations using pyridinium-based reagents. This is composed of polymeric, reduced chromium-pyridine products (in the case of related chromium reagents) or other polymeric byproducts.[1][2]

To manage this:

  • Use of an Inert Support: Adding Celite or molecular sieves to the reaction mixture can help by adsorbing the tarry material, making the workup and filtration easier.[1][2]

  • Proper Agitation: Ensure efficient stirring to prevent the solids from clumping at the bottom of the flask.

Q4: My primary alcohol is being over-oxidized to a carboxylic acid. How can I prevent this?

Over-oxidation of the initially formed aldehyde to a carboxylic acid can occur, particularly in the presence of water.[1][2] To prevent this:

  • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and use anhydrous solvents.

  • Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum aldehyde formation and avoid unnecessarily long reaction times.

Q5: I am seeing byproducts from the bromination of my aromatic substrate. How can this be avoided?

This compound perbromide is also a brominating agent. If your substrate contains an electron-rich aromatic ring, electrophilic aromatic substitution (bromination) can compete with the desired alcohol oxidation.

To minimize this side reaction:

  • Control Stoichiometry: Use the minimum effective amount of the oxidizing agent.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes favor the oxidation pathway over bromination.

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to low yields in a question-and-answer format.

My reaction yield is consistently low. Where should I start troubleshooting?

Begin by systematically evaluating the key components of your experimental setup. The following workflow can help pinpoint the issue.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Yield Observed reagent_check Verify Reagent Quality (Purity, Age, Storage) start->reagent_check conditions_check Review Reaction Conditions (Stoichiometry, Temperature, Solvent) reagent_check->conditions_check Reagent OK reagent_sol Use fresh or purified reagent. reagent_check->reagent_sol workup_check Analyze Workup & Purification (Extraction, Chromatography) conditions_check->workup_check Conditions OK conditions_sol Optimize molar ratio, temperature, and solvent. conditions_check->conditions_sol side_reactions Investigate Potential Side Reactions (Over-oxidation, Bromination) workup_check->side_reactions Workup OK workup_sol Modify extraction pH or chromatography conditions. workup_check->workup_sol protocol_review Re-evaluate Experimental Protocol side_reactions->protocol_review Side Reactions Addressed side_reactions_sol Adjust conditions to minimize competing pathways. side_reactions->side_reactions_sol

Caption: A systematic workflow for troubleshooting low yields.

Data Presentation

The following table, adapted from studies on the closely related pyridinium bromochromate (PBC), illustrates the impact of reactant stoichiometry and additives on reaction time and yield for various alcohols. These trends are generally applicable to this compound-mediated oxidations.

Substrate AlcoholMolar Ratio (Alcohol:PBC)AdditiveReaction Time (h)Yield (%)
Benzyl Alcohol1:1.5None2466
Benzyl Alcohol1:2None666
Benzyl Alcohol1:3None369
p-Anisyl Alcohol1:1.2Acetic Acid386
p-Methylbenzyl Alcohol1:1.2Acetic Acid381
p-Nitrobenzyl Alcohol1:1.2Acetic Acid346
Cyclohexanol1:1.5None2439
4-t-Butylcyclohexanol1:1.2Acetic Acid365

Data adapted from Özgün, B. (2005). Oxidation of Alcohols with Pyridinium Bromochromate. E-Journal of New World Sciences Academy, 1(1), 33-38.

Experimental Protocols

General Procedure for the Oxidation of a Primary or Secondary Alcohol

This protocol provides a general guideline for the oxidation of an alcohol to an aldehyde or ketone using this compound perbromide.

Experimental_Workflow start Start setup Reaction Setup: - Suspend this compound Perbromide in Solvent - Add Alcohol Solution start->setup reaction Reaction: - Stir at Room Temperature or with Gentle Heating - Monitor by TLC setup->reaction workup Workup: - Dilute with Ether - Filter to Remove Solids - Wash Filtrate (e.g., with NaHCO₃, brine) reaction->workup purification Purification: - Dry Organic Layer - Concentrate in vacuo - Purify by Column Chromatography workup->purification end Characterize Product purification->end

Caption: A typical experimental workflow for this compound-mediated oxidation.

Detailed Steps:

  • Reaction Setup: To a stirred suspension of this compound perbromide (1.2-1.5 equivalents) in an appropriate anhydrous solvent (e.g., chloroform, dichloromethane, or acetic acid), add a solution of the alcohol (1.0 equivalent) in the same solvent. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC. For less reactive alcohols, gentle heating may be necessary.

  • Workup: Upon completion of the reaction (as indicated by TLC), dilute the reaction mixture with a suitable organic solvent such as diethyl ether. Filter the mixture through a pad of Celite to remove the precipitated pyridinium salts and other solid byproducts. The filtrate is then washed successively with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical transformations and potential competing pathways in the oxidation of a primary alcohol using this compound perbromide.

Reaction_Pathways Primary_Alcohol Primary Alcohol (R-CH₂OH) Aldehyde Aldehyde (R-CHO) Primary_Alcohol->Aldehyde Desired Oxidation Oxidant This compound Perbromide Oxidant->Aldehyde Brominated_Product Brominated Aromatic Product Oxidant->Brominated_Product Carboxylic_Acid Carboxylic Acid (R-COOH) Aldehyde->Carboxylic_Acid Over-oxidation (with H₂O) Aromatic_Substrate Aromatic Substrate with -OH Aromatic_Substrate->Brominated_Product Side Reaction: Electrophilic Bromination

Caption: Reaction pathways in this compound-mediated oxidation.

References

Technical Support Center: Recrystallization of Pyridinium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of pyridinium (B92312) tribromide (C₅H₅NHBr₃) to achieve higher purity.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for recrystallizing pyridinium tribromide?

A1: Glacial acetic acid is the most commonly recommended and effective solvent for the recrystallization of pyridinium tribromide.[1][2] It is also soluble in other polar solvents like methanol, ethanol, butanol, and THF.[3] However, it is insoluble in nonpolar solvents such as carbon tetrachloride, ether, benzene, and toluene.[3]

Q2: What are the potential impurities in crude pyridinium tribromide?

A2: Crude pyridinium tribromide may contain unreacted starting materials from its synthesis, which typically involves the reaction of pyridine, hydrogen bromide, and bromine.[3][4] Therefore, potential impurities include pyridine, hydrobromic acid, and excess bromine. Additionally, exposure to moisture can lead to decomposition.[5]

Q3: What is the expected appearance of pure pyridinium tribromide?

A3: Pure pyridinium tribromide should be an orange-red to red-brown crystalline solid.[2][4]

Q4: What are the key safety precautions to take when working with pyridinium tribromide?

A4: Pyridinium tribromide is a lachrymatory agent, meaning it can cause tearing, and it is corrosive.[2] It can cause severe skin and eye irritation or burns.[6] It is also sensitive to moisture and decomposes in water.[2][7] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q5: How should pyridinium tribromide be stored?

A5: Pyridinium tribromide should be stored in a cool, dry place, typically between 2-8°C, and protected from light.[3] It is incompatible with strong oxidizing agents and strong bases.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Oily product forms instead of crystals ("oiling out") The solution is supersaturated, and the compound is coming out of solution above its melting point. This can be due to cooling the solution too quickly or using an insufficient amount of solvent.1. Reheat the mixture to dissolve the oil. 2. Add a small amount of additional hot glacial acetic acid to ensure the compound is fully dissolved. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low yield of recrystallized product - Using too much solvent, which increases the solubility of the product in the cold mother liquor. - Premature crystallization during hot filtration. - Incomplete precipitation.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. 3. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
Crystals are very fine or powdery The solution was cooled too rapidly, leading to rapid nucleation and the formation of small crystals.Allow the solution to cool slowly and undisturbed to promote the growth of larger, well-formed crystals.
Product is still discolored after recrystallization Insoluble impurities may be present.Perform a hot filtration step after dissolving the crude pyridinium tribromide in hot glacial acetic acid to remove any insoluble materials before allowing the solution to cool.
No crystals form upon cooling - The solution is not saturated. - The solution is supersaturated but requires nucleation to begin crystallization.1. If the solution is not saturated, evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. To induce crystallization, you can:     - Scratch the inside of the flask with a glass rod at the surface of the solution.     - Add a seed crystal of pure pyridinium tribromide.

Data Presentation

Table 1: Solubility and Physical Properties of Pyridinium Tribromide

PropertyValueSource(s)
Melting Point 127-133 °C[1]
Appearance Red-orange to red to brown powder, crystals, and/or chunks[1]
Solubility in Glacial Acetic Acid High solubility in hot solvent, sparingly soluble in cold solvent. A common ratio for recrystallization is 33 g per 100 mL of glacial acetic acid.[2]
Solubility in Water Decomposes[1][7]
Solubility in Methanol Soluble[1]

Experimental Protocols

Detailed Methodology for the Recrystallization of Pyridinium Tribromide

This protocol outlines the steps for purifying crude pyridinium tribromide using glacial acetic acid.

  • Dissolution: In a fume hood, place the crude pyridinium tribromide in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid. Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. A common starting ratio is approximately 3 mL of glacial acetic acid per gram of crude material.[8]

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot filtration. To do this, preheat a gravity filtration setup (funnel and receiving flask) with a small amount of hot glacial acetic acid to prevent premature crystallization. Quickly pour the hot solution through the fluted filter paper.

  • Cooling and Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold glacial acetic acid to remove any remaining soluble impurities.

  • Drying: Continue to draw air through the crystals on the filter funnel to partially dry them. For final drying, transfer the crystals to a watch glass and allow them to air dry completely in a desiccator.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation start Crude Pyridinium Tribromide add_solvent Add minimal hot glacial acetic acid start->add_solvent dissolve Complete dissolution add_solvent->dissolve check_impurities Insoluble impurities present? dissolve->check_impurities hot_filtration Hot filtration check_impurities->hot_filtration Yes cool_solution Slow cooling to room temperature check_impurities->cool_solution No hot_filtration->cool_solution ice_bath Cool in ice bath cool_solution->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with cold glacial acetic acid vacuum_filtration->wash_crystals dry_crystals Dry crystals wash_crystals->dry_crystals end Pure Pyridinium Tribromide dry_crystals->end

Caption: Experimental workflow for the recrystallization of pyridinium tribromide.

Troubleshooting_Workflow start Recrystallization Issue Occurs issue_type What is the issue? start->issue_type oiling_out Oiling Out issue_type->oiling_out Oily Product low_yield Low Yield issue_type->low_yield Poor Yield no_crystals No Crystals Form issue_type->no_crystals No Crystal Formation solution_oiling Reheat, add more solvent, cool slowly oiling_out->solution_oiling solution_low_yield Use minimal hot solvent, preheat funnel, cool thoroughly low_yield->solution_low_yield solution_no_crystals Concentrate solution or induce nucleation (scratch/seed) no_crystals->solution_no_crystals end Problem Resolved solution_oiling->end solution_low_yield->end solution_no_crystals->end

Caption: Troubleshooting logical workflow for recrystallization issues.

References

Technical Support Center: Quenching Unreacted Pyridinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with quenching and removing unreacted pyridinium (B92312) bromide from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is pyridinium bromide and why is it present in my reaction mixture?

This compound (C₅H₅NHBr) is the salt formed from the reaction of pyridine (B92270) with hydrogen bromide. It is often present in reaction mixtures as a byproduct, particularly in bromination reactions where pyridinium tribromide (pyridinium perbromide) is used as a brominating agent.[1][2] Pyridinium tribromide exists in equilibrium with this compound and bromine in solution.[3] It can also be intentionally used as a catalyst in various organic transformations.[4]

Q2: What are the common methods for quenching and removing unreacted this compound?

The most common methods for removing this compound and other pyridine-derived impurities from a reaction mixture are:

  • Acidic Wash: This involves washing the organic layer with a dilute aqueous acid solution (e.g., HCl). The acid protonates any residual pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.[5][6]

  • Copper Sulfate (B86663) (CuSO₄) Wash: For compounds that are sensitive to acidic conditions, washing with an aqueous solution of copper(II) sulfate is a mild and effective alternative.[5][7] Pyridine forms a water-soluble coordination complex with copper ions, which is then extracted into the aqueous phase.[6]

  • Azeotropic Removal: This method is useful for removing residual traces of pyridine, especially after a bulk removal step. It involves adding a solvent like toluene (B28343) and removing the pyridine as a lower-boiling azeotrope under reduced pressure.[5][6]

Q3: How do I choose the right quenching method for my experiment?

The choice of method depends primarily on the stability of your desired product. The following decision tree can guide your selection:

G cluster_0 start Start: Quench this compound is_acid_stable Is your compound stable in dilute acid? start->is_acid_stable acid_wash Use Acidic Wash (e.g., 1-5% HCl) is_acid_stable->acid_wash Yes cork_wash Use Copper Sulfate (CuSO₄) Wash is_acid_stable->cork_wash No azeotropic Consider Azeotropic Removal (e.g., with Toluene) for trace amounts acid_wash->azeotropic end Product Purified acid_wash->end cork_wash->azeotropic cork_wash->end azeotropic->end

Figure 1. Decision tree for selecting a this compound quenching method.

Q4: How can I confirm that all the this compound and pyridine have been removed?

Several methods can be used to confirm the removal of pyridine-related impurities:

  • Thin-Layer Chromatography (TLC): The absence of "tailing" on the TLC plate is a good qualitative indicator that the basic pyridine has been removed.[7]

  • Colorimetric Indication with CuSO₄: During a copper sulfate wash, the aqueous layer will turn a deep blue or violet color as the copper-pyridine complex forms. Washing should continue until the aqueous layer retains the light blue color of the CuSO₄ solution, indicating that all the pyridine has been complexed.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a definitive method to confirm the absence of characteristic pyridine or pyridinium proton signals in the final product spectrum.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Residual pyridine detected in the product after an acidic wash. The acidic solution was not concentrated enough or an insufficient volume was used.Use a slightly more concentrated acid solution (e.g., 1-2 M HCl) or perform additional washes. Ensure the pH of the aqueous layer is acidic after extraction.[8]
The pyridinium salt has some solubility in the organic solvent.After the acidic wash, perform a brine wash to help remove dissolved water and salts from the organic layer.
An emulsion forms during the acidic or CuSO₄ wash. Agitation during extraction was too vigorous.Gently invert the separatory funnel instead of shaking vigorously. Adding brine can also help to break up emulsions.
The product is acid-sensitive, and the CuSO₄ wash is ineffective. The product may also be coordinating with the copper ions, preventing effective separation.Consider using a very mild acidic wash with 5-10% aqueous citric acid.[5] Alternatively, column chromatography can be an effective purification method.[6]
Large quantities of pyridine were used as a solvent, and extractive methods are not completely removing it. The volume of pyridine is too large for efficient removal by washing alone.First, remove the bulk of the pyridine by rotary evaporation. Then, use an acidic or CuSO₄ wash to remove the remaining amount. For trace amounts, follow up with azeotropic removal with toluene.[5][6]

Quantitative Data Summary

The following table summarizes key quantitative data for the common methods used to remove this compound and related pyridine impurities.

Method Reagent/Solvent Typical Concentration/Ratio Key Considerations
Acidic Wash Hydrochloric Acid (HCl)1-5% Aqueous Solution[5]Highly efficient for removing basic impurities from acid-stable compounds. Forms water-soluble pyridinium chloride.[5]
Copper Sulfate Wash Copper (II) Sulfate (CuSO₄)10-15% Aqueous Solution[5][7]Ideal for acid-sensitive compounds. Forms a water-soluble copper-pyridine complex, indicated by a deep blue/violet color.[5]
Azeotropic Removal TolueneA 1:1 ratio with the estimated remaining pyridine is often effective.[6]Best for removing trace amounts after a bulk removal step. The pyridine-toluene azeotrope has a boiling point of approximately 110.6 °C.[5]
Water57% Pyridine / 43% WaterForms a minimum boiling azeotrope at 92.6 °C.[5][9]
HeptaneN/AAn alternative to toluene with a lower boiling point.[5]

Experimental Protocols

Protocol 1: Dilute Acid Wash

This method is suitable for acid-stable organic compounds.

cluster_0 Experimental Workflow: Acidic Wash A 1. Dissolve crude product in an organic solvent (e.g., EtOAc, DCM). B 2. Transfer to a separatory funnel. A->B C 3. Add an equal volume of dilute HCl (e.g., 1-5%) and shake. B->C D 4. Separate the aqueous layer (contains pyridinium salt). C->D E 5. Repeat the acid wash if necessary. D->E F 6. Wash the organic layer with saturated NaHCO₃ (aq). E->F G 7. Wash the organic layer with brine. F->G H 8. Dry the organic layer (e.g., Na₂SO₄). G->H I 9. Filter and concentrate to yield the purified product. H->I

Figure 2. Workflow for an acidic wash to remove this compound.

Methodology:

  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).[5]

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of dilute aqueous HCl (e.g., 1% to 5%).[5]

  • Shake the funnel, venting frequently.

  • Allow the layers to separate and drain the lower aqueous layer containing the pyridinium hydrochloride salt.[5]

  • Repeat the acid wash one or two more times to ensure complete removal.[5]

  • To neutralize any remaining acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Wash the organic layer with brine to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

Protocol 2: Copper Sulfate (CuSO₄) Wash

This method is ideal for compounds that are sensitive to acid.

Methodology:

  • Dissolve the crude reaction mixture in an organic solvent.

  • Prepare a 10-15% aqueous solution of copper (II) sulfate.[5]

  • In a separatory funnel, wash the organic layer with the CuSO₄ solution. The aqueous layer will turn a deep blue or violet color as the copper-pyridine complex forms.[5]

  • Separate and remove the aqueous layer.

  • Continue washing with fresh portions of the CuSO₄ solution until the aqueous layer remains its original light blue color.[5]

  • Wash the organic layer with water or brine to remove any residual copper sulfate.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the solvent under reduced pressure.

Protocol 3: Azeotropic Removal with Toluene

This physical method is useful for removing the final traces of pyridine after a bulk removal step.

Methodology:

  • After the reaction, concentrate the mixture on a rotary evaporator to remove the bulk of the pyridine.[6]

  • Add a volume of toluene approximately equal to the estimated remaining volume of pyridine to the flask.[5]

  • Concentrate the mixture to dryness on the rotary evaporator. The toluene-pyridine azeotrope will evaporate at a lower temperature than pyridine alone.

  • Repeat the addition of toluene and subsequent evaporation two to three more times to ensure all traces of pyridine are removed.[5]

  • Place the flask under high vacuum for an extended period (e.g., overnight) to remove any residual solvent.

References

Storage and stability issues of pyridinium bromide over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the storage and stability of pyridinium (B92312) bromide, with a primary focus on the commonly used brominating agent, pyridinium bromide perbromide (also known as pyridinium tribromide).

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound perbromide?

A1: this compound perbromide should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[1][2] The container should be kept tightly sealed to prevent exposure to moisture, as the compound is hygroscopic.[3][4][5] It is also advisable to store it locked up due to its hazardous nature.[6]

Q2: Is there a recommended storage temperature?

A2: While many suppliers recommend storage at room temperature, some suggest refrigeration at 2-8°C or not exceeding 20°C for optimal stability.[7][8][9] For long-term storage, refrigeration is a prudent measure to minimize gradual decomposition.

Q3: What is the typical shelf life of this compound perbromide?

A3: The shelf life can vary depending on the supplier and storage conditions. Some sources describe its shelf life as "fair".[4] Often, if a retest or expiration date is not provided on the Certificate of Analysis, it indicates that extensive stability data is not available.[10] It is recommended to inspect the material for signs of degradation before use, especially if it has been stored for an extended period. For products without a specified expiration date, a standard warranty of one year from the date of shipment is often applicable, and routine inspection by the user is encouraged.[11]

Q4: What are the visible signs of this compound perbromide degradation?

A4: The primary signs of degradation include a change in color from its typical reddish-orange or brownish crystals to a lighter orange or yellowish powder, the presence of clumps or a "wet" appearance due to moisture absorption, and a noticeable odor of bromine, which indicates decomposition.[3][9]

Q5: What are the main causes of degradation?

A5: The main factors that contribute to the degradation of this compound perbromide are:

  • Moisture: Being hygroscopic, it can absorb water from the atmosphere, which can lead to decomposition.[3][5]

  • Heat: Elevated temperatures can cause the compound to thermally decompose, releasing bromine gas.[6][12]

  • Light: The compound is known to be sensitive to light, which can accelerate its decomposition.[2][9]

Q6: Is this compound the same as this compound perbromide?

A6: No, they are different compounds. This compound (C₅H₅N·HBr) is the salt formed from the reaction of pyridine (B92270) and hydrogen bromide.[4] this compound perbromide (C₅H₅N·HBr₃), also known as pyridinium tribromide, is a complex of this compound and elemental bromine (Br₂).[13] The perbromide is a stable, crystalline solid that serves as a convenient and safer source of bromine for various chemical reactions.[14]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound perbromide in experiments.

Issue Possible Cause Recommended Action
Reduced or No Reactivity in Bromination Reaction Degradation of the reagent leading to a lower active bromine content.1. Visually inspect the reagent for signs of decomposition (see FAQ A4).2. If degradation is suspected, use a fresh batch of the reagent.3. (Optional) Perform an assay to determine the active bromine content (see Experimental Protocols).
Inconsistent Reaction Results The reagent may have partially degraded or absorbed moisture, leading to inconsistent molar equivalence of active bromine.1. Ensure the storage container is always tightly sealed immediately after use.2. If the reagent appears clumpy, it may have absorbed moisture. Do not use if significant moisture absorption is evident.3. Consider purifying the reagent by recrystallization if a high degree of purity is required (see Experimental Protocols).
Reagent Has Changed Color (e.g., to a lighter orange/yellow) This is a strong indication of decomposition and loss of elemental bromine.The reagent has likely lost a significant portion of its active bromine content. It is highly recommended to discard the degraded reagent according to safety protocols and use a fresh supply.
Solid Reagent Appears Clumped or Wet Absorption of moisture from the atmosphere due to improper storage.This can affect the accuracy of weighing and indicates that the reagent may be partially hydrolyzed. For best results, use a fresh, dry supply.
Summary of Storage and Stability Data
Parameter Condition Reason References
Temperature Cool, room temperature (some sources recommend 2-8°C or ≤20°C)To prevent thermal decomposition.[7][8][9][12]
Atmosphere Dry, inert atmosphere (if possible)It is hygroscopic and reacts with moisture.[3][4][5][11]
Light Store in an opaque or amber container, protected from light.It is light-sensitive.[2][9][15]
Container Tightly sealed container.To prevent moisture ingress and escape of bromine vapors.[1][6][16]
Incompatibilities Strong bases, strong oxidizing agents, acids, water, and some metals (e.g., mild steel).To prevent hazardous reactions and decomposition.[2][5][12]

Experimental Protocols

Protocol 1: Assay of Active Bromine Content by Iodometric Titration

This protocol provides a general method to determine the purity of this compound perbromide by measuring its active bromine content.

  • Preparation of Solutions:

    • Sodium Thiosulfate (B1220275) Solution (0.1 N, standardized): Prepare and standardize a 0.1 N solution of sodium thiosulfate (Na₂S₂O₃).

    • Potassium Iodide Solution (10% w/v): Dissolve 10 g of potassium iodide (KI) in 100 mL of deionized water.

    • Starch Indicator Solution (1% w/v): Prepare a fresh 1% starch solution.

  • Titration Procedure:

    • Accurately weigh approximately 200-300 mg of the this compound perbromide sample into a clean Erlenmeyer flask.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Add 10 mL of the 10% potassium iodide solution to the flask. The solution will turn a dark reddish-brown due to the liberation of iodine (I₂).

    • Immediately begin titrating with the standardized 0.1 N sodium thiosulfate solution.

    • As the endpoint approaches, the solution color will fade to a pale yellow.

    • At this point, add 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.

    • Continue the titration dropwise with vigorous stirring until the blue-black color disappears, indicating the endpoint.

    • Record the volume of sodium thiosulfate solution used.

  • Calculation:

    • The percentage of active bromine can be calculated using the following formula: % Active Bromine = (V * N * 7.99) / W Where:

      • V = Volume of Na₂S₂O₃ solution used (in mL)

      • N = Normality of the Na₂S₂O₃ solution

      • 7.99 = Milliequivalent weight of bromine (atomic weight / 1000)

      • W = Weight of the this compound perbromide sample (in g)

Protocol 2: Purification by Recrystallization

This protocol can be used to purify this compound perbromide that may have degraded over time.

  • Dissolution:

    • In a fume hood, dissolve the this compound perbromide in a minimal amount of warm glacial acetic acid (approximately 4 mL per gram of solid).[9]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the resulting orange-red needle-like crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold acetic acid.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual acetic acid. Do not use high heat for drying.

Protocol 3: Qualitative Purity Assessment by HPLC (Generalized Method)

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: Monitor at a wavelength corresponding to the absorbance maximum of this compound perbromide and also at lower wavelengths to detect potential degradation products like pyridine. A PDA detector is ideal for observing the entire UV-Vis spectrum of eluting peaks.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the this compound perbromide in a suitable solvent (e.g., acetonitrile/water mixture) and filter before injection.

  • Analysis: The appearance of new peaks or a decrease in the area of the main peak over time would indicate degradation.

Visualizations

This compound Perbromide Stability and Degradation PBPB This compound Perbromide (C₅H₅NHBr₃) Stable Solid PB_Br2 This compound (C₅H₅NHBr) + Bromine (Br₂) PBPB->PB_Br2 Equilibrium in solution PB_Br2->PBPB Degradation Degradation Products (e.g., Pyridine, HBr) PB_Br2->Degradation Heat, Light, Moisture

Caption: Degradation pathway of this compound Perbromide.

Troubleshooting Workflow for this compound Perbromide start Experiment Failure or Inconsistent Results check_visual Visually Inspect Reagent (Color, Clumping) start->check_visual degraded Signs of Degradation (Color change, wet) check_visual->degraded Yes ok1 Looks OK check_visual->ok1 No check_storage Review Storage Conditions (Temp, Moisture, Light) ok2 Storage OK check_storage->ok2 Yes storage_issue Improper Storage check_storage->storage_issue No use_new Use a Fresh Batch of Reagent degraded->use_new ok1->check_storage perform_assay Optional: Perform Purity Assay (Titration/HPLC) ok2->perform_assay storage_issue->use_new end_good Proceed with Experiment use_new->end_good end_bad Discard Old Reagent use_new->end_bad Dispose of old stock perform_assay->end_good

Caption: Troubleshooting workflow for suspected reagent degradation.

References

Validation & Comparative

A Comparative Guide to Brominating Agents: Pyridinium Bromide Perbromide vs. N-Bromosuccinimide for Allylic Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of a bromine atom into a molecule is a critical transformation in organic synthesis. Allylic bromination, the substitution of a hydrogen atom on a carbon adjacent to a double bond, is a particularly valuable reaction for creating versatile synthetic intermediates. This guide provides a detailed comparison of two common brominating agents, Pyridinium (B92312) Bromide Perbromide and N-Bromosuccinimide (NBS), with a focus on their application in allylic bromination, supported by experimental data and protocols.

Overview and Mechanism of Action

N-Bromosuccinimide (NBS) is the premier reagent for allylic bromination, a reaction famously known as the Wohl-Ziegler reaction.[1][2] It operates through a free radical chain mechanism. The key to the success of NBS is its ability to provide a low, constant concentration of molecular bromine (Br₂) in the reaction mixture.[3] This low concentration is crucial to favor the radical substitution pathway over the competing electrophilic addition of bromine to the alkene double bond.[3] The reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4]

Pyridinium Bromide Perbromide (PBPB) , also known as pyridinium tribromide, is a stable, crystalline solid that serves as a safer and more convenient alternative to liquid bromine.[5] It is primarily used for the electrophilic bromination of alkenes, alkynes, and activated aromatic compounds. In solution, PBPB exists in equilibrium with pyridinium hydrobromide and molecular bromine, which is the active brominating species for these electrophilic additions. While it is a source of bromine, its application in radical-mediated allylic bromination is not well-documented in the scientific literature, with its utility being predominantly in ionic reaction pathways.

Comparative Performance in Allylic Bromination

Due to the different mechanistic pathways these reagents favor, their performance in allylic bromination varies significantly.

N-Bromosuccinimide (NBS): High Selectivity for Allylic Position

NBS is highly selective for the allylic position due to the stability of the resulting allylic radical intermediate.[6] The reaction proceeds efficiently in non-polar solvents like carbon tetrachloride (CCl₄), which minimizes ionic side reactions.[6]

This compound Perbromide: Primarily for Electrophilic Addition

The primary role of PBPB is as an electrophilic brominating agent. When reacted with an alkene, it typically leads to the formation of a vicinal dibromide through an ionic mechanism. There is a lack of substantial evidence in the literature to support its effective use in radical-initiated allylic bromination with high yields and selectivity.

Quantitative Data Comparison

Direct quantitative comparison for allylic bromination is challenging due to the disparate primary applications of the two reagents. However, data for the well-established Wohl-Ziegler reaction using NBS provides a benchmark for performance.

SubstrateReagentProduct(s)Yield (%)Reference
1-OcteneNBS3-bromo-1-octene and 1-bromo-2-octeneNot specified, but a mixture is formed[7][8]
2-Heptene (B165337)NBS4-bromo-2-heptene58-64[9]
CyclohexeneNBS3-bromocyclohexeneHigh (qualitative)[10]

Experimental Protocols

Allylic Bromination using N-Bromosuccinimide (Wohl-Ziegler Reaction) [4]

Materials:

  • Alkene (e.g., 2-heptene)

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., benzoyl peroxide)

  • Carbon tetrachloride (CCl₄)

  • Nitrogen gas

  • Round-bottomed flask

  • Stirrer

  • Reflux condenser

Procedure:

  • In a 500-mL round-bottomed flask equipped with a stirrer, nitrogen inlet, and reflux condenser, combine 2-heptene (0.41 mole), N-bromosuccinimide (0.27 mole), and benzoyl peroxide (0.2 g) in 250 mL of carbon tetrachloride.

  • Stir the reaction mixture and heat it under reflux in a nitrogen atmosphere for 2 hours.

  • Monitor the reaction progress. The reaction is complete when the denser NBS is consumed and the less dense succinimide (B58015) floats to the surface.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the succinimide by suction filtration and wash it with two small portions of carbon tetrachloride.

  • Combine the filtrate and the washings.

  • The carbon tetrachloride solution can then be worked up to isolate the product, which may involve washing with water and sodium bicarbonate solution, followed by drying and removal of the solvent under reduced pressure.

  • Purify the crude product by distillation.

Electrophilic Bromination using this compound Perbromide

While not an allylic bromination protocol, the following illustrates the typical use of PBPB for electrophilic addition to an alkene.

Materials:

  • Alkene

  • This compound Perbromide

  • A suitable solvent (e.g., acetic acid or dichloromethane)

  • Round-bottom flask

  • Stirrer

Procedure:

  • Dissolve the alkene in the chosen solvent in a round-bottom flask equipped with a stirrer.

  • Add this compound Perbromide portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent.

  • The organic layer is then washed, dried, and the solvent is evaporated to yield the crude vicinal dibromide product.

  • Purification can be achieved by recrystallization or column chromatography.

Visualizing the Mechanisms and Workflows

Radical_Allylic_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_regeneration Br2 Regeneration Initiator Initiator Br• Br• Initiator->Br• Heat/Light Initiator->Br• Allylic_Radical Allylic_Radical Br2 Br2 2 Br• 2 Br• Br2->2 Br• Heat/Light Br2->2 Br• Allylic_Bromide Allylic_Bromide AlkeneBr• AlkeneBr• Allylic_RadicalHBr Allylic_RadicalHBr AlkeneBr•->Allylic_RadicalHBr Allylic_RadicalBr2 Allylic_RadicalBr2 Allylic_BromideBr• Allylic_BromideBr• Allylic_RadicalBr2->Allylic_BromideBr• NBSHBr NBSHBr SuccinimideBr2 SuccinimideBr2 NBSHBr->SuccinimideBr2 Alkene Alkene NBS NBS Succinimide Succinimide HBr HBr

Caption: Radical mechanism of allylic bromination using NBS.

Experimental_Workflow Start Start Combine_Reactants Combine Alkene, NBS, and Initiator in Solvent Start->Combine_Reactants Reflux Heat to Reflux Combine_Reactants->Reflux Monitor_Reaction Monitor for Completion (Disappearance of NBS) Reflux->Monitor_Reaction Cool_Down Cool to Room Temperature Monitor_Reaction->Cool_Down Filter Filter to Remove Succinimide Cool_Down->Filter Workup Aqueous Workup (Wash with Water and NaHCO3) Filter->Workup Dry_and_Evaporate Dry Organic Layer and Remove Solvent Workup->Dry_and_Evaporate Purify Purify by Distillation Dry_and_Evaporate->Purify End End Purify->End

Caption: Experimental workflow for NBS-mediated allylic bromination.

Conclusion

For the specific purpose of allylic bromination, N-Bromosuccinimide (NBS) is unequivocally the superior reagent. Its ability to maintain a low concentration of bromine via a radical chain mechanism ensures high selectivity for the allylic position, minimizing the formation of undesired addition byproducts. The Wohl-Ziegler reaction is a robust and well-established method for this transformation.

This compound Perbromide , while a valuable reagent in its own right as a stable and easy-to-handle source of bromine, is primarily suited for electrophilic bromination reactions. Its use in radical-mediated allylic bromination is not a standard or recommended procedure. Therefore, for researchers aiming to perform selective allylic bromination, NBS remains the reagent of choice.

References

A Comparative Guide to Alkene Bromination: Pyridinium Tribromide vs. Molecular Bromine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount for successful and efficient synthesis. This guide provides an objective comparison of pyridinium (B92312) tribromide and molecular bromine for the critical process of alkene bromination, supported by experimental data and detailed protocols.

The addition of bromine across a carbon-carbon double bond is a fundamental transformation in organic synthesis, yielding vicinal dibromides that serve as versatile intermediates. The two most common reagents employed for this purpose are molecular bromine (Br₂) and pyridinium tribromide (C₅H₅NHBr₃). While both achieve the desired transformation, they differ significantly in their physical properties, handling requirements, and, in some cases, reaction outcomes.

Performance and Properties: A Head-to-Head Comparison

Molecular bromine is a volatile, highly corrosive, and toxic reddish-brown liquid, necessitating stringent safety precautions during handling and storage.[1] In contrast, pyridinium tribromide is a stable, crystalline solid, which makes it considerably easier and safer to handle, weigh, and store.[2] This solid reagent acts as a source of molecular bromine, which it releases in situ through an equilibrium, thereby avoiding the hazards associated with handling liquid bromine directly.[3][4]

While molecular bromine is often perceived to provide slightly higher yields in some cases, pyridinium tribromide is noted for its potential for greater selectivity and its applicability under milder reaction conditions.[2] This can be particularly advantageous when dealing with sensitive substrates or complex molecules with multiple functional groups.[2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the two reagents:

PropertyPyridinium TribromideMolecular Bromine
Formula C₅H₅NHBr₃Br₂
Appearance Red-orange crystalline solidReddish-brown fuming liquid
Molecular Weight 319.82 g/mol 159.81 g/mol
Melting Point 132-136 °C-7.2 °C
Boiling Point Decomposes58.8 °C
Solubility Soluble in acetic acidSoluble in organic solvents (e.g., CH₂Cl₂)
Hazards Corrosive, lachrymatorHighly toxic, corrosive, volatile

Experimental data on the bromination of trans-stilbene (B89595) provides a practical comparison of the yields obtained with each reagent.

AlkeneReagentSolventReported Yield
trans-StilbeneMolecular Bromine (in situ generation)Ethanol77-81%[1]
trans-StilbenePyridinium TribromideGlacial Acetic Acid~32-66%[5][6]

It is important to note that reaction yields can be highly dependent on the specific substrate and reaction conditions.

Reaction Mechanism and Stereochemistry

The bromination of alkenes with both pyridinium tribromide and molecular bromine proceeds through the same electrophilic addition mechanism. The reaction is stereospecific, resulting in an anti-addition of the two bromine atoms across the double bond. This is due to the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face.

BrominationMechanism

Experimental Protocols

Detailed methodologies for the bromination of trans-stilbene using both reagents are provided below.

Bromination of trans-Stilbene using Pyridinium Tribromide

This protocol is adapted from typical undergraduate organic chemistry laboratory procedures.[7][8]

Materials:

  • trans-Stilbene (0.4 g)

  • Pyridinium tribromide (0.8 g)

  • Glacial acetic acid (8 mL)

  • Ice-cold methanol (B129727)

  • Test tube (18 x 150 mm)

  • Hot water bath

  • Vacuum filtration apparatus (Büchner or Hirsch funnel)

Procedure:

  • Place 0.4 g of trans-stilbene into an 18 x 150 mm test tube.

  • Add 4 mL of glacial acetic acid and heat the test tube in a boiling water bath to dissolve the solid.[7]

  • Remove the test tube from the heat and add 0.8 g of pyridinium tribromide.[7]

  • Wash down the sides of the test tube with an additional 4 mL of glacial acetic acid.[7]

  • Return the test tube to the boiling water bath and stir gently for 10 minutes.[7]

  • Cool the test tube to room temperature in a cold water bath.[7]

  • Collect the solid product by vacuum filtration.

  • Wash the product with two or three small portions of ice-cold methanol until the orange color is removed.[7]

  • Allow the product to air dry.

Pyridinium_Tribromide_Workflow

Bromination of trans-Stilbene using Molecular Bromine (in situ generation)

This "greener" approach avoids the direct handling of liquid bromine by generating it in situ from the oxidation of hydrobromic acid with hydrogen peroxide.[9][10]

Materials:

  • trans-Stilbene (0.5 g)

  • Ethanol (10 mL)

  • Concentrated hydrobromic acid (1.2 mL)

  • 30% Hydrogen peroxide (0.8 mL)

  • 10% Sodium bicarbonate solution

  • Round-bottomed flask (100 mL)

  • Reflux condenser

  • Heating mantle and stir plate

  • Vacuum filtration apparatus

Procedure:

  • To a 100 mL round-bottomed flask, add 0.5 g of trans-stilbene and 10 mL of ethanol.[9]

  • Set up the apparatus for reflux and heat the mixture with stirring until the stilbene (B7821643) dissolves.[9]

  • Carefully add 1.2 mL of concentrated hydrobromic acid to the flask.[9]

  • Slowly add 0.8 mL of 30% hydrogen peroxide dropwise. The solution should turn dark yellow.[9]

  • Continue to reflux the mixture for approximately 20 minutes, or until it becomes a cloudy white.[9]

  • Allow the mixture to cool to room temperature.

  • Neutralize the solution by adding 10% sodium bicarbonate until bubbling ceases.[9]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the product by vacuum filtration.

  • Allow the product to air dry.

Molecular_Bromine_Workflow

Selectivity in Unsymmetrical Alkenes

For unsymmetrical alkenes, the regioselectivity of bromination becomes a key consideration. The attack of the bromide ion on the unsymmetrical bromonium ion intermediate generally occurs at the more substituted carbon. This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state of the ring-opening step.[11] This regioselectivity is expected to be similar for both pyridinium tribromide and molecular bromine, as they both proceed through the same bromonium ion intermediate.

Conclusion

Both pyridinium tribromide and molecular bromine are effective reagents for the bromination of alkenes. The choice between them often comes down to a balance of safety, convenience, and reaction efficiency.

  • Pyridinium tribromide is the preferred reagent when safety and ease of handling are the primary concerns. Its solid nature significantly reduces the risks associated with the volatility and high reactivity of liquid bromine.[2] It is an excellent choice for teaching laboratories and for small to medium-scale syntheses where convenience is valued.

  • Molecular bromine , particularly when generated in situ, can offer high yields and is a well-established method.[1] It remains a viable option for large-scale industrial processes where handling protocols for hazardous materials are robustly established.

For researchers and professionals in drug development, the milder conditions and potentially higher selectivity offered by pyridinium tribromide can be advantageous, especially when working with complex and sensitive molecules.[2] Ultimately, the optimal choice of reagent will depend on the specific requirements of the synthesis, the scale of the reaction, and the safety infrastructure available.

References

A Safer Approach to Bromination: Pyridinium Bromide Perbromide vs. Liquid Bromine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, bromination is a fundamental transformation, yet the classic reagent, liquid bromine (Br₂), is notoriously hazardous. Its high toxicity, corrosivity, and volatility present significant safety challenges in a laboratory setting. An increasingly popular alternative, pyridinium (B92312) bromide perbromide (PBPB), offers a safer and more manageable approach to introducing bromine into organic molecules. This guide provides a detailed comparison of the two reagents, supported by quantitative safety data and experimental protocols, to assist researchers in making informed decisions for their work.

At a Glance: Safety Profile Comparison

The most striking difference between liquid bromine and pyridinium bromide perbromide lies in their physical and toxicological properties. PBPB, a stable, crystalline solid, significantly mitigates the risks associated with the handling of volatile and highly toxic liquid bromine.[1][2][3]

PropertyLiquid BromineThis compound Perbromide (PBPB)Safety Advantage of PBPB
Physical State Dark reddish-brown, fuming liquid[4][5]Red to brown crystalline solid[6]Solid form prevents the release of toxic vapors and simplifies handling and weighing.[1][3]
Vapor Pressure 175 mmHg at 20°C[7]Not available (negligible as a stable solid)[6][8]Low volatility drastically reduces inhalation hazard.[2]
Oral LD50 (Rat) 2600 mg/kg[7][9][10][11]> 2000 mg/kg (ATE)[12][13]Lower acute oral toxicity.
Dermal LD50 Data not readily available, but known to be highly corrosive and cause severe burns.[7][14]> 2000 mg/kg (ATE)[12][13]Lower acute dermal toxicity.
Inhalation Hazard Fatal if inhaled; vapors are highly corrosive to the respiratory tract.[2][14] LC50 (Rat): 2.7 mg/L (4hrs)[10]May cause respiratory irritation as a dust.[8]The primary inhalation risk is from dust, which is easier to control than pervasive, dense vapor.
Handling Requires dispensing in a fume hood with specialized protective gear due to high volatility and corrosivity.[14][15]Can be weighed and handled on the bench with standard personal protective equipment, though use in a fume hood is still recommended.[8][16]Easier and safer to handle, reducing the risk of spills and exposure.[1][3]

ATE: Acute Toxicity Estimate

The Hazards of Liquid Bromine in Practice

Liquid bromine is a powerful oxidizing agent that can react violently with a wide range of substances.[7] Its high vapor pressure means that toxic and corrosive fumes are readily released, posing a severe inhalation hazard.[4][14] Exposure to bromine vapor can cause severe irritation to the respiratory tract, leading to delayed and potentially fatal pulmonary edema.[7] Skin contact with liquid bromine results in painful burns that are slow to heal.[7] Numerous laboratory accidents have been reported involving liquid bromine, highlighting the significant risks associated with its use.

This compound Perbromide: A Solid Choice for Safety

This compound perbromide is a stable complex of pyridine, hydrogen bromide, and bromine.[17] As a crystalline solid, it has a negligible vapor pressure, which is its most significant safety advantage over liquid bromine.[2][6][8] This characteristic drastically reduces the risk of inhaling toxic fumes. While PBPB is still a corrosive substance that can cause skin and eye burns, the hazards are more localized and manageable compared to the pervasive nature of liquid bromine vapor.[2][6] It is also easier and safer to weigh and transfer a solid reagent, minimizing the potential for spills and splashes.[1][3]

Experimental Protocols: Bromination of Acetophenone (B1666503)

To illustrate the practical differences in handling these two reagents, the following are representative protocols for the α-bromination of acetophenone.

Protocol 1: Bromination of Acetophenone using this compound Perbromide[18][19]

Materials:

  • Acetophenone

  • This compound Perbromide (PBPB)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve acetophenone (1.0 equivalent) in glacial acetic acid.

  • Add this compound perbromide (1.1 equivalents) to the solution.

  • Attach a reflux condenser and stir the reaction mixture at 90°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Filter the solid product, wash with cold water, and air dry.

Protocol 2: Bromination of Acetophenone using Liquid Bromine[20][21][22]

Materials:

  • Acetophenone

  • Liquid Bromine

  • Glacial Acetic Acid or Methanol

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a gas trap, dissolve acetophenone (1.0 equivalent) in glacial acetic acid or methanol.

  • Cool the flask in an ice bath.

  • Slowly add liquid bromine (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring. This step must be performed in a certified chemical fume hood.

  • After the addition is complete, continue to stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water.

  • Neutralize the excess bromine by adding a solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Logical Workflow for Reagent Selection

The decision to use a safer alternative like PBPB can be visualized as a logical workflow prioritizing safety in the laboratory.

Safer_Bromination_Workflow start Initiate Bromination Protocol assess_hazard Assess Reagent Hazards start->assess_hazard liquid_br2 Liquid Bromine - High Volatility - High Toxicity - Corrosive Vapors assess_hazard->liquid_br2 Traditional Reagent pbpb This compound Perbromide - Solid, Low Volatility - Lower Toxicity - Easier Handling assess_hazard->pbpb Alternative Reagent select_reagent Select Safer Reagent liquid_br2->select_reagent pbpb->select_reagent implement_controls Implement Engineering Controls (Fume Hood) select_reagent->implement_controls PBPB Selected ppe Use Appropriate PPE (Gloves, Goggles, Lab Coat) implement_controls->ppe proceed Proceed with Experiment ppe->proceed

References

A Comparative Guide to the Selectivity of Brominating Agents for Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective bromination of phenols is a critical transformation in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The hydroxyl group of a phenol (B47542) is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, achieving high selectivity for a single isomer can be challenging and is highly dependent on the choice of brominating agent and reaction conditions. This guide provides an objective comparison of the performance of various brominating agents, supported by experimental data, to aid in the selection of the most suitable method for a desired regioselectivity.

Performance Comparison of Brominating Agents

The selectivity of different brominating agents for the monobromination of phenols varies significantly. The following table summarizes the quantitative data on the regioselectivity of several common and novel brominating agents.

Brominating AgentPhenolic SubstrateSolventPredominant IsomerOrtho/Para RatioIsolated Yield (%)Reference
Molecular Bromine (Br₂) PhenolEthyl Acetate (B1210297)para1:9996[1][2]
N-Bromosuccinimide (NBS) / p-TsOH p-Cresol (B1678582)Methanol (B129727)ortho94:3 (mono:di)92 (of mono)[3]
N-Bromosuccinimide (NBS) / p-TsOH 4-FluorophenolMethanolortho98:1 (mono:di)98 (of mono)
TMSBr / (4-ClC₆H₄)₂SO PhenolAcetonitrileparaup to 1:99High[1]
KBr / ZnAl–BrO₃⁻–LDHs 4-MethylphenolAcetic Acid/WaterparaHighly selective91[4]
2,4,4,6-Tetrabromocyclohexa-2,5-dienone (TBCO) PhenolVariousVaries with solventData not available-[4]
Tribromoisocyanuric acid (TBCA) Activated ArenesTrifluoroacetic acidNot specifiedData not available-[5]

Factors Influencing Selectivity

The regioselectivity of phenol bromination is a delicate interplay of electronic and steric factors, which can be manipulated by the choice of brominating agent, solvent, and additives.

G Factors Influencing Regioselectivity in Phenol Bromination cluster_reagent Reagent Properties cluster_solvent Solvent Effects cluster_additives Additive Effects reagent Brominating Agent Br2 Br₂ (less selective) NBS NBS (tunable selectivity) BulkyReagents Bulky Reagents (e.g., TMSBr/(Ar)₂SO) (para-selective) solvent Solvent PolarProtic Polar Protic (e.g., Methanol) (can favor ortho) NonPolar Non-Polar/Aprotic (e.g., Ethyl Acetate) (can favor para) additives Additives AcidCatalyst Acid Catalyst (e.g., p-TsOH) (promotes ortho with NBS) LDHs Layered Double Hydroxides (para-directing) selectivity Regioselectivity (ortho vs. para) Br2->selectivity NBS->selectivity BulkyReagents->selectivity PolarProtic->selectivity NonPolar->selectivity AcidCatalyst->selectivity LDHs->selectivity

Caption: Logical relationship of factors influencing the selectivity of phenol bromination.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Para-Selective Bromination of Phenol with Molecular Bromine in Ethyl Acetate[1][2]

Experimental Workflow:

G A Dissolve Phenol in Ethyl Acetate at 10°C B Slowly add Bromine solution (in Ethyl Acetate) over 2-3 hours A->B C Stir at room temperature for 1 hour B->C D Quench excess Bromine (e.g., with ethylene (B1197577) or Na₂SO₃) C->D E Work-up with Ca(OH)₂ and water (pH 8-8.5) D->E F Separate organic layer and remove solvent E->F G Purify by vacuum distillation F->G

Caption: General workflow for para-selective bromination of phenol with Br₂.

Procedure: A solution of phenol (188 g) in ethyl acetate (200 ml) is cooled to 10°C. A solution of bromine (320 g) in cold ethyl acetate (600 ml) is added slowly to the phenol solution over 2-3 hours, maintaining the temperature. The resulting solution is stirred at room temperature for 1 hour. Excess bromine is neutralized, and the reaction mixture is worked up by adding calcium hydroxide (B78521) (80 g) and water (400 ml) to achieve a pH of 8-8.5. The mixture is filtered, the organic layer is separated, and the solvent is removed by distillation. The crude product is then purified by vacuum distillation to yield pure p-bromophenol.

Ortho-Selective Bromination of p-Cresol with NBS and p-TsOH[3][4]

Experimental Workflow:

G A Dissolve p-Cresol and p-TsOH (10 mol%) in Methanol B Stir for 10 min at room temperature A->B C Dropwise add NBS solution (100 mol% in Methanol) over 20 min B->C D Stir for an additional 5 min C->D E Concentrate in vacuo D->E F Purify by column chromatography E->F

Caption: General workflow for ortho-selective bromination of p-cresol with NBS/p-TsOH.

Procedure: To a solution of p-cresol (approx. 10 mmol) in ACS-grade methanol (1.0 mL per mmol of p-cresol), p-toluenesulfonic acid (10 mol%) is added, and the mixture is stirred for 10 minutes at room temperature. A 0.1 M solution of N-bromosuccinimide (100 mol%, recrystallized from water) in methanol is prepared in a separate flask covered with foil. This NBS solution is then added dropwise to the p-cresol solution over 20 minutes. The reaction mixture is stirred for an additional 5 minutes and then concentrated under reduced pressure. The resulting residue is purified by column chromatography (dichloromethane or 1% methanol in dichloromethane) to afford 2-bromo-4-methylphenol.

Para-Selective Monobromination of 4-Methylphenol with KBr/ZnAl–BrO₃⁻–LDHs[5]

Experimental Workflow:

G A Mix 4-Methylphenol, Acetic Acid, Water, and KBr B Add ZnAl–BrO₃⁻–LDHs and stir at 35°C A->B C Monitor reaction by TLC B->C D Remove LDHs by centrifugation C->D E Extract product with Dichloromethane (B109758) D->E F Wash organic layer and dry E->F G Purify by column chromatography F->G

Caption: General workflow for para-selective bromination with KBr/ZnAl–BrO₃⁻–LDHs.

Procedure: In a round-bottomed flask, 4-methylphenol (0.11 g, 1.0 mmol), acetic acid (5 mL), water (0.5 mL), and potassium bromide (0.12 g, 1.0 mmol) are combined. To this mixture, ZnAl–BrO₃⁻–LDHs (0.19 g, 0.2 mmol) is added, and the reaction is stirred at 35°C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solid ZnAl–BrO₃⁻–LDHs are removed by centrifugation. The product is extracted with dichloromethane (3 x 10 mL). The combined organic extracts are washed with sodium sulfite (B76179) solution and brine, then dried over sodium sulfate. After evaporation of the solvent, the crude product is purified by column chromatography on silica (B1680970) gel (ethyl acetate-petroleum ether) to give the pure para-brominated product.

Conclusion

The choice of brominating agent and reaction conditions is paramount in achieving the desired regioselectivity in the bromination of phenols. For high para-selectivity, molecular bromine in ethyl acetate or the KBr/ZnAl–BrO₃⁻–LDHs system are excellent choices. For substrates where the para position is blocked and ortho-bromination is desired, the NBS/p-TsOH system in methanol provides high yields and selectivity. While other reagents like TBCO and TBCA are effective brominating agents for various aromatic compounds, more specific data is needed to fully assess their selectivity with simple phenols. The experimental protocols provided herein offer a starting point for researchers to achieve their desired brominated phenol products with high efficiency and selectivity.

References

A Comparative Analysis of Pyridinium Bromide Perbromide and Other Solid Bromine Carriers for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of bromine atoms into organic molecules is a fundamental transformation in synthetic chemistry, crucial for the development of pharmaceuticals, agrochemicals, and functional materials. While elemental bromine (Br₂) is a powerful brominating agent, its high toxicity, corrosivity, and difficult handling have driven the adoption of solid bromine carriers. These reagents offer improved safety, stability, and ease of use. This guide provides an objective comparison of Pyridinium (B92312) Bromide Perbromide (PBPB) with other common solid bromine carriers, including N-Bromosuccinimide (NBS), Tetrabutylammonium Tribromide (TBATB), and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), supported by experimental data and protocols.

At a Glance: Key Properties of Solid Bromine Carriers

The selection of a brominating agent is dictated by factors such as the nature of the substrate, desired selectivity, and reaction conditions. The physical and chemical properties of the carrier are paramount in this decision-making process.

PropertyPyridinium Bromide Perbromide (PBPB)N-Bromosuccinimide (NBS)Tetrabutylammonium Tribromide (TBATB)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Molecular Formula C₅H₆Br₃NC₄H₄BrNO₂C₁₆H₃₆Br₃NC₅H₆Br₂N₂O₂
Molecular Weight 319.82 g/mol [1][2]177.98 g/mol [3]482.18 g/mol [4]285.91 g/mol
Appearance Red crystalline solid[1][2][5]White crystalline solid[3][6]Pale orange to yellow crystalline solid[4][7]White crystalline compound with a slight bromine odor[8]
Melting Point 127-134 °C[2][]175-178 °C (decomposes)[3]71-76 °C[4][7]187-190 °C (decomposes)
Solubility Soluble in polar organic solvents like methanol; virtually insoluble in water.[2]Soluble in acetone (B3395972), THF, DMF, acetonitrile; sparingly soluble in water and carbon tetrachloride.[3]Soluble in acetone and chloroform (B151607) (slightly).[7] Insoluble in water.[7]Soluble in chloroform.
Stability Decomposes over time, accelerated by light, heat, and moisture.[2][5]Decomposes over time, accelerated by light and heat. Should be refrigerated.[3]Stable crystalline solid.[10]Stable solid.

Performance in Bromination Reactions

The efficacy of a solid bromine carrier is assessed by its reactivity, selectivity, and yield in various bromination reactions. Below is a comparative overview of the performance of PBPB and its alternatives.

Electrophilic Aromatic Bromination

PBPB is a mild and selective reagent for the electrophilic bromination of activated aromatic compounds such as phenols, anilines, and ethers.[3][5] It offers a safer alternative to liquid bromine.[2][11] DBDMH is also an excellent reagent for the ortho-monobromination of phenols and polyphenols, often providing high yields at room temperature.[12] NBS is effective for the bromination of electron-rich aromatic compounds.[3]

α-Bromination of Carbonyl Compounds

PBPB is widely used for the α-bromination of ketones under mild conditions.[2] This reaction is often a key step in the synthesis of various heterocyclic compounds. Milder alternatives to elemental bromine for this transformation include pyridinium hydrobromide perbromide (PHPB) and phenyltrimethylammonium (B184261) perbromide (PTAB).[13]

Allylic and Benzylic Bromination

NBS is the preeminent reagent for allylic and benzylic bromination via a radical substitution mechanism.[14][15] It provides a low, constant concentration of bromine, which minimizes side reactions with double bonds.[11] This high selectivity is a significant advantage of NBS in complex molecule synthesis.[15]

Bromination of Alkenes and Alkynes

TBATB is a mild and selective agent for the bromination of alkenes and alkynes to form vicinal dibromides.[7][10][16] DBDMH can also be used for the direct 1,2-dibromination of alkenes under catalyst-free conditions, offering a green and practical approach.[17][18]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for comparing the practical aspects of using different reagents.

General Procedure for α-Bromination of a Ketone using PBPB
  • Dissolve the ketone substrate in a suitable solvent (e.g., glacial acetic acid or tetrahydrofuran) in a round-bottom flask.

  • Slowly add solid this compound Perbromide (1.0-1.1 equivalents) to the stirred solution at room temperature. The characteristic red color of the reagent should dissipate as the reaction proceeds.

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone.

  • Purify the product by recrystallization or column chromatography.

General Procedure for Allylic Bromination using NBS
  • Dissolve the alkene substrate in a non-polar solvent (e.g., carbon tetrachloride) in a round-bottom flask equipped with a reflux condenser.

  • Add N-Bromosuccinimide (1.05 equivalents) and a radical initiator such as AIBN (0.02 equivalents) or benzoyl peroxide to the solution.[11]

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by observing the disappearance of the denser NBS and the appearance of the less dense succinimide (B58015) byproduct which floats.[11]

  • After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by distillation or column chromatography.

Logical Relationships and Workflows

Visualizing the relationships between these reagents and their typical applications can aid in reagent selection.

Brominating_Agents cluster_Reagents Solid Bromine Carriers cluster_Applications Primary Applications PBPB This compound Perbromide (PBPB) Electrophilic Electrophilic Bromination (Aromatics, Ketones) PBPB->Electrophilic Mild & Selective NBS N-Bromosuccinimide (NBS) NBS->Electrophilic For electron- rich aromatics Radical Radical Bromination (Allylic, Benzylic) NBS->Radical Highly Selective TBATB Tetrabutylammonium Tribromide (TBATB) Alkene Alkene/Alkyne Bromination TBATB->Alkene Mild DBDMH 1,3-Dibromo-5,5- dimethylhydantoin (DBDMH) DBDMH->Electrophilic Ortho-selective for Phenols DBDMH->Alkene Catalyst-free

Caption: Primary applications of common solid bromine carriers.

The general workflow for a bromination reaction using a solid carrier involves several key steps, from reagent selection to product purification.

Bromination_Workflow Start Define Bromination Goal (e.g., α-bromination) Substrate Substrate Analysis (e.g., Ketone, Alkene) Start->Substrate Reagent Select Solid Bromine Carrier (PBPB, NBS, etc.) Substrate->Reagent Solvent Choose Appropriate Solvent (e.g., CCl₄, AcOH) Reagent->Solvent Reaction Perform Reaction (Monitor by TLC) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Characterize Product (NMR, MS) Purification->Product

Caption: General experimental workflow for organic bromination.

Safety and Handling

A significant advantage of solid bromine carriers is their improved safety profile compared to liquid bromine.[19][20][21][22] However, they are not without hazards and require careful handling.

  • This compound Perbromide (PBPB): A strong oxidizing agent that can cause severe skin burns and eye damage.[1][5][23] It is also a respiratory irritant.[5][23] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5]

  • N-Bromosuccinimide (NBS): While easier to handle than bromine, NBS is an irritant and should be handled with care.[6] It can be sensitive to moisture and light.[22]

  • Tetrabutylammonium Tribromide (TBATB): Considered a safer alternative to elemental bromine due to its stable, solid form, which simplifies weighing and storage.[10]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable solid that is considered a convenient and inexpensive alternative to NBS for some applications.[17]

Conclusion

The choice of a solid bromine carrier is a critical decision in the design of a synthetic route. This compound Perbromide is a versatile and effective reagent, particularly for the electrophilic bromination of ketones and activated aromatic systems, offering a safer alternative to liquid bromine.[11] However, for applications requiring high selectivity in allylic or benzylic bromination, N-Bromosuccinimide remains the reagent of choice.[3][11] Tetrabutylammonium Tribromide and 1,3-Dibromo-5,5-dimethylhydantoin provide valuable alternatives for the mild bromination of unsaturated systems and electron-rich arenes, respectively, often with environmental and handling advantages. Ultimately, the optimal reagent depends on the specific substrate, desired outcome, and reaction conditions, and a thorough understanding of the properties and performance of each carrier is essential for successful and safe organic synthesis.

References

A Comparative Guide to the Validation of Stereochemical Outcomes in Pyridinium Bromide Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dearomatization of pyridinium (B92312) salts represents a powerful strategy for the synthesis of highly functionalized, stereochemically rich N-heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. The ability to control the stereochemical outcome of nucleophilic additions to pyridinium moieties is paramount for accessing specific isomers with desired biological activities. This guide provides an objective comparison of various modern methodologies for the stereoselective addition to pyridinium bromides and related salts, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The stereochemical outcome of additions to pyridinium salts is highly dependent on the catalytic system employed, the nature of the nucleophile, and the substitution pattern of the pyridinium salt itself. Below is a summary of quantitative data from recent studies, showcasing the performance of different approaches.

Enantioselective Additions to Pyridinium Salts
Catalyst SystemNucleophilePyridinium Salt ActivatorSolventYield (%)e.e. (%)Reference
Chiral Amine (MacMillan's catalyst)Prochiral Aldehyde EnolateAmino acid-derivedCH₂Cl₂Up to 85Up to 97[1]
Isothiourea (R-BTM)C(1)-Ammonium Enolate3-Cyano or 3-SulfonylTolueneUp to 95Up to 98[2][3]
Cu/(R,R)-Ph-BPEGrignard Reagent3-CyanoToluene75-8759-86[4][5]
Cu/(R,R)-Ph-BPESilicon Nucleophile3-Carbonyl1,4-Dioxane/H₂OModerate to ExcellentExcellent[6]
Rh/BINAPAryl/Alkenyl Boronic AcidN-Aryl-HighHigh[7]
Diastereoselective Additions to Pyridinium Salts
Reaction TypeReagentsDiastereomeric Ratio (d.r.)Reference
Trifunctionalizationo-Hydroxyl aromatic azomethine ylides>20:1[8]
Deaminative [3+2] AnnulationAlkenes (photocatalytic)Good to excellent[9]
Intramolecular Dearomative [4+2]Chiral primary amine catalyst>19:1[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline key experimental protocols for representative stereoselective additions to pyridinium salts.

General Procedure for Copper-Catalyzed Enantioselective 1,4-Dearomatization with Grignard Reagents

This protocol is adapted from the work of Harutyunyan and colleagues.[4][5]

  • Catalyst Preparation: To an oven-dried vial under an inert atmosphere (e.g., argon or nitrogen), add the copper precursor (e.g., CuBr·SMe₂) and the chiral phosphine (B1218219) ligand (e.g., (R,R)-Ph-BPE) in the specified solvent (e.g., toluene). Stir the mixture at room temperature for 30-60 minutes.

  • Reaction Setup: In a separate oven-dried flask, dissolve the pyridinium salt (typically with a 3-cyano activating group) in the reaction solvent.

  • Addition and Cooling: Cool the pyridinium salt solution to the specified reaction temperature (e.g., -78 °C). Add the prepared catalyst solution to this flask via syringe.

  • Nucleophile Addition: Add the Grignard reagent dropwise to the reaction mixture over a period of time to control the reaction rate and exotherm.

  • Quenching and Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess of the purified 1,4-dihydropyridine (B1200194) product by chiral High-Performance Liquid Chromatography (HPLC).

General Procedure for Organocatalytic Enantioselective Addition of C(1)-Ammonium Enolates

This protocol is based on the methodology developed by Smith and coworkers.[2][3]

  • Reaction Setup: To a vial, add the pyridinium salt (bearing a 3-cyano or 3-sulfonyl group), the aryl ester pronucleophile, the isothiourea catalyst (e.g., (R)-BTM), and a base (e.g., DABCO).

  • Solvent Addition: Add the specified solvent (toluene was found to be optimal for enantioselectivity) under an inert atmosphere.[2]

  • Reaction: Stir the reaction mixture at the designated temperature for the time specified in the literature, monitoring progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, concentrate the reaction mixture and purify the residue directly by flash column chromatography on silica gel to afford the enantioenriched 1,4-dihydropyridine.

  • Stereochemical Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture. Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

Validation Workflow and Visualization

The validation of stereochemical outcomes in pyridinium bromide additions follows a logical workflow, from reaction setup to the definitive assignment of stereochemistry. The following diagram illustrates this process.

G cluster_0 Reaction Setup & Execution cluster_1 Purification & Initial Analysis cluster_2 Enantiomeric Purity Determination cluster_3 Absolute Stereochemistry Assignment start Pyridinium Salt & Nucleophile Selection catalyst Catalyst & Condition Screening (Chiral Ligand, Solvent, Temp.) start->catalyst reaction Stereoselective Addition Reaction catalyst->reaction workup Reaction Workup & Purification (Chromatography) reaction->workup nmr_dr ¹H NMR Analysis (Diastereomeric Ratio) workup->nmr_dr chiral_sep Chiral Separation (HPLC, SFC, or GC) nmr_dr->chiral_sep ee_calc Enantiomeric Excess (e.e.) Calculation chiral_sep->ee_calc xray X-ray Crystallography (Unambiguous Assignment) ee_calc->xray If crystalline nmr_rdc Advanced NMR (e.g., RDC, NOE) ee_calc->nmr_rdc If not crystalline derivatization Chemical Derivatization to known compound ee_calc->derivatization

Caption: Workflow for the validation of stereochemical outcomes.

This diagram outlines the critical steps from the initial reaction design to the final, unambiguous determination of the product's stereochemistry. Techniques such as NMR are vital for determining diastereomeric ratios, while chiral chromatography is the standard for quantifying enantiomeric excess.[10][11][12] For the definitive assignment of absolute stereochemistry, X-ray crystallography of a suitable single crystal is the gold standard, though advanced NMR techniques like Residual Dipolar Coupling (RDC) analysis can be powerful alternatives when crystals are not obtainable.[13]

References

A Comparative Guide to the Reactivity of Pyridinium Bromide Perbromide and Other N-Halo Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms into organic molecules is a cornerstone of modern synthetic chemistry, enabling the fine-tuning of steric and electronic properties, and providing handles for further functionalization. While a plethora of halogenating agents are available, N-halo reagents have emerged as versatile and often safer alternatives to elemental halogens. This guide provides an objective comparison of the reactivity and performance of Pyridinium (B92312) Bromide Perbromide (also known as Pyridinium Tribromide) with other common N-halo reagents, namely N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), and N-Iodosuccinimide (NIS). The information presented herein is supported by experimental data to aid in the selection of the optimal reagent for specific synthetic transformations.

Reactivity Overview

The reactivity of these halogenating agents is influenced by the nature of the halogen and the stability of the N-X bond. Generally, the reactivity trend for electrophilic halogenation follows the order NIS > NBS > NCS, which is attributed to the decreasing polarizability and increasing strength of the N-X bond from iodine to chlorine.[1] Pyridinium Bromide Perbromide acts as a solid, stable source of electrophilic bromine, offering advantages in handling and stoichiometry control compared to liquid bromine.[2][3][4]

Data Presentation: A Comparative Analysis

The following tables summarize the performance of this compound Perbromide and other N-halo reagents in key synthetic transformations.

Table 1: α-Halogenation of Ketones

The α-halogenation of ketones provides crucial intermediates for various synthetic routes. The choice of reagent can significantly impact yield and reaction conditions.

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
4-ChloroacetophenoneThis compound PerbromideAcetic Acid90385[5]
4-ChloroacetophenoneN-Bromosuccinimide (NBS)Acetic Acid903Low (mostly unreacted starting material)[5]
4-ChloroacetophenoneCupric BromideAcetic Acid903~60[5]
AcetophenoneN-Chlorosuccinimide (NCS) & L-proline amide catalystNot SpecifiedNot SpecifiedNot SpecifiedVery Good[6]
Aromatic KetonesIodine / Copper(II) OxideMethanol (B129727)651Nearly Quantitative[7]
Table 2: Bromination of Alkenes

The bromination of alkenes is a fundamental reaction to introduce bromine across a double bond.

SubstrateReagentSolventTimeYield (%)Reference
2,6-dimethyl-1,4-dihydropyridine derivativeThis compound-PerbromideEthyl Acetate30 min87[8]
2,6-dimethyl-1,4-dihydropyridine derivativeN-Bromosuccinimide (NBS)Not Specified24 h75[8]
E-StilbenePyridinium Hydromide PerbromideAcetic Acid1-2 min (in hot water bath)79.85[1]
Table 3: Halogenation of Aromatic Compounds

The regioselectivity and efficiency of aromatic halogenation are highly dependent on the reagent and substrate.

SubstrateReagentCatalyst/AdditiveSolventOutcomeReference
Phenols and AnilinesN-Bromosuccinimide (NBS)Ammonium AcetateAcetonitrileRapid, regioselective monobromination[9]
PhenolsPIDA-AlBr₃ system-AcetonitrileEfficient electrophilic bromination[10]
AnisoleN-Bromosuccinimide (NBS)-AcetonitrileHigh yield of p-bromoanisole[2]
AnilineN-Chlorosuccinimide (NCS)-Not SpecifiedFormation of chloroanilines[11]
AnilineN-Iodosuccinimide (NIS)-Not SpecifiedNot specified

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Protocol 1: α-Bromination of 4-Chloroacetophenone

Using this compound Perbromide:

  • Combine 4-chloroacetophenone (5.0 mmol, 0.77 g), this compound perbromide (5.5 mmol, 1.76 g), and acetic acid (20 mL) in a 50 mL round-bottom flask equipped with a condensing tube.[10]

  • Stir the reaction mixture at 90 °C.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.[5]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α-bromo-4-chloroacetophenone.

Using N-Bromosuccinimide (NBS):

  • In a round-bottom flask, combine 4-chloroacetophenone (10 mmol), N-bromosuccinimide (12 mmol), and acidic alumina (B75360) (10% w/w) in methanol (20 mL).[2]

  • Attach a reflux condenser and heat the mixture to reflux with stirring.[2]

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the alumina.

  • Wash the alumina with a small amount of methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Bromination of E-Stilbene using Pyridinium Hydromide Perbromide
  • In an Erlenmeyer flask, dissolve approximately 0.51 g of E-stilbene in 10 mL of acetic acid. A hot water bath can be used to aid dissolution.[1]

  • Once the solid is completely dissolved, add 1.02 g of pyridinium hydromide perbromide.[1]

  • Rinse any crystals on the flask walls with a small amount of acetic acid and continue to heat in the hot water bath for one to two minutes.[1]

  • Cool the mixture under tap water to facilitate crystal formation.

  • Collect the product by vacuum filtration, washing with small amounts of ice-cold methanol.

  • Dry the isolated solid.

Protocol 3: α-Chlorination of Cyclic β-Ketoesters using N-Chlorosuccinimide (NCS)
  • This reaction is typically carried out using an organocatalyst system.

  • A simple and highly efficient N,N'-dioxide organocatalyst is used for the asymmetric α-chlorination of cyclic β-ketoesters.[12]

  • NCS is used as the readily available chlorine source.[12]

  • The reaction provides optically active α-chloro-β-ketoesters in excellent yields with high enantioselectivity (90–98% ee).[12]

Protocol 4: α-Iodination of Aromatic Ketones

Using Iodine and Copper(II) Oxide:

  • Combine the aromatic ketone, copper(II) oxide (CuO), and iodine in methanol.[7]

  • Reflux the mixture at 65°C for one hour.[7]

  • The reaction is performed under neutral conditions.

  • CuO acts as a catalyst to generate the reactive iodonium (B1229267) ion, neutralizes the hydrogen iodide byproduct, and reoxidizes iodide to molecular iodine.[7]

Mechanistic Considerations and Logical Relationships

The choice of halogenating agent can dictate the reaction mechanism, proceeding through either electrophilic or radical pathways.

Halogenation_Pathways cluster_electrophilic Electrophilic Pathway cluster_radical Radical Pathway Reagent Halogenating Reagent This compound Perbromide This compound Perbromide Reagent->this compound Perbromide NCS_E NCS Reagent->NCS_E NIS_E NIS Reagent->NIS_E NBS_E NBS Reagent->NBS_E NBS_R NBS Reagent->NBS_R Substrate Substrate (Alkene, Ketone, Aromatic) Electrophilic Bromination Electrophilic Bromination Substrate->Electrophilic Bromination Electrophilic Chlorination Electrophilic Chlorination Substrate->Electrophilic Chlorination Electrophilic Iodination Electrophilic Iodination Substrate->Electrophilic Iodination Radical Bromination Radical Bromination Substrate->Radical Bromination Conditions Reaction Conditions (Solvent, Temperature, Initiator) Conditions->Electrophilic Bromination Conditions->Electrophilic Chlorination Conditions->Electrophilic Iodination Conditions->Radical Bromination This compound Perbromide->Electrophilic Bromination Br+ source NCS_E->Electrophilic Chlorination NIS_E->Electrophilic Iodination NBS_E->Electrophilic Bromination Product_E_Br Product_E_Br Electrophilic Bromination->Product_E_Br Halogenated Product Product_E_Cl Product_E_Cl Electrophilic Chlorination->Product_E_Cl Halogenated Product Product_E_I Product_E_I Electrophilic Iodination->Product_E_I Halogenated Product NBS_R->Radical Bromination Br radical source (with initiator) Product_R_Br Product_R_Br Radical Bromination->Product_R_Br Halogenated Product

Caption: Dominant reaction pathways for this compound perbromide and N-halo reagents.

The diagram above illustrates that this compound Perbromide, along with N-halosuccinimides, primarily acts as a source of electrophilic halogen. NBS is unique in this group for its ability to also serve as a source of bromine radicals, particularly for allylic and benzylic brominations, when used with a radical initiator.

Experimental Workflow for Reagent Comparison

A logical workflow for comparing these reagents in a research setting is outlined below.

Experimental_Workflow Start Define Synthetic Goal (e.g., α-bromination of a ketone) Select_Substrate Select Substrate Start->Select_Substrate Select_Reagents Select Reagents for Comparison (this compound Perbromide, NBS, NCS, NIS) Select_Substrate->Select_Reagents Optimize_Conditions Optimize Reaction Conditions for Each Reagent (Solvent, Temperature, Stoichiometry, Time) Select_Reagents->Optimize_Conditions Run_Reactions Perform Parallel Reactions under Optimized Conditions Optimize_Conditions->Run_Reactions Analyze_Results Analyze Reaction Outcomes (TLC, GC-MS, NMR) Run_Reactions->Analyze_Results Compare_Performance Compare Performance Metrics (Yield, Purity, Selectivity, Reaction Time) Analyze_Results->Compare_Performance Select_Optimal Select Optimal Reagent for the Specific Transformation Compare_Performance->Select_Optimal

Caption: A systematic workflow for the comparative evaluation of halogenating reagents.

Conclusion

The choice between this compound Perbromide and other N-halo reagents is highly dependent on the specific synthetic transformation.

  • This compound Perbromide is a solid, stable, and safer alternative to liquid bromine for electrophilic brominations, particularly for the α-bromination of ketones and the bromination of some alkenes.[1][2][4][5][8] It often provides good to excellent yields under mild conditions.

  • N-Bromosuccinimide (NBS) is a versatile reagent used for both electrophilic and radical brominations. It is particularly effective for allylic and benzylic brominations under radical conditions.[2] For α-bromination of ketones, its effectiveness can be substrate-dependent and may require specific conditions to avoid side reactions.[5][13]

  • N-Chlorosuccinimide (NCS) is a potent chlorinating agent and can also act as a mild oxidant. It is widely used for the chlorination of various functional groups, including ketones and aromatic rings.[6][11][12]

  • N-Iodosuccinimide (NIS) is the most reactive of the N-halosuccinimides and is a powerful iodinating agent, often requiring milder conditions than other iodinating reagents.[1][7]

For researchers and professionals in drug development, a thorough understanding of the reactivity, selectivity, and handling requirements of each reagent is crucial for the successful and efficient synthesis of target molecules. This guide provides a foundational comparison to aid in this critical decision-making process.

References

The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of Pyridinium Bromide in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal reagent for large-scale synthesis is a critical decision that balances efficiency, cost, safety, and environmental impact. In the realm of brominating agents, pyridinium (B92312) bromide perbromide (pyridinium tribromide) presents itself as a compelling, solid alternative to hazardous liquid bromine. This guide provides an objective comparison of pyridinium bromide against its primary competitors, supported by experimental data, to inform strategic decisions in process development and manufacturing.

At a Glance: Performance and Cost Comparison

The choice of a brominating agent directly impacts key manufacturing parameters, from reaction yield and purity to operational safety and overall process cost. Below is a summary of how this compound stacks up against two common alternatives: N-Bromosuccinimide (NBS) and elemental bromine (Br₂).

ParameterThis compound PerbromideN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Physical Form Crystalline SolidCrystalline SolidFuming, Volatile Liquid
Handling & Safety Easy to handle, stable solid. Corrosive.[1][2][3]Easy to handle solid. Can be unreliable if not pure.[4]Highly corrosive, toxic, and volatile. Requires specialized handling.[4]
Indicative Bulk Cost (USD/kg) ~$7 - $20[5]~$130 - $170[6]~$3 - $5[7][8]
Primary Application Electrophilic bromination of ketones, phenols, ethers.[4]Allylic and benzylic bromination, α-bromination of carbonyls.[4]Broad; electrophilic additions, aromatic and α-brominations.[4]
Key Byproducts Pyridinium hydrobromideSuccinimideHydrogen Bromide (HBr)
Environmental Hazard Toxic to aquatic organisms.[9] Causes severe skin burns.[1][2][3]Poses a potential risk to aquatic environments.[10]Highly toxic and corrosive.[4]

Experimental Data: α-Bromination of Ketones

To provide a clear performance benchmark, we present experimental data for the α-bromination of 4-chloroacetophenone. This reaction is a common transformation in the synthesis of pharmaceutical intermediates.

A comparative study investigated the efficiency of this compound perbromide, N-Bromosuccinimide (NBS), and cupric bromide under identical reaction conditions. The results demonstrate a clear advantage for this compound in this specific application.

Brominating AgentSubstrateYield (%)Reaction ConditionsSource
This compound Perbromide 4-chloroacetophenone85% Acetic Acid, 90°C, 3h[11][12]
N-Bromosuccinimide (NBS)4-chloroacetophenonePoor performance, minimal productAcetic Acid, 90°C, 3h[11][12]
Cupric Bromide4-chloroacetophenone~60%Acetic Acid, 90°C, 3h[11][12]

These results highlight that for the α-bromination of certain ketones, this compound is significantly more effective than NBS, which is often considered a standard reagent for such transformations.[11][12] The poor performance of NBS in this context underscores the importance of reagent selection based on specific substrate classes.[11][12]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and process scale-up. Below are representative protocols for the α-bromination of acetophenone (B1666503) derivatives using this compound perbromide and N-Bromosuccinimide.

Protocol 1: α-Bromination using this compound Perbromide

This protocol is adapted for the synthesis of 4-chloro-α-bromo-acetophenone.[11]

  • Materials:

    • 4-chloroacetophenone (5.0 mmol)

    • This compound perbromide (5.5 mmol)

    • Glacial acetic acid (20 mL)

  • Procedure:

    • Combine 4-chloroacetophenone, this compound perbromide, and acetic acid in a 50 mL round-bottom flask equipped with a reflux condenser.

    • Heat the reaction mixture to 90°C with stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion (typically 3 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

Protocol 2: α-Bromination using N-Bromosuccinimide (NBS)

This protocol is a general method for the acid-catalyzed α-bromination of an acetophenone derivative.

  • Materials:

    • Substituted Acetophenone (10 mmol)

    • N-Bromosuccinimide (12 mmol)

    • Glacial acetic acid (50 mL)

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the acetophenone derivative in glacial acetic acid.

    • Add N-Bromosuccinimide to the stirred solution.

    • Heat the reaction mixture to 80°C and maintain this temperature for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of ice-cold water.

    • Extract the product with dichloromethane (B109758) (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium thiosulfate (B1220275) solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.

Decision Workflow for Brominating Agent Selection

The selection of a brominating agent is a multi-faceted decision. The following workflow, represented as a Graphviz diagram, illustrates the logical process a development chemist might follow, weighing factors of cost, safety, and chemical compatibility.

Bromination_Decision_Workflow Start Define Bromination Target (e.g., Allylic, Benzylic, α-Ketone, Aromatic) Substrate_Analysis Substrate Analysis - Acid/Base Sensitive? - Steric Hindrance? - Electron Rich/Poor? Start->Substrate_Analysis Initial_Screen Initial Reagent Screening Substrate_Analysis->Initial_Screen NBS N-Bromosuccinimide (NBS) - Good for allylic/benzylic - Solid, moderate cost Initial_Screen->NBS Allylic/ Benzylic PBP This compound Perbromide - Good for α-ketones/phenols - Solid, low cost, safer than Br₂ Initial_Screen->PBP α-Ketone Br2 Elemental Bromine (Br₂) - Highly reactive, versatile - Liquid, hazardous, very low cost Initial_Screen->Br2 High Reactivity Needed Other Other Reagents (DBDMH, DBI, etc.) Initial_Screen->Other Specific Selectivity Safety_Cost Safety & Cost Analysis - Large Scale Viability? - Handling Requirements? - Waste Stream? NBS->Safety_Cost PBP->Safety_Cost Br2->Safety_Cost Other->Safety_Cost Lab_Scale Lab-Scale Optimization - Yield & Purity? - Reaction Time? - Robustness? Safety_Cost->Lab_Scale Proceed if Viable Final_Choice Select Reagent for Scale-Up Lab_Scale->Final_Choice Optimized Conditions

Decision workflow for selecting a brominating agent.

Conclusion: The Verdict on this compound

For large-scale synthesis, particularly for the α-bromination of ketones, this compound perbromide emerges as a strong contender. Its primary advantages lie in its solid form, which significantly improves handling safety and operational ease compared to elemental bromine.[4][13] While elemental bromine is unparalleled in terms of raw material cost, the associated expenses of specialized handling equipment, safety protocols, and management of corrosive HBr byproduct can offset this initial advantage.

N-Bromosuccinimide, while also a solid and relatively safe reagent, can be significantly more expensive and, as demonstrated in the experimental data, may not be the most effective choice for all substrate classes, particularly certain ketones.[11][12]

Therefore, the cost-benefit analysis favors This compound perbromide in scenarios where:

  • The target transformation is an electrophilic bromination, such as on a ketone α-carbon.

  • Safety and ease of handling are prioritized over the absolute lowest raw material cost.

  • A balance between reaction efficiency and moderate cost is desired for large-scale production.

Ultimately, the optimal choice remains dependent on the specific chemical transformation, scale of operation, and the available infrastructure for handling hazardous materials. However, for many common industrial applications, this compound provides a robust, safe, and economically sound solution.

References

A Comparative Guide to Brominating Agents: Evaluating Environmental Impact for Greener Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of bromine atoms into molecular scaffolds is a cornerstone of modern organic synthesis, pivotal in the development of a vast array of pharmaceuticals and functional materials. However, the choice of a brominating agent carries significant implications for the environmental footprint and safety of a chemical process. This guide provides an objective comparison of pyridinium (B92312) bromide and other common brominating agents, with a focus on green chemistry metrics and environmental impact, supported by available data and a representative experimental protocol.

At a Glance: Environmental and Safety Metrics of Common Brominating Agents

The selection of a suitable brominating agent requires a holistic assessment of its performance, safety, and environmental impact. The following table summarizes key metrics for several commonly used reagents. It is important to note the significant data gap in the ecotoxicity of pyridinium bromide, highlighting a need for further research.

Brominating AgentFormulaPhysical FormOral LD50 (rat)Aquatic Toxicity (EC50, Daphnia magna)Atom Economy (%)*Key Environmental & Safety Issues
This compound Perbromide C₅H₆Br₃NRed crystalline solid[1]Not availableNo data available[1][2]Not availableCorrosive, causes severe skin burns and eye damage, may cause respiratory irritation.[1][2][3] Releases toxic HBr gas upon combustion.[1]
Molecular Bromine Br₂Fuming liquid[4][5]2600 mg/kg[4][6]Data not readily available51.9[4]Highly toxic, corrosive, and volatile.[4][5][7][8] Generates HBr byproduct.[4] Accelerates the burning of combustible material.[5]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂Crystalline solid[4]1170 mg/kg[4]0.65 mg/L (48h)[9]51.1[10]Oxidizer, corrosive, very toxic to aquatic life.[10][11] Suspected of causing genetic defects. Generates succinimide (B58015) waste.[12]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) C₅H₆Br₂N₂O₂Crystalline solid[4]250 mg/kg[4]Very toxic to aquatic organisms.[10]65.4[10]Oxidizer, corrosive, acute toxicity, environmental hazard.[10] Generates hydantoin (B18101) waste.[4]
Tetrabutylammonium Tribromide (TBATB) [N(C₄H₉)₄]Br₃Pale orange solid[13]No data available[14]No data available[14]Not availableCauses severe skin burns and eye damage, harmful if swallowed.[15] Considered a greener alternative due to its solid state and ease of handling.[16][17]

*Atom Economy calculated for the hypothetical bromination of anisole (B1667542) to produce 4-bromoanisole.[4][10] A higher atom economy indicates a more efficient reaction with less waste.[10]

Discussion of Environmental and Safety Profiles

This compound Perbromide (Pyridinium Tribromide)

This compound perbromide is a solid reagent, which offers a significant handling advantage over liquid bromine.[18] This property minimizes the risk of spills and vapor inhalation. It is often considered a safer alternative to molecular bromine for this reason.[19] However, it is a corrosive substance that can cause severe skin and eye burns and respiratory irritation.[1][2][3] A significant concern is the lack of available data on its aquatic toxicity and broader environmental impact, which prevents a complete assessment of its "green" credentials.[1][2]

Molecular Bromine (Br₂)

Molecular bromine is a highly effective and reactive brominating agent.[8] However, its high volatility, corrosivity, and toxicity pose significant safety and environmental challenges.[5][7][8] It is toxic by inhalation and can cause severe tissue damage.[5][6] The generation of hydrogen bromide (HBr) as a byproduct also contributes to its poor atom economy and the formation of acidic waste streams.[4]

N-Bromosuccinimide (NBS)

NBS is a widely used solid brominating agent, making it easier and safer to handle than molecular bromine.[12] Despite this, it is classified as an oxidizer, is corrosive, and is very toxic to aquatic life.[10][11] Its use also leads to the formation of succinimide as a byproduct, contributing to a lower atom economy and generating organic waste.[12] Furthermore, NBS is suspected of causing genetic defects, which is a significant long-term health concern.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH is another solid brominating agent that offers a better atom economy than NBS because it can deliver two bromine atoms per molecule.[10] While it is a more efficient reagent from a mass perspective, it is also classified as an oxidizer, corrosive, and is very toxic to aquatic organisms.[10] The generation of 5,5-dimethylhydantoin (B190458) as a byproduct is another consideration for waste management.[4]

Tetrabutylammonium Tribromide (TBATB)

TBATB is a stable, crystalline solid that is easy to handle and allows for precise stoichiometry in reactions.[13][19] It is often promoted as a green brominating agent due to its reduced hazards compared to liquid bromine.[16][17] However, it can cause severe skin and eye burns.[15] Similar to this compound, there is a lack of comprehensive ecotoxicological data for TBATB, which is needed for a full environmental impact assessment.[14]

Green Chemistry-Based Selection of a Brominating Agent

The following diagram illustrates a logical workflow for selecting a brominating agent based on the principles of green chemistry. This decision-making process prioritizes safety, efficiency, and minimal environmental impact.

Green_Bromination_Workflow cluster_0 Decision Workflow for Green Brominating Agent Selection Start Define Bromination Reaction Assess_Hazards Assess Reagent Hazards (Toxicity, Corrosivity, Volatility) Start->Assess_Hazards Assess_Hazards->Start Unacceptable Hazards Evaluate_Metrics Evaluate Green Metrics (Atom Economy, PMI, E-Factor) Assess_Hazards->Evaluate_Metrics Acceptable Hazard Profile Evaluate_Metrics->Assess_Hazards Poor Metrics Consider_Byproducts Analyze Byproducts (Toxicity, Recyclability) Evaluate_Metrics->Consider_Byproducts Favorable Metrics Consider_Byproducts->Evaluate_Metrics Hazardous Byproducts Select_Agent Select Optimal Agent Consider_Byproducts->Select_Agent Benign/Recyclable Byproducts

References

The Efficacy of Pyridinium Bromochromate in Oxidative Bromination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is crucial for the successful synthesis of targeted organic compounds. This guide provides a detailed comparison of Pyridinium Bromochromate (PBC) with other common oxidative bromination reagents, supported by experimental data and protocols to aid in making informed decisions for specific synthetic needs.

Pyridinium Bromochromate (PBC) has emerged as an efficient and selective reagent for the nuclear bromination of hydroxy aromatic compounds, such as phenols, and their derivatives.[1] Its solid nature and stability offer practical advantages over the use of hazardous liquid bromine. This guide will compare the performance of PBC with other widely used brominating agents: N-Bromosuccinimide (NBS), Pyridinium Tribromide, and Dibromoisocyanuric Acid (DBI).

Performance Comparison of Brominating Agents

The efficacy of a brominating agent is determined by factors such as yield, selectivity, reaction conditions, and safety. The following table summarizes the performance of PBC and its alternatives in the oxidative bromination of various phenolic substrates.

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Phenol (B47542)Pyridinium Bromochromate (PBC)Acetic AcidRoom Temp0.590[1]
PhenolN-Bromosuccinimide (NBS)Acetic AcidRoom Temp--[2]
AnisolePyridinium TribromideAcetic AcidRoom Temp-~90[3]
AnisoleN-Bromosuccinimide (NBS)AcetonitrileRoom Temp-~95[3]
AnisoleDibromoisocyanuric acid (DBI)Conc. H₂SO₄Room Temp-~88[3]
2-NaphtholPIDA-AlBr₃ systemAcetonitrile23-93[4]
2,6-DinitrotolueneDibromoisocyanuric acid (DBI)Conc. H₂SO₄Room Temp1.570
4-Hydroxy AcetophenonePyridinium Bromochromate (PBC)Acetic AcidRoom Temp1.585[1]
4-Hydroxy BenzaldehydePyridinium Bromochromate (PBC)Acetic AcidRoom Temp1.088[1]
2-Hydroxy AcetophenonePyridinium Bromochromate (PBC)Acetic AcidRoom Temp1.582[1]
SalicylaldehydePyridinium Bromochromate (PBC)Acetic AcidRoom Temp1.086[1]
o-CresolPyridinium Bromochromate (PBC)Acetic AcidRoom Temp0.592[1]
m-CresolPyridinium Bromochromate (PBC)Acetic AcidRoom Temp0.594[1]
p-CresolPyridinium Bromochromate (PBC)Acetic AcidRoom Temp0.591[1]
ResorcinolPyridinium Bromochromate (PBC)Acetic AcidRoom Temp0.589[1]

Experimental Protocols

Detailed methodologies for the oxidative bromination of phenols using PBC and alternative reagents are provided below.

Protocol 1: Oxidative Bromination using Pyridinium Bromochromate (PBC)

This protocol describes the bromination of phenols using PBC in acetic acid.

Materials:

  • Substituted Phenol

  • Pyridinium Bromochromate (PBC)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the substituted phenol (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add Pyridinium Bromochromate (PBC) (10 mmol) in portions to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for the time specified in the data table (typically 0.5-1.5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL).

  • The solid product is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from aqueous ethanol (B145695) to obtain the pure brominated phenol.[1]

Protocol 2: Oxidative Bromination using N-Bromosuccinimide (NBS)

This protocol outlines a general procedure for the bromination of activated aromatic rings using NBS.

Materials:

  • Phenol or activated aromatic substrate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Acetic Acid

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the substrate (1.0 eq) in the chosen solvent (acetonitrile or acetic acid) in a round-bottom flask with a magnetic stirrer.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Pour the reaction mixture into water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.[3]

Protocol 3: Electrophilic Aromatic Bromination using Pyridinium Tribromide

This protocol details the bromination of an aromatic ketone, which can be adapted for phenols.

Materials:

  • Aromatic substrate (e.g., Acetophenone)

  • Pyridinium Tribromide (Py·Br₃)

  • Glacial Acetic Acid

  • Sodium bisulfite solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the aromatic substrate (1.0 eq) in glacial acetic acid in a round-bottom flask with a magnetic stirrer.

  • Add Pyridinium Tribromide (1.0 eq) portion-wise to the stirred solution at room temperature. The red color of the reagent should dissipate as the reaction proceeds.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into a beaker of ice water.

  • If a precipitate forms, collect it by vacuum filtration. If an oil separates, extract the aqueous mixture with a suitable organic solvent.

  • Wash the collected solid or the organic extract with a dilute sodium bisulfite solution to remove any unreacted bromine, followed by water.

  • Dry the product.[3]

Protocol 4: Bromination using Dibromoisocyanuric Acid (DBI)

This protocol describes the bromination of a deactivated aromatic compound, highlighting the potency of DBI.

Materials:

  • Aromatic Substrate (e.g., 2,6-Dinitrotoluene)

  • Dibromoisocyanuric Acid (DBI)

  • Concentrated Sulfuric Acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the aromatic substrate (2.75 mmol) in concentrated sulfuric acid (3 mL) in a suitable flask.

  • Add Dibromoisocyanuric acid (1.51 mmol) to the solution and stir at room temperature for 1.5 hours.

  • Pour the reaction mixture into iced water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to obtain the brominated product.

Reaction Workflows and Mechanisms

The following diagrams illustrate the general experimental workflow for oxidative bromination and a plausible mechanism for the reaction.

experimental_workflow sub Substrate Dissolution reagent Reagent Addition sub->reagent Solvent reaction Reaction Monitoring (TLC) reagent->reaction Stirring at RT workup Aqueous Workup reaction->workup Completion iso Isolation & Purification workup->iso Filtration/Extraction char Characterization iso->char Recrystallization/Chromatography

Caption: General experimental workflow for oxidative bromination.

bromination_mechanism cluster_0 Electrophilic Aromatic Substitution ArH Ar-H (Phenol) intermediate Wheland Intermediate ArH->intermediate + Br+ Br_plus Br+ (from Reagent) product Ar-Br intermediate->product - H+ H_plus H+

References

Safety Operating Guide

Proper Disposal of Pyridinium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling pyridinium (B92312) bromide, adherence to proper disposal procedures is critical for ensuring laboratory safety and environmental protection. Pyridinium bromide, a corrosive solid, necessitates careful management throughout its lifecycle, from handling to final disposal. This guide provides essential safety and logistical information to facilitate its responsible disposal.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance, primarily due to its corrosive nature. It can cause severe skin burns and eye damage.[1][2][3][4][5] Inhalation may lead to respiratory irritation.[1][2][4] Therefore, stringent safety measures are required when handling this chemical.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are essential.[2][3]

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.[1][5]

  • Body Protection: A lab coat or synthetic apron and protective boots should be worn.[2][6] In case of significant exposure risk, a full protective suit may be necessary.[6]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dust is generated.[1][2]

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][5] An eyewash station and a safety shower must be readily accessible.[7]

Spill Management

In the event of a spill, immediate action is crucial to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[2]

  • Collect: Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[1][3] Avoid generating dust.[1][3]

  • Decontaminate: The spill area can be decontaminated by spreading lime or an absorbent material and leaving it for at least an hour before washing.[2]

  • Dispose: The collected waste must be treated as hazardous waste and disposed of according to regulations.

Disposal Procedures

The disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[1][8] It is the responsibility of the waste generator to ensure complete and accurate classification of the waste.[1]

Waste Characterization and Segregation:

  • All waste containing this compound, including contaminated materials and empty containers, should be considered hazardous.

  • Segregate this compound waste from other chemical waste streams to avoid incompatible reactions. It is incompatible with strong oxidizing agents and strong bases.[1][2]

Recommended Disposal Methods:

  • Licensed Waste Disposal Contractor: The most recommended method is to engage a licensed professional waste disposal service to handle the collection, treatment, and disposal of this compound waste.

  • Incineration: One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Neutralization: Another approach involves neutralization with soda-lime or soda-ash, followed by disposal in a designated landfill for chemical waste.[9]

Important Considerations:

  • Do NOT dispose of this compound down the drain or in regular trash.[3]

  • Empty containers may retain product residue and should be treated as hazardous waste.[2][10]

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key hazard classifications.

Hazard ClassificationDescriptionSource
Acute Oral ToxicityCategory 4 (Harmful if swallowed)[1][5]
Skin Corrosion/IrritationCategory 1B (Causes severe skin burns)[1][3][5]
Serious Eye Damage/IrritationCategory 1 (Causes serious eye damage)[1][3][5]
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)[1][4]

Experimental Workflow for Disposal

Below is a logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Collection cluster_1 Waste Characterization & Storage cluster_2 Disposal Pathway Selection cluster_3 Final Disposal A This compound Waste Generated (Solid, Solution, Contaminated PPE) B Segregate from Incompatible Materials (e.g., strong bases, oxidizers) A->B Step 1 C Collect in a Labeled, Sealed, Corrosion-Resistant Container B->C Step 2 D Characterize as Hazardous Waste (Corrosive Solid, Acidic, Organic, N.O.S.) C->D Step 3 E Store in a Designated, Cool, Dry, Well-Ventilated Area D->E Step 4 F Store Locked Up E->F Step 5 G Consult Local, Regional, and National Disposal Regulations F->G Step 6 H Contact Licensed Hazardous Waste Disposal Contractor G->H Step 7 I Arrange for Professional Pickup and Transport H->I Step 8 J Approved Disposal Method (e.g., Incineration, Neutralization) I->J Step 9

Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.